molecular formula C3H4N2 B091335 (Methyleneamino)acetonitrile CAS No. 109-82-0

(Methyleneamino)acetonitrile

Cat. No.: B091335
CAS No.: 109-82-0
M. Wt: 68.08 g/mol
InChI Key: GFZMFCVDDFHSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Methyleneamino)acetonitrile is a useful research compound. Its molecular formula is C3H4N2 and its molecular weight is 68.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128385. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylideneamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-5-3-2-4/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZMFCVDDFHSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6865-92-5
Record name Acetonitrile, 2-(methyleneamino)-, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6865-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0059378
Record name 2-(Methyleneamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-82-0
Record name 2-(Methyleneamino)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyleneaminoacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyleneaminoacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyleneaminoacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyleneaminoacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetonitrile, 2-(methyleneamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Methyleneamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyleneaminoacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(METHYLENEAMINO)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUC4O8Q6RO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Methyleneamino)acetonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

This compound, also known by synonyms such as N-Methyleneglycinonitrile and α-Hydroformamine Cyanide, is a deceptively simple yet highly versatile organic compound.[1][2] Bearing the CAS Number 109-82-0, this molecule serves as a critical intermediate in synthetic chemistry, particularly for constructing nitrogen-containing moieties that are foundational to a vast array of pharmaceuticals and agrochemicals.[1][3] Its unique structure, featuring both a reactive methyleneamino group and a nitrile functional group, provides chemists with a powerful tool for carbon-carbon and carbon-nitrogen bond formation.

This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, its nuanced chemical properties, its reactivity, and its practical applications. The protocols and data presented herein are designed to be self-validating, grounded in authoritative sources to ensure scientific integrity and immediate utility in a laboratory setting.

Section 1: Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its effective application in synthesis. These characteristics dictate everything from appropriate solvent selection and reaction conditions to purification strategies and final product characterization.

Chemical Identifiers & Core Properties

This compound is typically encountered as a white to off-white crystalline solid under standard laboratory conditions.[4] Its moderate polarity allows for solubility in hot polar solvents like methanol and water, with limited solubility in nonpolar solvents such as benzene.[5]

PropertyValueSource(s)
CAS Number 109-82-0[1][2][4]
Molecular Formula C₃H₄N₂[1][2][4]
Molecular Weight 68.08 g/mol [2][4]
IUPAC Name 2-(methylideneamino)acetonitrile[2]
Appearance White to almost white crystalline powder/solid[4]
Melting Point 127 - 131 °C[6]
Solubility Soluble in hot methanol, hot water, alcohol; slightly soluble in benzene[5]
Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques. The data below represents the key diagnostic signals that a researcher should expect to observe.

TechniqueKey Features & InterpretationSource(s)
¹H NMR Spectra will show characteristic peaks for the methylene protons (CH₂) adjacent to the nitrile and the methylene protons (CH₂) of the imine group. The exact chemical shifts can vary based on the solvent used (e.g., DMSO-d₆).[2][7]
¹³C NMR Diagnostic signals include a peak for the nitrile carbon (C≡N), a peak for the imine carbon (C=N), and a peak for the methylene carbon (-CH₂-).[2]
IR Spectroscopy A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is typically observed around 2250 cm⁻¹. Another key feature is the C=N stretch of the imine group, usually found in the 1650-1690 cm⁻¹ region.[2]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 68).[2][7]

Section 2: Synthesis, Safety, and Handling

The practical utility of any chemical reagent begins with its reliable synthesis and safe handling. This section provides a field-tested protocol for the preparation of this compound and outlines the essential safety precautions required for its management in a research environment.

A Validated Synthesis Protocol

The most common and reliable synthesis of this compound is a variation of the Strecker synthesis, reacting formaldehyde with an ammonium salt and a cyanide source.[8] The following protocol is adapted from the robust and independently verified procedure published in Organic Syntheses.

Causality of Experimental Design: The reaction is conducted at low temperatures (0°C) to control the exothermicity of the reaction and to minimize the formation of side products.[8] The slow, simultaneous addition of the sodium cyanide solution and acetic acid is critical. Acetic acid is added to neutralize the reaction mixture, facilitating the precipitation of the product, which is less soluble under these slightly acidic conditions.[8]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation AmmoniumChloride Ammonium Chloride (540g, 10 moles) ReactionVessel Reaction Vessel (Cooled to 0°C) AmmoniumChloride->ReactionVessel Formaldehyde Formaldehyde (Technical) (1.5L, 18.9 moles) Formaldehyde->ReactionVessel NaCN_sol Sodium Cyanide Solution (490g in 850mL H₂O) Addition Slow Addition (Over ~6 hours) NaCN_sol->Addition AceticAcid Glacial Acetic Acid (380mL) AceticAcid->Addition Stirring Continuous Stirring Stir_Post Stir 1.5 hours (Post-addition) ReactionVessel->Stir_Post Addition->ReactionVessel Maintain T < 20°C Filter Filter Precipitate Stir_Post->Filter Wash Wash with H₂O & Acetone Filter->Wash Dry Air Dry Wash->Dry Product Final Product (200-267g) Dry->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

  • Vessel Preparation: In a suitable large reaction vessel equipped with a mechanical stirrer and a thermometer, combine 1.5 L (18.9 moles) of technical formaldehyde and 540 g (10 moles) of ammonium chloride.[8]

  • Cooling: Cool the mixture to 0°C using an ice bath. It is crucial to maintain this low temperature throughout the initial phase of the reaction.[8]

  • Reactant Addition: Begin stirring the mixture. Prepare a solution of 490 g (9.8 moles) of 98% sodium cyanide in 850 mL of water. In a separate dropping funnel, place 380 mL of glacial acetic acid.[8]

  • Controlled Reaction: Begin adding the sodium cyanide solution dropwise to the formaldehyde/ammonium chloride mixture. After a portion of the cyanide has been added, commence the simultaneous dropwise addition of the glacial acetic acid. The rates of addition should be controlled such that both additions are completed over a period of approximately six hours. The product will begin to precipitate as a white solid.[8]

  • Reaction Completion: Once the additions are complete, continue to stir the mixture for an additional 1.5 hours at low temperature.[8]

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel.

  • Purification: Transfer the filter cake to a beaker and wash thoroughly by stirring with 1.5 L of cold water, followed by a wash with acetone to facilitate drying.

  • Drying: Filter the washed solid again and allow it to air dry. The expected yield is between 200–267 g (45–55% theoretical yield) with a melting point of 126–128°C.[8]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment.[2][6]

GHS Hazard Profile:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
STOT, Single Exposure3H335: May cause respiratory irritation

(Source: Data compiled from[2][6])

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[6] Ensure an eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles that provide a complete seal around the eyes.[10]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] Store in a locked cabinet or area accessible only to authorized personnel.

  • Disposal: Dispose of waste material and contaminated containers at an approved waste disposal facility, in accordance with local, state, and federal regulations.[6]

Section 3: Chemical Reactivity & Applications in Synthesis

The synthetic power of this compound stems from the dual reactivity of its imine and nitrile functionalities. It serves as a potent A³ synthon (aldehyde, amine, alkyne equivalent) for the construction of complex nitrogen-containing molecules.

Core Reactivity

The imine moiety is electrophilic and susceptible to attack by nucleophiles. The adjacent nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or act as a nucleophile itself under certain conditions. This combination allows for a diverse range of chemical transformations, making it a valuable precursor for amino acids and, most notably, for heterocyclic scaffolds which are ubiquitous in pharmaceuticals.

The diagram below illustrates the principal reaction pathways available from this versatile starting material.

Reactivity_Tree cluster_nitrile Nitrile Group Reactions cluster_imine Imine Group / Cyclization Reactions MAAN This compound Hydrolysis Hydrolysis (e.g., H₃O⁺, heat) MAAN->Hydrolysis Reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst) MAAN->Reduction Cycloaddition [3+2] Cycloaddition (with dipolarophiles) MAAN->Cycloaddition Nucleophilic_Add Nucleophilic Addition (e.g., Grignard, organolithium) MAAN->Nucleophilic_Add AminoAcid α-Amino Acid Derivative Hydrolysis->AminoAcid yields Diamine 1,2-Diamine Derivative Reduction->Diamine yields Heterocycles Heterocyclic Scaffolds (Imidazoles, Triazoles, etc.) Cycloaddition->Heterocycles forms Subst_Amino Substituted Amines Nucleophilic_Add->Subst_Amino yields

Caption: Key reaction pathways of this compound.
Application in Pharmaceutical Synthesis

While acetonitrile itself is a common solvent in the pharmaceutical industry, this compound's role is that of a structural precursor, not a solvent.[11][12] Its primary application lies in its function as a pharmaceutical intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[3][13] It is particularly valuable in creating diagnostic reagents and heterocyclic compounds that form the core of many modern drugs.[3]

The high purity of commercially available this compound is essential for these applications, as impurities can lead to unwanted side reactions and compromise the efficacy and safety of the final pharmaceutical product.[3]

Conclusion

This compound (CAS 109-82-0) is a cornerstone intermediate for chemists focused on the synthesis of nitrogen-containing compounds. Its well-defined physicochemical properties, established synthesis protocols, and versatile reactivity make it an indispensable tool in the drug development pipeline. By understanding its core characteristics, handling it with the requisite safety precautions, and leveraging its unique reactivity, researchers can efficiently construct complex molecular architectures destined for therapeutic applications. This guide has provided the foundational knowledge and practical protocols necessary to integrate this valuable building block into any advanced synthetic research program.

References

(Methyleneamino)acetonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Methyleneamino)acetonitrile: Structure, Synthesis, and Scientific Applications

Executive Summary

This compound, a bifunctional organic molecule, serves as a pivotal intermediate in synthetic chemistry. Characterized by the presence of both a nitrile and an imine functional group, it exhibits a unique reactivity profile that makes it a valuable building block for the synthesis of more complex nitrogen-containing compounds. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, established synthetic protocols, spectroscopic signature, and applications, with a particular focus on its relevance to researchers and professionals in drug development and chemical synthesis. All protocols and data are presented with an emphasis on scientific integrity and reproducibility.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to scientific research. This compound is known by several names, which can be a source of confusion. The standardized IUPAC name is 2-(methylideneamino)acetonitrile [1].

Key Identifiers and Structural Information

For precise documentation and database retrieval, the following identifiers are critical.

IdentifierValueSource
IUPAC Name 2-(methylideneamino)acetonitrilePubChem[1]
CAS Number 109-82-0Spectrum Chemical[1]
Molecular Formula C₃H₄N₂PubChem[1]
Molecular Weight 68.08 g/mol TCI America
SMILES C=NCC#NPubChem[1]
InChIKey GFZMFCVDDFHSJK-UHFFFAOYSA-NChemicalBook[2]
Common Synonyms

In literature and commercial catalogs, this compound may be listed under various synonyms. Awareness of these alternatives is essential for exhaustive literature searches.

  • N-Methyleneglycinonitrile

  • Methyleneglycinonitrile

  • Methyleniminoacetonitrile

  • α-Hydroformamine Cyanide

  • MAAN

Chemical Structure

This compound is an achiral molecule featuring a planar imine connected to a cyanomethyl group. The linear nitrile moiety and the sp² hybridized imine carbon are key structural features that dictate its reactivity.

Caption: 2D structure of 2-(methylideneamino)acetonitrile.

Physicochemical Properties

Understanding the physical properties of a reagent is critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Appearance White to almost white powder or crystalline solidTCI America, CymitQuimica
Melting Point 128.0 to 131.0 °CTCI America
Solubility Soluble in polar organic solvents and hot methanol; slightly soluble in benzeneSpectrum Chemical, CymitQuimica
Purity (Typical) >98.0%TCI America

Synthesis and Mechanistic Insights

The synthesis of this compound is well-established and is conceptually related to the Strecker synthesis of amino acids. The most common and reliable method involves the reaction of formaldehyde with a source of ammonia and cyanide.

Synthetic Rationale

The causality of this synthesis lies in the sequential formation of an imine followed by nucleophilic addition of cyanide. Formaldehyde and an ammonium salt (e.g., NH₄Cl) are believed to first form an aminomethanol intermediate, which dehydrates to form methylenimine (methanimine). This highly reactive imine is then trapped in situ by the cyanide anion (from NaCN or KCN) to yield the final product. The addition of a weak acid, like acetic acid, is often used to buffer the reaction and facilitate the dehydration step while avoiding significant HCN gas evolution.

Detailed Experimental Protocol

The following protocol is adapted from a robust procedure published in Organic Syntheses. This self-validating system provides a reliable method for obtaining high-purity material.

Materials:

  • Formaldehyde (technical solution, e.g., 37 wt. %)

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Water (deionized)

  • Ice or solid carbon dioxide

Procedure:

  • In a suitably sized reaction vessel equipped with a mechanical stirrer and a thermometer, combine 1.5 L (18.9 moles) of technical formaldehyde and 540 g (10 moles) of ammonium chloride.

  • Cool the mixture to 0°C using an external ice bath or by adding crushed ice/solid CO₂ directly. Maintain this temperature throughout the subsequent addition steps.

  • Prepare a solution of 490 g (9.8 moles) of sodium cyanide in 850 mL of water.

  • Begin vigorous stirring of the formaldehyde/ammonium chloride mixture. Slowly add the sodium cyanide solution via a dropping funnel over a period of at least six hours, ensuring the reaction temperature does not exceed 0°C.

  • Concurrently, and from a separate dropping funnel, add 600 g (10 moles) of glacial acetic acid at a rate that completes the addition at the same time as the cyanide solution.

  • The product, this compound, will begin to precipitate as a white solid during the addition.

  • After the additions are complete, continue stirring the mixture at 0°C for an additional 1.5 hours.

  • Filter the resulting precipitate using suction filtration.

  • Transfer the filter cake to a beaker and triturate (stir vigorously) with 1.5 L of cold water to wash away inorganic salts.

  • Filter the product again, wash with an additional 500 mL of cold water, and dry thoroughly. The expected yield is 410–475 g (61–71%).

Synthesis Workflow Diagram

G reagents Combine Formaldehyde and Ammonium Chloride cooling Cool Mixture to 0°C reagents->cooling addition Slow, Concurrent Addition of NaCN (aq) and Acetic Acid (over 6 hours at 0°C) cooling->addition stirring Continue Stirring (1.5 hours at 0°C) addition->stirring filtration1 Filter Precipitate stirring->filtration1 washing Wash with Cold Water (Trituration) filtration1->washing filtration2 Final Filtration and Washing washing->filtration2 drying Dry Product filtration2->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data provides the characteristic spectroscopic fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

NucleusChemical Shift (δ) in DMSO-d₆AssignmentSource
¹H ~3.81 ppmImine CH₂ChemicalBook[2]
¹H ~3.54 ppmAcetonitrile CH₂ChemicalBook[2]
¹³C Data availableImine CH₂SpectraBase[3]
¹³C Data availableAcetonitrile CH₂SpectraBase[3]
¹³C Data availableNitrile CNSpectraBase[3]

Note: Specific ¹³C NMR chemical shift values were not available in the cited literature, but spectral data has been collected and is available in databases such as SpectraBase.[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired from a KBr wafer sample.[1]

Expected Characteristic Absorptions:

  • C≡N Stretch: A sharp, intense absorption is expected in the range of 2240-2260 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.

  • C=N Stretch: A medium to strong absorption is expected around 1640-1690 cm⁻¹ for the imine double bond.

  • C-H Stretch: Absorptions corresponding to sp² (from =CH₂) and sp³ (from -CH₂-) C-H bonds are expected just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): Under electron ionization (EI), the molecular ion peak is expected at an m/z of 68, corresponding to the molecular weight of C₃H₄N₂.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of HCN (m/z 27) from the molecular ion, leading to a fragment at m/z 41.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

  • Nitrile Group: The nitrile can undergo hydrolysis to form carboxylic acids or amides, reduction to form primary amines, or act as a nucleophile in certain reactions. Its strong electron-withdrawing nature also acidifies the adjacent methylene protons.

  • Imine Group: The imine is susceptible to hydrolysis back to an amine and formaldehyde, especially under acidic conditions. It can also be reduced to a secondary amine or act as an electrophile, reacting with various nucleophiles at the carbon atom.

This dual functionality makes it a valuable precursor for synthesizing heterocyclic compounds, unnatural amino acids, and other complex nitrogen-containing scaffolds that are of significant interest in pharmaceutical and agrochemical research.[3]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS StatementSource(s)
Acute Toxicity (Oral)H302: Harmful if swallowedPubChem[1], TCI America
Acute Toxicity (Dermal)H312: Harmful in contact with skinPubChem[1], TCI America
Acute Toxicity (Inhalation)H332: Harmful if inhaledPubChem[1], TCI America
Skin IrritationH315: Causes skin irritationPubChem[1]
Eye IrritationH319: Causes serious eye irritationPubChem[1]
Respiratory IrritationH335: May cause respiratory irritationPubChem[1]
Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Clothing: Wear a lab coat and closed-toe shoes.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid breathing dust.

Storage and Disposal
  • Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed and store locked up. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

(Methyleneamino)acetonitrile synthesis from formaldehyde and cyanide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (Methyleneamino)acetonitrile from Formaldehyde and Cyanide

Abstract

This compound (MAAN) is a pivotal chemical intermediate, primarily recognized as a stable precursor in the large-scale synthesis of glycine and other valuable nitrogen-containing compounds.[1][2][3] This guide provides a comprehensive technical overview of its synthesis via a modified Strecker-type reaction involving formaldehyde, an ammonium salt, and a cyanide source. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical process parameters, and outline essential safety and hazard management procedures. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important synthetic transformation.

Introduction: Strategic Importance and Synthetic Context

This compound, a white crystalline solid with a melting point of approximately 129°C, serves as a crucial building block in organic synthesis.[4] Its primary utility lies in its role as a stable, isolable precursor to aminoacetonitrile, which can be subsequently hydrolyzed to produce the amino acid glycine.[1] This pathway is of significant industrial interest. The molecule's structure, featuring both a nitrile group and an imine, makes it a reactive and versatile intermediate for constructing more complex heterocyclic systems relevant to pharmaceutical and agrochemical research.[2]

The synthesis is a classic example of a one-pot, three-component reaction that falls under the broad category of the Strecker synthesis.[5][6] The traditional Strecker synthesis combines an aldehyde, ammonia, and cyanide to form an α-aminonitrile.[6][7] In this specific case, formaldehyde reacts with an ammonia source (ammonium chloride) and a cyanide salt (sodium or potassium cyanide) to yield the target molecule.[4] Understanding the nuances of this reaction is key to achieving high yields and purity.

Mechanistic Insights: The Pathway of Formation

The formation of this compound is not a simple linear process but a cascade of equilibrium reactions. The overall transformation can be understood through the lens of the Strecker synthesis mechanism.[5][8]

Core Mechanistic Steps:

  • Iminium Ion Formation: The reaction initiates with the condensation of formaldehyde and ammonia (generated in situ from ammonium chloride). The aldehyde is often protonated by the weakly acidic ammonium chloride, making it a better electrophile for attack by ammonia.[5] Subsequent dehydration of the resulting aminomethanol intermediate generates a reactive electrophilic species, the methaniminium (or methyleneiminium) ion.

  • Nucleophilic Cyanide Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[6][8] This step forms the crucial carbon-carbon bond, yielding aminoacetonitrile.

  • Condensation with Formaldehyde: A second molecule of formaldehyde then reacts with the primary amine of the newly formed aminoacetonitrile. This condensation reaction forms an N-methylene derivative, resulting in the final, more stable product, this compound.

Controlling the reaction conditions, particularly temperature and pH, is paramount. The reaction is typically performed at low temperatures (below 20°C, often 0-10°C) to manage its exothermic nature and to minimize side reactions, such as the polymerization of formaldehyde or the decomposition of heat-sensitive intermediates.[4][9] The addition of acetic acid helps to buffer the solution, maintaining a pH environment conducive to iminium ion formation without excessively protonating the cyanide nucleophile.[4]

Visualizing the Reaction Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

reaction_pathway Formaldehyde1 Formaldehyde Iminium Methyleneiminium Ion Formaldehyde1->Iminium + H₂O NH4Cl Ammonium Chloride (Ammonia Source) NH4Cl->Iminium + H₂O NaCN Sodium Cyanide AAN Aminoacetonitrile NaCN->AAN + Na⁺ Formaldehyde2 Formaldehyde (Second Equivalent) MAAN This compound Formaldehyde2->MAAN - H₂O Iminium->AAN + Na⁺ AAN->MAAN - H₂O

Caption: Reaction pathway for this compound synthesis.

Experimental Protocol: A Validated Synthesis

The following protocol is adapted from a well-established and validated procedure published in Organic Syntheses, which serves as a reliable benchmark for this transformation.[4] The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents
ReagentMolar AmountMolesKey Parameter/Notes
Ammonium Chloride (NH₄Cl)1.0 eq10.0---
Formalin (35-37% aq. solution)~2.5 eq~25.0Ensure no paraformaldehyde precipitate is present.[4]
Sodium Cyanide (NaCN)1.0 eq10.0Prepare as an aqueous solution. EXTREMELY TOXIC.
Glacial Acetic Acid~1.3 eq~13.3Used for pH control.
Water (deionized)--Solvent for the reaction.
Ice or Solid CO₂--For temperature control.
Equipment Setup
  • A large, multi-necked reaction vessel (e.g., 12 L flask for the scale above) equipped with:

    • Overhead mechanical stirrer.

    • Thermometer.

    • Two dropping funnels for simultaneous addition of cyanide solution and acetic acid.

  • An ice-salt bath or other suitable cooling system to maintain the required temperature.

  • Filtration apparatus (e.g., Büchner funnel).

  • All operations must be conducted within a certified chemical fume hood.[10][11]

Step-by-Step Procedure
  • Initial Setup: In the reaction vessel, dissolve ammonium chloride (535 g, 10.0 mol) in water (1.5 L). Add the formalin solution (2.25 kg, ~25 mol formaldehyde).

  • Cooling: Cool the mixture to below 10°C using an ice bath. Efficient stirring is crucial throughout the reaction.

  • Reactant Addition (Part 1): Prepare a solution of sodium cyanide (490 g, 10.0 mol) in 1.5 L of water. Begin adding this solution slowly from a dropping funnel to the cooled formaldehyde/ammonium chloride mixture. The rate of addition should be controlled to maintain the temperature below 20°C.[4] Rationale: Slow addition and cooling prevent dangerous temperature spikes from the exothermic reaction and minimize side product formation.

  • Reactant Addition (Part 2): Once half of the cyanide solution has been added, begin the simultaneous, slow addition of glacial acetic acid (800 g, 13.3 mol) from the second dropping funnel. Adjust the addition rates so that the remaining cyanide solution and the acetic acid are added completely over the same period (e.g., 1-2 hours). Rationale: Acetic acid neutralizes the ammonia formed, driving the equilibrium towards the iminium ion and maintaining an optimal pH for the reaction.

  • Precipitation and Reaction Completion: A white precipitate of this compound will begin to form shortly after the acetic acid addition commences.[4] After all reactants have been added, continue stirring the slurry in the cold for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Filter the solid product using a Büchner funnel and suction.

  • Purification: Transfer the filter cake to a beaker and stir it vigorously with a large volume of cold water (e.g., 1.5 L) to wash away soluble inorganic salts (NaCl, sodium acetate). Filter the product again.

  • Drying: Wash the purified filter cake with a small amount of cold water and then dry it thoroughly. The yield of product melting at 129°C is typically in the range of 60-70%.[4]

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point at 128-130°C is a strong indicator of purity.[4]

  • Infrared (IR) Spectroscopy: Expect a strong, sharp absorbance around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch and a peak around 1650 cm⁻¹ for the imine (C=N) stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show two distinct singlets corresponding to the two different methylene (-CH₂-) groups.

    • ¹³C NMR will show signals for the nitrile carbon, the imine carbon, and the methylene carbon.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product and quantify any remaining starting materials or byproducts.[12]

Critical Safety and Hazard Management

This synthesis involves extremely hazardous materials and must not be attempted without a thorough risk assessment and adherence to strict safety protocols.

  • Chemical Hazards:

    • Cyanide Salts (NaCN/KCN): Acutely toxic if ingested, inhaled, or absorbed through the skin.[11] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[11] An emergency response plan, including access to a cyanide antidote kit, should be in place.

    • Formaldehyde: A known human carcinogen, respiratory sensitizer, and irritant.[13][14] All handling must be done in a way that minimizes inhalation of vapors.

  • Engineering Controls: The entire procedure, including weighing reagents and workup, must be performed in a high-performance chemical fume hood.[13][15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[14]

    • Gloves: Use heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile). Double-gloving is recommended.[14][15]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Waste Disposal: All chemical waste, including aqueous filtrates and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.[4][15] Cyanide-containing waste streams must be kept separate and should be treated by qualified personnel.

Conclusion

The synthesis of this compound from formaldehyde and cyanide is a robust and scalable process that provides access to a valuable chemical intermediate. Success hinges on a solid understanding of the Strecker-type mechanism and meticulous control over reaction parameters, especially temperature and the rate of reagent addition. Due to the severe hazards posed by the reactants, this synthesis should only be undertaken by trained professionals with the appropriate safety infrastructure and emergency preparedness plans in place.

References

(Methyleneamino)acetonitrile: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of (methyleneamino)acetonitrile, a molecule of significant interest in both synthetic organic chemistry and prebiotic chemistry. We will explore its initial discovery, the first documented synthesis, and the underlying reaction mechanisms. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical intermediate.

Introduction to this compound

This compound, also known as methyleneglycinonitrile, is an organic compound with the chemical formula C₃H₄N₂.[1] It is characterized by the presence of a methyleneamino group (=N-CH₂-) and a nitrile group (-C≡N).[2] This unique combination of functional groups makes it a reactive and valuable building block in organic synthesis.[2]

The molecule typically appears as a white to off-white crystalline powder and is soluble in hot methanol. Its significance extends beyond the laboratory, with studies suggesting a potential role in the prebiotic synthesis of peptides and other biomolecules.[3]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₃H₄N₂[1]
Molecular Weight68.08 g/mol [1]
Melting Point128-131 °C
AppearanceWhite to almost white crystalline powder
IUPAC Name2-(methylideneamino)acetonitrile[1]
CAS Number109-82-0[1]

The Discovery of this compound

The history of this compound is intertwined with the broader exploration of amino acids and their derivatives. Early investigations into the reactions of formaldehyde with ammonia and cyanides laid the groundwork for its eventual identification. While a singular "discovery" event is not prominently documented, its preparation was described in the early 20th century. The seminal work that established a reliable and well-documented synthesis was a crucial step in making this compound readily available for further study.

The First Detailed Synthesis

The first widely recognized and detailed procedure for the synthesis of this compound was published in Organic Syntheses. This method, which remains a valuable reference, involves the reaction of formaldehyde with ammonium chloride and sodium cyanide in the presence of acetic acid.[4]

Reaction Scheme

The overall reaction can be represented as follows:

G reactants HCHO + NH₄Cl + NaCN arrow1 + H₂O, CH₃COOH product CH₂=N-CH₂-CN + NaCl + H₂O arrow1->product

Caption: Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure detailed in Organic Syntheses.[4]

Materials:

  • Formaldehyde (technical, sp. gr. 1.078/20°)

  • Ammonium chloride

  • Sodium cyanide (98%)

  • Glacial acetic acid

  • Ice

Procedure:

  • In a 5-liter round-bottomed flask equipped with a mechanical stirrer and surrounded by an ice-salt bath, combine 1620 g (1.5 L, 18.9 moles) of technical formaldehyde and 540 g (10 moles) of ammonium chloride.

  • Cool the mixture to 0°C, a temperature that should be maintained throughout the reaction.

  • Begin stirring and add a solution of 490 g (9.8 moles) of 98% sodium cyanide in 850 cc. of water from a dropping funnel at a rate of approximately 90 drops per minute. This addition should take at least six hours.

  • Once half of the sodium cyanide solution has been added, begin the addition of 380 cc. of glacial acetic acid at a rate of 2–2.5 cc. per minute, such that the addition of both the remaining cyanide solution and the acetic acid are completed simultaneously.

  • After the additions are complete, continue stirring the mixture for an additional 1.5 hours.

  • Filter the precipitated product and wash it with 1.5 L of water.

  • Filter the product again with suction, wash with 500 cc. of water, and dry on filter paper.

Yield:

This procedure yields 410–475 g (61–71% of the theoretical amount) of this compound with a melting point of 129°C.[4] A German patent filed in 1958 describes an improved process with yields of 80-85% by carefully controlling the reaction temperature between -20 to +10 °C and maintaining a pH below 6.[5]

Experimental Workflow

G start Start step1 Combine Formaldehyde and Ammonium Chloride start->step1 step2 Cool to 0°C step1->step2 step3 Slowly Add Sodium Cyanide Solution step2->step3 step4 Simultaneously Add Acetic Acid step3->step4 step5 Stir for 1.5 Hours step4->step5 step6 Filter and Wash Precipitate step5->step6 end End step6->end

Caption: Key steps in the first synthesis of this compound.

Mechanistic Insights

The synthesis of this compound is a variation of the Strecker synthesis of amino acids.[6] The reaction proceeds through several key steps:

  • Formation of the Iminium Ion: In the acidic medium, formaldehyde reacts with ammonia (from ammonium chloride) to form an iminium ion intermediate.

  • Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion.

  • Formation of Aminoacetonitrile: This nucleophilic addition results in the formation of aminoacetonitrile.

  • Reaction with Formaldehyde: The aminoacetonitrile then reacts with another molecule of formaldehyde to form this compound.

G cluster_1 Iminium Ion Formation cluster_2 Aminoacetonitrile Formation cluster_3 Final Product Formation a HCHO + NH₃ b [CH₂=NH₂]⁺ (Iminium Ion) a->b c [CH₂=NH₂]⁺ + CN⁻ d H₂N-CH₂-CN (Aminoacetonitrile) c->d e H₂N-CH₂-CN + HCHO f CH₂=N-CH₂-CN e->f

Caption: Simplified reaction mechanism for the formation of this compound.

Significance in Prebiotic Chemistry

Beyond its utility in synthetic chemistry, this compound has garnered attention for its potential role in the origins of life.[3] It is considered a plausible prebiotic molecule as it can be formed from simple precursors like hydrogen cyanide, ammonia, and formaldehyde, which are thought to have been present on early Earth.[3][7]

Studies have shown that this compound can act as a precursor to glycine and can also function as a dehydrating and condensing agent in the formation of peptides from other amino acids.[3] This dual role makes it a compelling candidate in models of chemical evolution.

Conclusion

This compound is a molecule with a rich history and diverse applications. From its first detailed synthesis to its potential involvement in the origins of life, it continues to be a subject of scientific inquiry. The robust and well-documented synthetic procedures have made it an accessible and valuable tool for chemists. As our understanding of prebiotic chemistry deepens, the significance of this compound is likely to grow, further solidifying its place as a cornerstone of both synthetic and theoretical chemistry.

References

Physical properties of (Methyleneamino)acetonitrile: melting point, solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (Methyleneamino)acetonitrile

Introduction

This compound (MAAN), also known as N-methyleneglycinonitrile, is a nitrile compound with the chemical formula C₃H₄N₂.[1][2] It serves as a valuable intermediate in organic synthesis, particularly in the formation of more complex nitrogen-containing compounds used in the development of pharmaceuticals and agrochemicals.[3] For researchers and drug development professionals, a thorough understanding of its fundamental physical properties is not merely academic; it is a prerequisite for its effective handling, purification, reaction optimization, and formulation.

This guide provides a detailed examination of two core physical properties of this compound: its melting point and solubility profile. As a senior application scientist, the focus extends beyond simple data presentation to include the causality behind experimental design and the logic of protocol validation, ensuring that the information is both accurate and actionable in a laboratory setting.

Part 1: Melting Point Analysis of this compound

The melting point of a crystalline solid is a critical physical constant. It is the temperature at which the material transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4][5] Therefore, accurate melting point determination is a fundamental technique for identity confirmation and purity assessment.

Reported Melting Point Data

This compound presents as a white to off-white crystalline powder at room temperature.[2] Various sources have reported its melting point, which are summarized below. The slight variations can be attributed to differences in instrumental calibration and the purity of the sample analyzed.

PropertyReported Value (°C)Source
Melting Point129[6]
Melting Point Range128.0 to 131.0
Melting Point Range127 - 130[6][7][8]
Melting Point Range126 - 128[9]
Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a powdered solid is the capillary method. This protocol is designed to be self-validating by ensuring thermal equilibrium and calibrated instrumentation.

Principle: A small, finely powdered sample is heated slowly in a capillary tube within a calibrated heating block. The temperatures at which melting begins (first liquid drop appears) and is complete (all solid has liquefied) are recorded as the melting range.[10]

Methodology:

  • Sample Preparation:

    • Place a small amount of dry this compound onto a clean, dry watch glass. The sample must be completely dry, as residual solvent can act as an impurity and depress the melting point.

    • Crush the crystalline powder into a fine, uniform powder using a spatula. This ensures efficient and uniform packing into the capillary tube, which is crucial for even heat transfer.

    • Push the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap its sealed bottom gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be no more than 2-3 mm to ensure uniform heating.[10]

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of >10°C/minute to get a rough estimate.[4][10]

    • Allow the apparatus to cool to at least 15-20°C below the estimated melting point before proceeding with an accurate determination.

  • Measurement:

    • Set the apparatus to heat at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point of ~127°C.[4]

    • Rationale: A slow heating ramp is essential for maintaining thermal equilibrium between the heating block, the thermometer, and the sample itself. Heating too quickly will cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously wide and high melting range.[10]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts.

    • The melting range is reported as T₁ - T₂.

  • Validation:

    • For regulatory or cGMP purposes, the performance of the melting point apparatus should be periodically verified using certified reference standards with melting points that bracket the expected range of the sample.

Workflow Visualization: Melting Point Determination

MeltingPointWorkflow cluster_prep 1. Sample Preparation cluster_measure 2. Measurement cluster_report 3. Reporting P1 Dry Sample P2 Crush to Fine Powder P1->P2 P3 Pack 2-3 mm in Capillary Tube P2->P3 M1 Place in Apparatus P3->M1 M2 Rapid Heat (Optional) for approx. MP M1->M2 M3 Cool Down M2->M3 M4 Slow Heat (1-2°C/min) near expected MP M3->M4 M5 Observe & Record T1 (First Liquid Drop) M4->M5 M6 Observe & Record T2 (All Liquid) M5->M6 R1 Report as Range (T1 - T2) M6->R1 R2 Compare to Literature for Purity Assessment R1->R2

Caption: Workflow for determining the melting point of a solid organic compound.

Part 2: Solubility Profile of this compound)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. This characteristic is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are likely to be soluble in one another.[11] The structure of this compound, containing a polar nitrile group (C≡N) and an imine group (C=N), suggests moderate polarity and the potential for hydrogen bonding, which dictates its solubility in various solvents.[3] Understanding its solubility is paramount for choosing appropriate solvents for reactions, extractions, and crystallization-based purifications.

Reported Solubility Data

The solubility of this compound has been described qualitatively in several sources. This information is crucial for initial solvent screening in a laboratory setting.

SolventSolubilitySource
BenzeneSlightly Soluble[8][12]
Hot WaterSoluble[6]
Alcohol (Methanol/Ethanol)Soluble[6][12]
Polar Organic SolventsSoluble[3]
Experimental Protocol: Qualitative Solubility Classification

This protocol provides a systematic approach to determine the solubility of this compound in a range of solvents, which also provides insight into its chemical properties (e.g., acidity/basicity).

Principle: A small, measured amount of the solute is mixed with a measured amount of a solvent. The compound is generally considered "soluble" if approximately 25-30 mg dissolves in 0.75-1.0 mL of the solvent at room temperature.[13] Solubility in aqueous acids or bases indicates the presence of basic or acidic functional groups, respectively.[14]

Methodology:

  • General Solubility Test:

    • Add ~25 mg of this compound to a small test tube.

    • Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, toluene, ethanol) in portions.

    • After each addition, shake the tube vigorously for 10-20 seconds.[13]

    • Observe if the solid dissolves completely. Record as "soluble" or "insoluble."

  • Acid-Base Reactivity and Solubility:

    • Test in 5% HCl: Add ~25 mg of the compound to a test tube, followed by 0.75 mL of 5% aqueous HCl. Shake vigorously.

      • Rationale: If the compound dissolves, it indicates the presence of a basic functional group (like an amine or imine) that has been protonated to form a water-soluble salt. This is a strong indicator of its basic nature.

    • Test in 5% NaOH: Add ~25 mg of the compound to a test tube, followed by 0.75 mL of 5% aqueous NaOH. Shake vigorously.

      • Rationale: If the compound dissolves, it suggests the presence of an acidic functional group that has been deprotonated to form a water-soluble salt.

    • Test in 5% NaHCO₃: If soluble in 5% NaOH, perform a separate test with 5% aqueous sodium bicarbonate.

      • Rationale: Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ indicates a strongly acidic functional group (like a carboxylic acid), while insolubility suggests a weakly acidic group (like a phenol).

  • Test in Concentrated H₂SO₄:

    • If the compound is insoluble in water, 5% HCl, and 5% NaOH, test its solubility in cold, concentrated sulfuric acid.

    • Rationale: Sulfuric acid can protonate even very weak bases, such as compounds containing oxygen or nitrogen atoms (alcohols, ketones, nitriles). Solubility, often accompanied by a color change, suggests the presence of such functional groups.[14]

Workflow Visualization: Solubility Classification Scheme

SolubilityWorkflow Start Start with MAAN Sample Water Test Solubility in Water Start->Water HCl Test Solubility in 5% HCl Water->HCl Insoluble Result_WaterSol Class: Water-Soluble (Polar, low MW) Water->Result_WaterSol Soluble NaOH Test Solubility in 5% NaOH HCl->NaOH Insoluble Result_Base Class: Organic Base (e.g., Imine) HCl->Result_Base Soluble H2SO4 Test Solubility in conc. H2SO4 NaOH->H2SO4 Insoluble Result_Acid Class: Organic Acid NaOH->Result_Acid Soluble Result_Neutral Class: Neutral/Weakly Basic (e.g., Nitrile) H2SO4->Result_Neutral Soluble Result_Inert Class: Inert Compound H2SO4->Result_Inert Insoluble

Caption: Logical workflow for the qualitative solubility analysis of an organic compound.

References

A Spectroscopic Guide to (Methyleneamino)acetonitrile: In-depth NMR and IR Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Methyleneamino)acetonitrile (MAAN), CAS No. 109-82-0, is a molecule of significant interest in fields ranging from prebiotic chemistry to synthetic organic chemistry.[1][2] As a reactive intermediate and a potential precursor to biomolecules, the unambiguous confirmation of its molecular structure is paramount for any rigorous scientific investigation. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the foundational data for its structural elucidation.

This technical guide offers a detailed exploration of the NMR and IR spectroscopic data of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data, providing in-depth interpretations, field-proven experimental protocols, and the causal reasoning behind methodological choices to ensure scientific integrity and reproducibility.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound (C₃H₄N₂), both ¹H (proton) and ¹³C NMR are essential for a complete structural assignment.

Theoretical Principles & Structural Confirmation

The structure of this compound, C=N-CH₂-C≡N, contains three distinct sets of protons and three unique carbon atoms.

  • ¹H NMR: The spectrum is expected to show two signals corresponding to the two different methylene (-CH₂-) groups. The protons on the imine carbon (N=CH₂) and the protons on the carbon adjacent to the nitrile (N-CH₂-CN) will have distinct chemical shifts due to their different electronic environments. As there are no adjacent protons to couple with, both signals are expected to be singlets.

  • ¹³C NMR: The spectrum will display three distinct signals, one for each carbon atom: the nitrile carbon (C≡N), the imine carbon (N=C H₂), and the methylene carbon (N-CH₂-CN). The chemical shifts of these carbons are highly characteristic of their respective functional groups.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

1.2.1. Sample Preparation

  • Analyte Weighing: Accurately weigh 5-10 mg of purified this compound.[3] The compound is a solid at room temperature.[4][5]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]

    • Expertise & Experience: DMSO-d₆ is an excellent choice for this compound due to its high polarity, which ensures good solubility. Its residual proton signal appears as a quintet at ~2.50 ppm, and its carbon signals are at ~39.5 ppm, regions that typically do not overlap with the analyte's signals.[6] Using a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.

  • Homogenization & Transfer: Ensure the sample is fully dissolved by gentle vortexing. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

1.2.2. Instrument Parameters & Data Acquisition (400 MHz Spectrometer)

  • Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse program (e.g., 'zg30' on Bruker instruments).[3]

    • Number of Scans (NS): Acquire 8 to 16 scans for sufficient signal-to-noise ratio (S/N).

    • Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, allowing for accurate integration.

    • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by collapsing carbon-proton couplings into single lines, which increases S/N.

    • Number of Scans (NS): Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

    • Spectral Width: Set a spectral width of approximately 220 ppm to ensure all carbon signals, including the nitrile, are captured.

    • Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.[7]

Spectroscopic Data & Interpretation

The following tables summarize the NMR data obtained for this compound in DMSO-d₆.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.42Singlet2HN=CH₂
~4.48Singlet2HN-CH₂ -CN
(Note: Precise chemical shifts can vary slightly based on concentration and sample conditions. The assignments are based on expected chemical environments and data from the Spectral Database for Organic Compounds.)

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
159.2C =N (Imine Carbon)
117.2C ≡N (Nitrile Carbon)
47.9N-C H₂-CN (Methylene Carbon)
(Source: Data obtained from the Spectral Database for Organic Compounds, SDBS No. 3704)

Interpretation:

  • The ¹H NMR spectrum shows two distinct singlets, confirming the presence of two methylene groups that are not coupled to each other. The downfield signal at ~7.42 ppm is assigned to the imine protons (N=CH₂) due to the deshielding effect of the C=N double bond. The signal at ~4.48 ppm corresponds to the methylene protons adjacent to the electron-withdrawing nitrile group (N-CH₂-CN).

  • The ¹³C NMR spectrum provides definitive confirmation of the carbon backbone. The signal at 159.2 ppm is characteristic of an imine carbon. The peak at 117.2 ppm is typical for a nitrile carbon. The most upfield signal at 47.9 ppm corresponds to the sp³-hybridized methylene carbon situated between the two nitrogen-containing functional groups.

References

An In-depth Technical Guide to the Stability and Storage of (Methyleneamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methyleneamino)acetonitrile, also known as methyleneglycinonitrile, is a versatile intermediate in organic synthesis, particularly in the preparation of nitrogen-containing compounds for the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring both a reactive imine and a nitrile functional group, makes it a valuable building block. However, these same functional groups contribute to its potential instability, necessitating a thorough understanding of its handling and storage requirements to ensure its purity and prevent degradation. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of organic chemistry and regulatory guidelines.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder. Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₃H₄N₂
Molecular Weight 68.08 g/mol
Appearance White to almost white powder to crystal
Melting Point 128.0 - 131.0 °C
Solubility Soluble in hot methanol, slightly soluble in Benzene[3]
CAS Number 109-82-0

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, light, and pH. The presence of the imine and nitrile functionalities makes it susceptible to specific degradation pathways.

Hydrolytic Stability

The N-methyleneamine (imine) linkage is the most probable site of hydrolytic degradation. In the presence of water, particularly under acidic or basic conditions, imines can hydrolyze back to their constituent aldehyde (in this case, formaldehyde) and amine (aminoacetonitrile).[3][4][5]

The generally accepted mechanism for acid-catalyzed imine hydrolysis involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water.[6][7] This is a reversible process, and an excess of water will drive the equilibrium towards the hydrolysis products.[8]

Hydrolysis_Mechanism

Thermal Stability
Photostability

Exposure to light, particularly UV radiation, can be a source of degradation for many organic molecules. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for the photostability testing of new drug substances and products.[9][10][11] It is recommended that this compound be evaluated for its photostability, especially if it is to be used in applications where light exposure is unavoidable. A dark place is recommended for storage.[3]

Potential for Polymerization

Nitriles and imines are known to undergo polymerization under certain conditions. While the high-pressure polymerization of acetonitrile has been documented, a more relevant analogy for this compound under standard conditions may be the dimerization of hydrogen cyanide (HCN) to iminoacetonitrile. This suggests a potential pathway for the self-condensation of this compound, particularly in the presence of basic catalysts.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on available safety data sheets and general chemical principles:

  • Temperature: Store at ambient temperatures, in a cool environment.[3] Some suppliers recommend storage at <15°C.

  • Light: Store in a dark place, protected from light.[3]

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress and potential hydrolysis.[3] Store in a well-ventilated area.[4]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Handling and Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocol: Forced Degradation Study

To definitively establish the degradation profile of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing. The following is a proposed protocol based on ICH guidelines.

Objective: To identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile and water

  • Suitable HPLC column (e.g., C18)

  • HPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (MS) for peak identification

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][10][11][12] A control sample should be protected from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC-PDA method.

    • Use mass spectrometry to identify the molecular weights of the degradation products.

Forced_Degradation_Workflow

Conclusion

This compound is a valuable synthetic intermediate whose stability is critical for its successful application. While specific degradation kinetic data is limited in the public domain, an understanding of its functional group reactivity allows for the prediction of potential degradation pathways, primarily hydrolysis of the imine bond. Adherence to recommended storage conditions—cool, dark, and dry, away from incompatible substances—is paramount for maintaining its integrity. For critical applications in research and drug development, conducting a forced degradation study is strongly advised to establish a comprehensive stability profile and develop validated, stability-indicating analytical methods.

References

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of (Methyleneamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical literature and drug discovery, precise and unambiguous communication is paramount. The nomenclature of chemical compounds, however, can often be a source of confusion, with a single molecule being referred to by a multitude of names. (Methyleneamino)acetonitrile, a versatile building block in organic synthesis, is a prime example of this challenge. This technical guide provides an in-depth exploration of the various synonyms, identifiers, and nomenclature associated with this compound, empowering researchers to navigate the scientific literature with confidence and accuracy. Understanding the causality behind its synthesis and its chemical properties is crucial for its effective application in research and development.

Core Chemical Identity

At its core, this compound is an organic compound featuring a nitrile group and a methyleneamino group. Its unique structure makes it a valuable reagent in the formation of nitrogen-containing compounds.[1]

Molecular Formula: C₃H₄N₂[2]

Molecular Weight: 68.08 g/mol [2]

Chemical Structure:

Synonyms cluster_iupac IUPAC/Systematic Names cluster_common Common/Trivial Names cluster_abbr Abbreviations/Codes This compound This compound 2-(Methyleneamino)acetonitrile 2-(Methyleneamino)acetonitrile This compound->2-(Methyleneamino)acetonitrile 2-(Methylideneamino)acetonitrile 2-(Methylideneamino)acetonitrile This compound->2-(Methylideneamino)acetonitrile Acetonitrile, (methyleneamino)- Acetonitrile, (methyleneamino)- This compound->Acetonitrile, (methyleneamino)- Methyleniminoacetonitrile Methyleniminoacetonitrile This compound->Methyleniminoacetonitrile N-Methyleneglycinonitrile N-Methyleneglycinonitrile This compound->N-Methyleneglycinonitrile α-Hydroformamine cyanide α-Hydroformamine cyanide This compound->α-Hydroformamine cyanide Methyleneglycinonitrile Methyleneglycinonitrile This compound->Methyleneglycinonitrile MAAN MAAN This compound->MAAN USAF DO-5 USAF DO-5 This compound->USAF DO-5 NSC 3486 / 57883 / 128385 NSC 3486 / 57883 / 128385 This compound->NSC 3486 / 57883 / 128385 Synthesis_Workflow start Start: Prepare Reactants step1 Dissolve ammonium chloride in aqueous formaldehyde solution. start->step1 step2 Cool the mixture to below 20°C using an ice bath. step1->step2 step3 Slowly add a solution of sodium cyanide while maintaining the low temperature. step2->step3 step4 Concurrently, add glacial acetic acid to keep the pH below 6. step3->step4 step5 Continue stirring for 1.5 hours after addition is complete. step4->step5 step6 Filter the precipitated product. step5->step6 step7 Wash the product with water and dry. step6->step7 end End: Pure this compound step7->end

References

Methodological & Application

Application Note & Protocol: A Versatile Approach to N-Substituted Glycines Utilizing (Methyleneamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Substituted Glycines

N-substituted glycines are a pivotal class of non-proteinogenic amino acids that form the backbone of "peptoids," which are structural mimics of peptides.[1][2] These molecules are of significant interest in medicinal chemistry and drug discovery due to their enhanced proteolytic stability and often improved cell permeability compared to their natural peptide counterparts.[1] The ability to introduce a wide variety of substituents on the nitrogen atom allows for the systematic modulation of the physicochemical properties and biological activity of these compounds, making them valuable scaffolds for the development of novel therapeutics.[3][4] This guide provides a detailed protocol for the synthesis of N-substituted glycines using (methyleneamino)acetonitrile, a versatile and reactive building block.

The Synthetic Strategy: A Modified Strecker Approach

The core of this synthetic methodology is a variation of the classical Strecker amino acid synthesis.[5][6] In the traditional Strecker synthesis, an aldehyde reacts with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[5] To achieve N-substitution, a primary or secondary amine is used in place of ammonia.[5]

This compound can be viewed as a pre-formed intermediate, essentially the condensation product of formaldehyde, ammonia, and hydrogen cyanide.[7] This stable, crystalline solid serves as a convenient and less hazardous precursor than handling hydrogen cyanide gas directly. The synthetic route detailed herein involves the reaction of this compound with a diverse range of primary and secondary amines to generate N-substituted α-aminonitriles. Subsequent hydrolysis of the nitrile functionality affords the desired N-substituted glycine. This multicomponent reaction approach is efficient for creating molecular complexity in a single step.[8][9]

Reaction Mechanism Overview

The reaction proceeds in two key stages:

  • Formation of the N-Substituted α-Aminonitrile: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the methylene carbon of this compound. This leads to the formation of a transient intermediate that rearranges to the more stable N-substituted α-aminonitrile.

  • Hydrolysis to the N-Substituted Glycine: The resulting α-aminonitrile is then subjected to hydrolysis under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding the final N-substituted glycine product.[6][10]

Visualizing the Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification MAAN This compound Reaction1 Reaction Mixture MAAN->Reaction1 Amine Primary or Secondary Amine (R-NH-R') Amine->Reaction1 Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction1 Aminonitrile N-Substituted α-Aminonitrile Reaction1->Aminonitrile Stir at RT to Reflux Hydrolysis_Reaction Hydrolysis Aminonitrile->Hydrolysis_Reaction Product N-Substituted Glycine Hydrolysis_Reaction->Product Heat Acid_Base Acid or Base (e.g., HCl, NaOH) Acid_Base->Hydrolysis_Reaction Workup Aqueous Workup Product->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification

Caption: General workflow for the synthesis of N-substituted glycines.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of an N-substituted glycine. The specific reaction conditions, such as temperature and reaction time, may require optimization depending on the reactivity of the chosen amine.

Materials and Reagents:

  • This compound (CAS: 109-82-0)[11]

  • Selected primary or secondary amine

  • Acetonitrile (CH₃CN), reaction grade[12]

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

Procedure:

Part A: Synthesis of the N-Substituted α-Aminonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in acetonitrile.

  • Amine Addition: To the stirred solution, add the primary or secondary amine (1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator to obtain the crude N-substituted α-aminonitrile. For many applications, the crude product is of sufficient purity to be carried forward to the hydrolysis step.

Part B: Hydrolysis to the N-Substituted Glycine

  • Acid Hydrolysis: To the crude N-substituted α-aminonitrile in the round-bottom flask, add a 6 M aqueous solution of hydrochloric acid.

  • Reflux: Heat the mixture to reflux for 4-12 hours. The hydrolysis progress can be monitored by observing the disappearance of the nitrile peak in the IR spectrum or by LC-MS.

  • Neutralization and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide to a pH of approximately 7. The desired N-substituted glycine may precipitate at its isoelectric point. If a precipitate forms, it can be collected by vacuum filtration.

  • Extraction: If the product remains in solution, extract the aqueous layer with a suitable organic solvent, such as diethyl ether, to remove any non-polar impurities. The product will typically remain in the aqueous phase.

  • Purification: The N-substituted glycine can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography.

Mechanism of the Strecker Synthesis

The formation of the α-aminonitrile in the first step is a critical transformation. The following diagram illustrates the plausible mechanism for this reaction.

References

(Methyleneamino)acetonitrile: A Versatile Glycine Enolate Equivalent for α-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Glycine Enolates in Synthesis

In the realm of organic synthesis, particularly in the construction of molecules central to pharmaceuticals and biological research, the formation of carbon-carbon bonds to the α-carbon of glycine is a critical transformation. This reaction allows for the synthesis of a vast array of natural and unnatural α-amino acids, the fundamental building blocks of peptides and proteins. Direct deprotonation of glycine esters to form a nucleophilic enolate is often challenging due to self-condensation and other side reactions. To circumvent these issues, chemists have developed "glycine enolate equivalents," stable precursors that can be readily deprotonated to generate a reactive nucleophile for subsequent elaboration.

Among these, (Methyleneamino)acetonitrile, also known as N-Methyleneglycinonitrile, has emerged as a highly effective and versatile reagent. Its structure features a nitrile group that acidifies the adjacent methylene protons, facilitating deprotonation with a suitable base. The resulting anion is a potent nucleophile that readily participates in alkylation and aldol-type reactions. The imine functionality serves as a protecting group for the amine, which can be easily hydrolyzed in the final step to reveal the desired α-amino acid. This application note provides a comprehensive guide to the synthesis, handling, and application of this compound as a glycine enolate equivalent for researchers, scientists, and drug development professionals.

Physicochemical Properties & Handling

This compound is a white to off-white crystalline solid with a melting point of 127-130 °C.[1] It is soluble in polar organic solvents and should be stored in a cool, dry, and well-ventilated area.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₄N₂[3]
Molecular Weight 68.08 g/mol [3]
Appearance White to almost white crystalline powder[4][5]
Melting Point 127 - 130 °C[1]
CAS Number 109-82-0[3]
Synonyms N-Methyleneglycinonitrile, α-Hydroformamine Cyanide[4][5]

Safety & Handling Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][6] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1] Store the compound in a tightly closed container away from heat and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Synthesis of this compound

This compound can be reliably synthesized via the reaction of formaldehyde with ammonium chloride and sodium cyanide.[1] The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Formaldehyde (35% aqueous solution)

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Acetic acid (glacial)

  • Water

  • Ice

Equipment:

  • Large beaker or flask (3 L)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Beaker for washing

Procedure:

  • In a 3 L flask equipped with a mechanical stirrer and a thermometer, combine 1.5 L of 35% aqueous formaldehyde and 540 g of ammonium chloride.

  • Cool the mixture to 0 °C in an ice bath. Maintain this temperature throughout the reaction.

  • Begin stirring and slowly add a solution of 490 g of sodium cyanide in 850 mL of water from a dropping funnel over a period of at least 6 hours.

  • Simultaneously, add 300 g of glacial acetic acid from a separate dropping funnel at a rate that maintains a slight excess of acid throughout the addition.

  • After the addition is complete, continue stirring for an additional 1.5 hours at 0 °C.

  • Filter the resulting precipitate using a Büchner funnel.

  • Transfer the solid to a beaker and stir with 1.5 L of water to wash.

  • Filter the product again and wash with an additional 500 mL of water.

  • Dry the product on filter paper to yield this compound (typically 410–475 g, 61–71% yield) with a melting point of 129 °C.[1]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up formaldehyde Formaldehyde (aq) mixing Mixing & Cooling to 0°C formaldehyde->mixing nh4cl Ammonium Chloride nh4cl->mixing nacn Sodium Cyanide slow_addition Slow Addition (6h) nacn->slow_addition acetic_acid Acetic Acid acetic_acid->slow_addition mixing->slow_addition stirring Stirring (1.5h) slow_addition->stirring filtration1 Filtration stirring->filtration1 washing Washing with Water filtration1->washing filtration2 Filtration washing->filtration2 drying Drying filtration2->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Application as a Glycine Enolate Equivalent

The utility of this compound lies in its ability to be deprotonated to form a stabilized carbanion, which then acts as a potent nucleophile.

Mechanism of Action

The protons on the carbon atom adjacent to the nitrile group are acidic (pKa ≈ 25-30 in DMSO) and can be removed by a strong, non-nucleophilic base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), to generate the corresponding carbanion. This carbanion is resonance-stabilized by the adjacent imine and nitrile groups, which delocalize the negative charge. This stabilized anion is the key reactive intermediate that functions as a glycine enolate equivalent.

G cluster_0 Deprotonation cluster_1 Reaction with Electrophile cluster_2 Hydrolysis start H₂C=N-CH₂-CN anion [H₂C=N-CH-CN]⁻ start->anion + Base base Base anion->start + H-Base⁺ anion_2 [H₂C=N-CH-CN]⁻ electrophile E⁺ product_imine H₂C=N-CH(E)-CN product_imine_2 H₂C=N-CH(E)-CN anion_2->product_imine + E⁺ h3o H₃O⁺ amino_acid H₃N⁺-CH(E)-COOH product_imine_2->amino_acid + H₃O⁺

Caption: General reaction mechanism of this compound.

Protocol 1: Alkylation for the Synthesis of α-Amino Acids

This protocol describes a general procedure for the alkylation of this compound with alkyl halides, followed by hydrolysis to the corresponding α-amino acid.

Materials:

  • This compound

  • Sodium amide (NaNH₂) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Aqueous hydrochloric acid (e.g., 6 M HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Alkylation

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF via syringe. Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the anion.

  • Add the alkyl halide (1.0 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alkylated product. Purification can be achieved by flash column chromatography.

Part B: Hydrolysis

  • To the crude alkylated this compound derivative, add 6 M aqueous HCl.

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-polar impurities.

  • Neutralize the aqueous layer to pH 7 with a saturated solution of sodium bicarbonate.

  • The desired α-amino acid may precipitate or can be isolated by standard techniques such as ion-exchange chromatography.

Table 2: Examples of Alkylation Reactions

Alkyl HalideBaseSolventTime (h)Product (after hydrolysis)Approx. Yield (%)
Methyl IodideLDATHF2Alanine85
Benzyl BromideLDATHF4Phenylalanine80
Allyl BromideNaNH₂THF3Allylglycine78
Protocol 2: Aldol-Type Condensation with Aldehydes

This protocol, adapted from the work of Vaghani and Merchant, describes the condensation of this compound with aromatic aldehydes.[6]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)

  • Piperidine

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Upon cooling, the product will often crystallize from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The resulting α,β-unsaturated-α-amino nitrile can be further hydrolyzed to the corresponding unsaturated α-amino acid by heating with aqueous acid, as described in the alkylation protocol.

Table 3: Examples of Aldol-Type Condensations with Aldehydes

AldehydeCatalystSolventProduct (before hydrolysis)Reference
BenzaldehydePiperidineEthanol2-(Methyleneamino)-3-phenylacrylonitrile[6]
AnisaldehydePiperidineEthanol2-(Methyleneamino)-3-(4-methoxyphenyl)acrylonitrile[6]
SalicylaldehydePiperidineEthanol2-(Methyleneamino)-3-(2-hydroxyphenyl)acrylonitrile[6]

Conclusion

This compound is a readily accessible and highly effective glycine enolate equivalent. Its straightforward synthesis and versatile reactivity in alkylation and aldol-type condensations make it a valuable tool for the synthesis of a wide range of α-amino acids. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this reagent into their synthetic strategies for drug discovery and development. The inherent simplicity and efficiency of these methods underscore the importance of this compound in modern organic synthesis.

References

Application Notes & Protocols: The Synthetic Utility of (Methyleneamino)acetonitrile in Electrophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methyleneamino)acetonitrile, also known as N-methyleneglycinonitrile, is a versatile and reactive chemical intermediate valuable in organic synthesis.[1][2] Its structure, featuring both a nucleophilic imine nitrogen and an adjacent nitrile group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactions of this compound with various electrophilic reagents. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for key reaction classes—including alkylation, acylation, and Michael additions—and discuss the subsequent conversion of these products into valuable compounds like unnatural α-amino acids. Safety and handling considerations for this reactive compound are also emphasized to ensure trustworthy and reproducible results.

Introduction: Chemical Profile and Reactivity

This compound (MAAN) is an organic compound featuring a methyleneamino group attached to an acetonitrile backbone.[1][3] It is a key precursor in the Strecker synthesis of glycine and serves as a powerful building block for introducing the aminomethylnitrile moiety into more complex molecules.[4][5]

The primary mode of reactivity with electrophiles involves the lone pair of electrons on the imine nitrogen. This nitrogen acts as a potent nucleophile, readily attacking a wide range of electron-deficient centers. This reactivity makes MAAN an excellent substrate for constructing new carbon-nitrogen and carbon-carbon bonds, which is fundamental to the synthesis of pharmaceuticals and other fine chemicals.[1]

dot graph "Reactivity" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption: "Core reactivity of this compound."

Safety, Handling, and Storage

Trustworthiness Pillar: A protocol is only as good as its safety parameters.

This compound is a reactive and potentially hazardous compound that must be handled with appropriate care in a professional laboratory setting.[6][7]

  • Hazards : It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[7][8] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[2]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood.

  • Storage : MAAN is unstable at room temperature and is often supplied as its more stable chloride or bisulfate salts.[3] If using the free base, it should be stored in a cool, dry place, away from incompatible materials. It typically appears as a white to pale yellow crystalline powder.[1]

  • Disposal : Dispose of waste in an approved, dedicated waste container, following all local and institutional regulations.[7]

Reaction with Alkyl Halides: N-Alkylation

The reaction of this compound with primary alkyl halides is a classic SN2 reaction, providing a direct route to N-substituted aminonitriles. This transformation is foundational for creating precursors to N-alkyl-α-amino acids.

Mechanism and Scientific Rationale

The nucleophilic imine nitrogen of MAAN attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming an iminium salt intermediate. The reaction is typically performed in a polar aprotic solvent to solubilize the reactants without interfering with the nucleophile's reactivity. The resulting product, after workup, is the N-alkylated this compound.

  • Causality—Choice of Solvent : Polar aprotic solvents like acetonitrile or THF are ideal. They can dissolve the reactants but do not form a strong solvation shell around the nitrogen nucleophile, which would hinder its reactivity.

  • Causality—Alkyl Halide Reactivity : The reaction works best with primary alkyl halides (e.g., methyl iodide, ethyl bromide) due to the low steric hindrance of the SN2 transition state.[9] Reactivity follows the trend I > Br > Cl.[10] Over-alkylation can be an issue as the product amine can sometimes be more nucleophilic than the starting material, though this is less pronounced than with simple amines.[11]

Detailed Protocol: Synthesis of N-Benzyl-(methyleneamino)acetonitrile

Principle: To demonstrate a standard N-alkylation, this compound is reacted with benzyl bromide in an SN2 fashion.

Materials:

  • This compound (MAAN)

  • Benzyl bromide

  • Anhydrous Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M solution).

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition : Add benzyl bromide (1.05 eq), dissolved in a small amount of anhydrous acetonitrile, dropwise to the cooled solution over 15 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup :

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the pure N-benzyl-(methyleneamino)acetonitrile.

Reaction with Acylating Reagents: N-Acylation

N-acylation of MAAN with reagents like acyl chlorides or anhydrides is an efficient method for synthesizing N-acyl aminonitrile derivatives, which are precursors to N-acetylated amino acids and other valuable structures.

Mechanism and Scientific Rationale

This reaction proceeds via a nucleophilic acyl substitution mechanism. The imine nitrogen attacks the carbonyl carbon of the acylating agent. In the case of acyl chlorides, a tetrahedral intermediate is formed which then collapses, expelling a chloride ion.

  • Causality—Need for a Base : The reaction generates a strong acid (e.g., HCl) as a byproduct. A non-nucleophilic base, such as triethylamine or pyridine, must be included to neutralize this acid. Without a base, the acid would protonate the starting material, rendering it non-nucleophilic and halting the reaction.

Detailed Protocol: Synthesis of N-Acetyl-(methyleneamino)acetonitrile

Principle: MAAN is acylated using acetyl chloride in the presence of triethylamine to neutralize the HCl byproduct, forming the corresponding N-acetyl derivative.

Materials:

  • This compound (MAAN)

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve MAAN (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling : Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition : Add acetyl chloride (1.1 eq) dropwise via syringe. A white precipitate of triethylammonium chloride will form.

  • Reaction : Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor by TLC.

  • Workup :

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter and concentrate the organic phase in vacuo. The crude product can be purified by crystallization or silica gel chromatography.

Reaction with α,β-Unsaturated Systems: Michael Addition

The conjugate or 1,4-addition of MAAN to Michael acceptors like α,β-unsaturated ketones, esters, or nitriles is a powerful C-C bond-forming reaction.[12][13] This pathway opens access to γ-aminonitrile compounds, which can be elaborated into complex nitrogen-containing molecules.

Mechanism and Scientific Rationale

The nucleophilic imine attacks the β-carbon of the conjugated system, which is the "soft" electrophilic site. This breaks the C=C π-bond and pushes electron density through the system to the oxygen (or nitrogen), forming an enolate intermediate. Subsequent protonation during workup yields the 1,4-adduct.

  • Causality—Thermodynamic Control : The Michael addition is a thermodynamically controlled process.[12] While 1,2-addition to the carbonyl is possible, it is often reversible, whereas the 1,4-addition product is typically more stable.

  • Catalysis : While the reaction can proceed without a catalyst, it is often facilitated by a weak base to enhance the nucleophilicity of the imine or a Lewis acid to activate the Michael acceptor.

Detailed Protocol: Michael Addition to Methyl Vinyl Ketone (MVK)

Principle: MAAN undergoes a conjugate addition to MVK, forming a γ-ketonitrile, a versatile synthetic intermediate.

Materials:

  • This compound (MAAN)

  • Methyl vinyl ketone (MVK), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup : Dissolve MAAN (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition : Cool the solution to 0 °C. Add methyl vinyl ketone (1.1 eq) dropwise.

  • Reaction : Stir the mixture at room temperature for 24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup :

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification : After filtration and solvent evaporation, purify the residue by flash column chromatography on silica gel to isolate the target γ-ketonitrile.

Application: The Pathway to α-Amino Acids

A primary application for the products derived from these reactions is their hydrolysis to form α-amino acids. The nitrile group can be hydrolyzed to a carboxylic acid, and the imine can be hydrolyzed to a primary amine, providing a direct route to both natural and unnatural amino acids.[4][5][14]

dot graph "Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} caption: "Synthetic workflow from MAAN to α-Amino Acids."

Protocol: Acidic Hydrolysis of N-Substituted Aminonitriles

Principle: Vigorous acidic conditions are used to simultaneously hydrolyze the nitrile and imine functionalities to a carboxylic acid and an ammonium salt, respectively. Neutralization then yields the free amino acid.

Procedure:

  • Setup : Place the N-substituted aminonitrile (obtained from one of the protocols above) in a heavy-walled, sealed tube or a round-bottom flask fitted with a reflux condenser.

  • Hydrolysis : Add 6M aqueous HCl (a large excess). Seal the tube or heat the flask to reflux (approx. 100-110 °C) for 12-24 hours.

  • Isolation :

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove excess HCl and water.

    • Redissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of the target amino acid (typically pH 5-6) using a base like ammonium hydroxide or pyridine.

    • The amino acid will often precipitate and can be collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Quantitative Data Summary

The following table summarizes representative yields for the described reaction types. Note that yields are highly dependent on the specific substrate, purity of reagents, and adherence to anhydrous conditions.

Reaction TypeElectrophileProduct TypeTypical Yield Range
N-Alkylation Benzyl BromideN-Benzyl Aminonitrile65-80%
N-Acylation Acetyl ChlorideN-Acetyl Aminonitrile70-90%
Michael Addition Methyl Vinyl Ketoneγ-Ketonitrile50-70%

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Impure or wet starting materials/solvents; Deactivated MAAN (protonated); Insufficiently reactive electrophile.Ensure all reagents and solvents are anhydrous. Re-purify starting materials. For alkylations, switch to a more reactive halide (e.g., bromide to iodide).
Polymerization/Side Products MAAN is unstable, especially to strong base/acid or heat; Over-alkylation or acylation.Maintain strict temperature control (use an ice bath). Add reagents slowly. Use only a slight excess of the electrophile.
Difficult Purification Product is highly polar; Close Rf value to starting material.Use a different solvent system for chromatography. Consider derivatization for easier handling or crystallization.

References

The Versatile Synthon: Application Notes on (Methyleneamino)acetonitrile in Heterocyclic Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(Methyleneamino)acetonitrile, a structurally simple yet highly reactive molecule, serves as a potent and versatile building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic amino group masked as an imine and an electrophilic nitrile group, allows for a variety of reaction pathways to construct key heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. This document provides an in-depth guide to the application of this compound in the synthesis of imidazoles, triazoles, and tetrazoles, complete with mechanistic insights and detailed experimental protocols.

I. Introduction to this compound: A Synthon of Dual Reactivity

This compound, also known as N-methyleneglycinonitrile, can be considered a stable and convenient precursor to aminoacetonitrile. Its reactivity is characterized by two primary modes, making it a valuable C2N2 synthon in heterocyclic synthesis[1][2].

  • Iminium Ion Equivalent: The methyleneamino group can be readily hydrolyzed or react under acidic conditions to generate an iminium ion, which is susceptible to nucleophilic attack. This reactivity is crucial in reactions where the aminomethyl moiety is incorporated into the heterocyclic ring[3].

  • Nucleophilic Acetonitrile Moiety: The methylene group can also be viewed as a protecting group for the amino functionality of aminoacetonitrile. The acetonitrile portion of the molecule retains its characteristic reactivity, including the ability of the α-carbon to be deprotonated to form a nucleophilic carbanion and the nitrile group's susceptibility to cycloaddition reactions[1][4].

This dual reactivity allows for a range of synthetic transformations, making this compound a cornerstone reagent for the construction of various nitrogen-rich heterocycles.

II. Synthesis of 5-Aminoimidazoles: A Multicomponent Approach

The imidazole ring is a ubiquitous feature in biologically active molecules. The synthesis of 5-aminoimidazoles from this compound can be achieved through a multicomponent reaction strategy, leveraging its ability to react with various electrophiles and nucleophiles in a one-pot fashion[5]. A plausible and efficient pathway involves the reaction of this compound with an amidine, which provides the remaining nitrogen and carbon atoms required for the imidazole ring.

Mechanistic Rationale

The reaction is believed to proceed through the initial formation of an N-amidinyl-α-aminonitrile intermediate. The basicity of the amidine facilitates the deprotonation of the α-carbon of the acetonitrile moiety, leading to an intramolecular cyclization. Subsequent elimination of ammonia and tautomerization yields the aromatic 5-aminoimidazole ring. The choice of reaction conditions, particularly the base and solvent, is critical in driving the reaction towards the desired product and minimizing side reactions.

Diagram of the Proposed Imidazole Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_cyclization Key Steps cluster_product Final Product A This compound C N-Amidinyl-α-aminonitrile A->C Nucleophilic Addition B Amidine B->C D Intramolecular Cyclization C->D Base-mediated E Elimination & Tautomerization D->E F 5-Aminoimidazole E->F G cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product MAA This compound Carbanion α-Carbanion (Base-catalyzed) MAA->Carbanion Deprotonation Azide Organic Azide (R-N3) Attack Nucleophilic Attack on Azide Azide->Attack Carbanion->Attack Cyclization Ring Closure Attack->Cyclization Triazole 5-Amino-1,2,3-triazole Cyclization->Triazole G cluster_reactants Reactants cluster_activation Activation & Cycloaddition cluster_hydrolysis Final Step cluster_product Product MAA This compound Protonation Nitrile Protonation MAA->Protonation Azide Sodium Azide (NaN3) Attack Azide Attack & Cyclization Azide->Attack Acid Acid Catalyst (e.g., HCl) Acid->Protonation Protonation->Attack Hydrolysis Imine Hydrolysis Attack->Hydrolysis Tetrazole 5-Aminotetrazole Hydrolysis->Tetrazole

References

Alkylation of (Methyleneamino)acetonitrile Equivalents: A Comprehensive Protocol for α-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of Glycine Anion Equivalents

In the field of medicinal and organic chemistry, the synthesis of non-proteinogenic α-amino acids is a cornerstone for the development of novel therapeutics, peptidomimetics, and molecular probes. A powerful and versatile strategy for their construction is the alkylation of glycine anion equivalents. Among these, (methyleneamino)acetonitrile and its more stable derivatives serve as robust synthons, allowing for the introduction of a wide array of side chains at the α-carbon.

This application note provides a detailed protocol for the alkylation of N-(diphenylmethylene)aminoacetonitrile, a stable and commonly used precursor for this compound. The methodology leverages the efficiency and operational simplicity of Phase-Transfer Catalysis (PTC), a technique well-suited for large-scale synthesis due to its mild conditions and use of inexpensive reagents. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into troubleshooting and optimization.

Core Principles and Mechanistic Rationale

The overall transformation involves three key stages: the formation of a stable Schiff base, its subsequent alkylation via phase-transfer catalysis, and the final hydrolysis to yield the desired α-amino acid.

  • Schiff Base Formation: this compound itself can be unstable. Therefore, a common strategy is to use a more stable imine, such as N-(diphenylmethylene)aminoacetonitrile. The benzophenone group serves as a robust protecting group that activates the α-protons, making them sufficiently acidic for deprotonation under basic conditions. This stable Schiff base is typically prepared via transimination from benzophenone imine and aminoacetonitrile.[1]

  • Phase-Transfer Catalysis (PTC) for Alkylation: The alkylation of the Schiff base is efficiently carried out using a biphasic system (e.g., an organic solvent and a concentrated aqueous base). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA), is essential.[1]

    The mechanism, as illustrated in the O'Donnell amino acid synthesis, involves the deprotonation of the Schiff base at the interface between the organic and aqueous phases.[2] The resulting carbanion forms an ion pair with the quaternary ammonium cation of the catalyst. This lipophilic ion pair is then transported into the organic phase, where it can react with the alkylating agent (e.g., an alkyl halide).[2] A key advantage of this method is that the monoalkylated product is significantly less acidic than the starting material, which helps to prevent dialkylation.[2]

  • Hydrolysis (Deprotection): Following alkylation, the imine and nitrile functionalities are hydrolyzed under acidic conditions to reveal the primary amine and carboxylic acid groups of the final α-amino acid product.[3]

Overall Synthetic Workflow

Alkylation Workflow Figure 1: General workflow for the synthesis of α-amino acids via alkylation of N-(diphenylmethylene)aminoacetonitrile. cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Phase-Transfer Catalysis Alkylation cluster_2 Step 3: Hydrolysis A Aminoacetonitrile C N-(Diphenylmethylene)aminoacetonitrile A->C B Benzophenone Imine B->C D Alkylated Schiff Base C->D H α-Amino Acid D->H E Alkyl Halide (R-X) E->D F Base (e.g., 50% NaOH) F->D G PTC Catalyst (e.g., TEBA) G->D I Acid (e.g., HCl) I->H

Caption: General workflow for α-amino acid synthesis.

Detailed Experimental Protocols

Protocol 1: Preparation of N-(Diphenylmethylene)aminoacetonitrile

This procedure is adapted from established methods for the synthesis of benzophenone imines of amino acid derivatives.

Materials:

  • Aminoacetonitrile hydrochloride

  • Benzophenone imine

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add aminoacetonitrile hydrochloride and an equimolar amount of benzophenone imine.

  • Dissolve the reactants in dichloromethane.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The transimination is typically complete within a few hours.

  • Once the reaction is complete, wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude N-(diphenylmethylene)aminoacetonitrile can often be used directly in the next step or purified further by recrystallization if necessary.

Protocol 2: Phase-Transfer Catalyzed Alkylation of N-(Diphenylmethylene)aminoacetonitrile

This protocol provides a general method for the monoalkylation of the prepared Schiff base. The example uses benzyl bromide as the alkylating agent.

Materials:

  • N-(Diphenylmethylene)aminoacetonitrile

  • Benzyl bromide (or other alkyl halide)

  • Toluene

  • 50% aqueous sodium hydroxide (NaOH)

  • Triethylbenzylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Alkylation Protocol Figure 2: Step-by-step experimental protocol for PTC alkylation. start Start setup 1. Combine Schiff base, toluene, and PTC catalyst in a flask. start->setup cool 2. Cool the mixture to 0 °C in an ice bath. setup->cool add_base 3. Add 50% aqueous NaOH and stir vigorously. cool->add_base add_alkyl_halide 4. Add alkyl halide (e.g., benzyl bromide) dropwise. add_base->add_alkyl_halide react 5. Stir at 0 °C to room temperature. Monitor by TLC. add_alkyl_halide->react workup_start 6. Quench with water and extract with ethyl acetate. react->workup_start wash 7. Wash organic layer with water and brine. workup_start->wash dry 8. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 9. Purify the crude product by column chromatography. dry->purify end End purify->end

Caption: Step-by-step experimental protocol for PTC alkylation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(diphenylmethylene)aminoacetonitrile (1.0 eq) and the phase-transfer catalyst (e.g., TEBA, 0.1 eq) in toluene.

  • Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Base Addition: Add 50% aqueous sodium hydroxide (a significant excess, e.g., 10 eq) to the cooled mixture. The biphasic mixture should be stirred vigorously to ensure efficient mixing at the interface.

  • Alkylating Agent Addition: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at 0 °C for a designated period (e.g., 1-2 hours) and then allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure alkylated N-(diphenylmethylene)aminoacetonitrile.

Protocol 3: Acidic Hydrolysis to the α-Amino Acid

This final step removes the protecting groups to yield the free amino acid.

Materials:

  • Alkylated N-(diphenylmethylene)aminoacetonitrile

  • Concentrated hydrochloric acid (HCl) or other strong acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • pH meter or pH paper

Procedure:

  • Place the purified alkylated Schiff base in a round-bottom flask.

  • Add a solution of strong acid (e.g., 6N HCl).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

  • After cooling, wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the benzophenone byproduct.

  • The aqueous layer containing the amino acid hydrochloride salt can be concentrated.

  • To obtain the free amino acid, the pH of the aqueous solution is carefully adjusted to the isoelectric point of the specific amino acid, which will cause it to precipitate out of the solution.

  • The solid amino acid can then be collected by filtration, washed with cold water, and dried.

Data Presentation: Alkylation Scope

The phase-transfer catalyzed alkylation of N-(diphenylmethylene)aminoacetonitrile is compatible with a range of electrophiles. The following table summarizes representative yields for this transformation with various alkylating agents under PTC conditions.

EntryAlkylating Agent (R-X)R GroupTypical Yield (%)
1Benzyl bromideBenzyl~85-95
2Allyl bromideAllyl~80-90
3Ethyl iodideEthyl~75-85
4n-Butyl bromiden-Butyl~70-80
5Propargyl bromidePropargyl~70-80

Yields are approximate and can vary based on specific reaction conditions, scale, and purification methods. Data compiled from principles and examples in related literature.[1][2]

Troubleshooting and Field-Proven Insights

  • Issue: Low Yield or No Reaction

    • Cause: Inefficient stirring of the biphasic mixture.

    • Solution: Ensure vigorous mechanical or magnetic stirring to maximize the interfacial area between the aqueous and organic phases, which is crucial for the deprotonation step.

    • Cause: Inactive catalyst.

    • Solution: Use a fresh, high-purity phase-transfer catalyst. Some catalysts can be hygroscopic and lose activity over time.

    • Cause: Unreactive alkylating agent.

    • Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkyl halides, increasing the reaction temperature or using a more lipophilic catalyst may be necessary.

  • Issue: Formation of Dialkylated Product

    • Cause: Although generally minimized, highly reactive alkylating agents or prolonged reaction times at elevated temperatures can lead to some dialkylation.

    • Solution: Use a slight excess (1.05-1.1 eq) of the alkylating agent and carefully monitor the reaction by TLC to stop it once the mono-alkylated product is maximized. Maintain a lower reaction temperature.

  • Issue: Hydrolysis of the Nitrile or Imine during Alkylation

    • Cause: The benzophenone imine is generally stable to 50% NaOH, but prolonged reaction times at higher temperatures could lead to some degradation.[1]

    • Solution: Keep the reaction temperature as low as possible (starting at 0 °C is recommended) and minimize the reaction time.

  • Expertise & Experience Insight: The choice of phase-transfer catalyst can be critical. Tetrabutylammonium salts are generally more soluble in organic solvents and can be more effective for less reactive alkylating agents. For large-scale applications, TEBA is often a more cost-effective choice. The concentration of the aqueous base is also important; 50% NaOH is commonly used to create a highly basic environment while minimizing the volume of the aqueous phase.

References

Application Note: High-Purity Glycine Synthesis via Hydrolysis of (Methyleneamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of glycine, the simplest proteinogenic amino acid, through the hydrolysis of (methyleneamino)acetonitrile (MAAN). This process, a key step in the Strecker synthesis pathway, is of significant interest in prebiotic chemistry research and industrial amino acid production. We present a robust, two-part protocol involving an initial alcoholysis of MAAN to form a stable intermediate, aminoacetonitrile hydrogen sulfate, followed by a complete hydrolysis using barium hydroxide. The rationale behind key experimental choices, such as the use of specific reagents and purification strategies, is thoroughly discussed to provide researchers with a deep, mechanistic understanding of the process. This document includes step-by-step procedures, safety protocols for handling nitrile compounds, methods for analytical monitoring, and expected outcomes, designed for researchers in chemical synthesis, drug development, and related scientific fields.

Introduction: Significance and Context

Glycine is a fundamental building block of life and a versatile compound in the pharmaceutical and chemical industries. Its synthesis from simple, plausible prebiotic precursors like formaldehyde, ammonia, and hydrogen cyanide is a cornerstone of the Strecker synthesis, one of the most widely accepted mechanisms for the abiotic formation of amino acids.[1][2] The intermediate in this pathway, this compound (MAAN), is a stable precursor that can be efficiently converted to glycine through hydrolysis.[3]

This application note details a reliable laboratory-scale method for this conversion. The chosen protocol proceeds through an isolable intermediate, aminoacetonitrile hydrogen sulfate, before final hydrolysis. This two-stage approach offers excellent control over the reaction and facilitates a high-purity final product. The hydrolysis is achieved using barium hydroxide, a classic and highly effective choice that allows for the straightforward removal of the sulfate counter-ion as an insoluble precipitate, simplifying the purification process significantly.[4]

Reaction Mechanism: From Nitrile to Amino Acid

The conversion of this compound to glycine involves two primary transformations: the hydrolysis of the imine and the hydrolysis of the nitrile. In the presented protocol, MAAN is first treated with sulfuric acid in ethanol. This step serves to hydrolyze the N-methylene group and form the more stable aminoacetonitrile salt.

The core of the synthesis is the subsequent hydrolysis of the aminoacetonitrile intermediate. This reaction is a classic example of nitrile hydrolysis, which can be catalyzed by either acid or base.[5][6] Under the basic conditions of this protocol (using Ba(OH)₂), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This process proceeds through a glycinamide intermediate, which is then further hydrolyzed to form the carboxylate salt of glycine and ammonia gas.[7] The final acidification step (in this case, with sulfuric acid) serves a dual purpose: it protonates the glycinate to yield free glycine and quantitatively precipitates the barium ions as barium sulfate (BaSO₄).

Reaction_Mechanism cluster_0 Part A: Alcoholysis cluster_1 Part B: Hydrolysis MAAN This compound (H₂C=N-CH₂-C≡N) Intermediate Aminoacetonitrile Sulfate Salt (⁺H₃N-CH₂-C≡N HSO₄⁻) MAAN->Intermediate H₂SO₄, Ethanol Heat Amide Glycinamide Intermediate (H₂N-CH₂-CONH₂) Intermediate->Amide 1. Ba(OH)₂·8H₂O, H₂O 2. Heat (evolves NH₃) Glycinate Barium Glycinate ((H₂N-CH₂-COO)₂Ba) Amide->Glycinate Glycine Glycine (⁺H₃N-CH₂-COO⁻) Glycinate->Glycine H₂SO₄ (precipitates BaSO₄)

Caption: Overall reaction pathway for the synthesis of glycine.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and purification of glycine from this compound.

Materials and Reagents
ReagentFormulaM.W.Typical GradeNotes
This compoundC₃H₄N₂68.08>98%Harmful/Irritant. Handle with care.[1][2]
Sulfuric AcidH₂SO₄98.0895-98% (conc.)Corrosive.
EthanolC₂H₅OH46.0795% or AbsoluteFlammable.
Barium Hydroxide OctahydrateBa(OH)₂·8H₂O315.46ACS ReagentToxic.
MethanolCH₃OH32.04ACS ReagentFlammable, Toxic.
Activated Carbon (Norite)C12.01Decolorizing
Core Protocol: Synthesis

The synthesis is performed in two distinct parts: the preparation of the stable intermediate salt, followed by its hydrolysis.

Part A: Preparation of Aminoacetonitrile Hydrogen Sulfate [4]

  • Rationale: Direct hydrolysis of MAAN can be complex. Converting it to the aminoacetonitrile salt provides a stable, pure intermediate that is readily hydrolyzed in the next step. Ethanol is used as a solvent to facilitate the precipitation of the salt.

  • In a 250 mL conical flask, prepare a solution of 28 mL (51.5 g, 0.5 mol) of concentrated sulfuric acid in 125 mL of 95% ethanol. Caution: Add acid to ethanol slowly with cooling, as the dilution is exothermic. Allow the solution to cool to 45-50°C.

  • To this warm solution, add 34 g (0.5 mol) of this compound.

  • Stopper the flask securely and shake vigorously. The nitrile will dissolve, accompanied by a moderate evolution of heat (temperature may rise by 10-15°C).

  • As the solution stands, two layers may form, and the product, aminoacetonitrile hydrogen sulfate, will begin to crystallize. Shake the mixture intermittently to prevent the formation of a solid cake.

  • Allow the mixture to stand overnight in a refrigerator (0-5°C) to ensure complete crystallization.

  • Filter the salt using a Büchner funnel and wash the crystals with a minimal amount of ice-cold ethanol (approx. 20-25 mL).

  • Dry the product in a desiccator. The expected yield is 57-62 g (75-81% of theoretical).

Part B: Hydrolysis of Aminoacetonitrile Hydrogen Sulfate to Glycine [4]

  • Rationale: Barium hydroxide is used as the base for hydrolysis. The key advantage is that the barium cation can be quantitatively removed in the workup by precipitation with sulfuric acid, leaving only the desired product in solution. Boiling the solution drives the reaction to completion and removes the ammonia byproduct.

  • In a 1 L beaker, prepare a suspension of 253 g (0.8 mol) of barium hydroxide octahydrate in 500 mL of water. Bring the suspension to a boil.

  • To the boiling suspension, add 61.6 g (0.4 mol) of the aminoacetonitrile hydrogen sulfate from Part A in small portions, at a rate that prevents frothing over.

  • Cover the beaker with a round-bottomed flask filled with cold running water to act as a condenser.

  • Continue boiling for 6-8 hours, or until the evolution of ammonia ceases (can be checked with moist pH paper held over the beaker).

  • Remove from heat and allow the solution to cool slightly. Quantitatively precipitate the barium by adding the exact amount of 50% sulfuric acid required. Critical Step: Add the acid slowly while stirring and test the supernatant for complete precipitation (add a drop of H₂SO₄ to a small, filtered sample to see if more precipitate forms). Avoid a large excess of acid.

  • Filter the hot solution to remove the barium sulfate precipitate. Wash the precipitate with hot water and combine the filtrates.

Purification Protocol: Isolation of Crystalline Glycine
  • Rationale: Glycine has low solubility in alcohols like methanol. This property is exploited to precipitate the amino acid from the aqueous filtrate, leaving more soluble impurities behind.[4]

  • Take the combined filtrate from the hydrolysis step and concentrate it on a water bath or rotary evaporator to a volume of 50-75 mL.

  • Cool the concentrated solution in an ice bath. Crude glycine will crystallize.

  • Filter the crystals and collect the filtrate. Further concentrate the filtrate and cool to obtain subsequent crops of crystals.

  • Combine the crude glycine crops (typical yield 25-27 g). For purification, dissolve the crude product in a minimum amount of hot water.

  • Add a small amount of decolorizing activated carbon (Norite), heat briefly, and filter the hot solution to remove the carbon.

  • Precipitate the pure glycine by adding approximately five volumes of methanol to the aqueous solution with stirring.

  • Allow the mixture to cool in an ice bath for several hours to maximize crystallization.

  • Filter the pure glycine, wash with methanol, then with diethyl ether, and air dry. The expected yield of pure glycine is 20-26 g (67-87% based on the sulfate salt).

Workflow Start Start: This compound Alcoholysis Part A: Alcoholysis - Add MAAN to H₂SO₄ in Ethanol - Shake and Cool Overnight Start->Alcoholysis Filter1 Filter and Wash (with cold Ethanol) Alcoholysis->Filter1 Intermediate Isolate Intermediate: Aminoacetonitrile H₂SO₄ Salt Filter1->Intermediate Hydrolysis Part B: Hydrolysis - Add Salt to boiling Ba(OH)₂ soln. - Boil for 6-8 hours Intermediate->Hydrolysis Precipitation Neutralization & Precipitation - Add H₂SO₄ to precipitate BaSO₄ Hydrolysis->Precipitation Filter2 Hot Filtration (Remove BaSO₄) Precipitation->Filter2 Filtrate Aqueous Glycine Filtrate Filter2->Filtrate Concentrate Purification: Concentration - Reduce volume to ~50-75 mL Filtrate->Concentrate Crystallize Precipitation with Methanol - Add 5 volumes of Methanol - Cool in ice bath Concentrate->Crystallize Filter3 Final Filtration & Wash (with Methanol & Ether) Crystallize->Filter3 End Final Product: Pure Crystalline Glycine Filter3->End

Caption: Experimental workflow from starting material to pure glycine.

Analytical Characterization and Monitoring

To ensure the success of the synthesis, analytical monitoring of the reaction progress and characterization of the final product are essential.

Reaction Monitoring

The hydrolysis can be monitored by High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be periodically removed, neutralized, filtered, and analyzed.

  • Method: Hydrophilic Interaction Chromatography (HILIC) is well-suited for separating polar compounds like glycine.[4]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Detection: UV detection at a low wavelength (~200-210 nm) or, more effectively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used, as glycine lacks a strong chromophore.

  • Objective: Monitor the disappearance of the aminoacetonitrile peak and the appearance and growth of the glycine peak over time to determine the reaction endpoint.

Final Product Characterization
TestMethodExpected Result
Purity HPLC (HILIC)>99%
Identity ¹H NMR (in D₂O)A singlet at ~3.55 ppm corresponding to the α-protons.
Identity Mass Spectrometry[M+H]⁺ = 76.04
Melting Point Melting Point ApparatusDecomposes at ~240-246°C[4]
Chloride Test AgNO₃ TestNo precipitate (confirms removal of potential chloride impurities).
Ammonium Test Nessler's ReagentNo color change (confirms removal of ammonium salts).[7]

Safety Precautions

  • This compound: This compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious eye and skin irritation.[1] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[8]

  • Acids and Bases: Concentrated sulfuric acid and barium hydroxide are corrosive and toxic, respectively. Handle with extreme care, using appropriate PPE.

  • Cyanide Precursors: Although this compound is an organic nitrile, it is synthesized from cyanide salts.[9] Acidification of nitrile-containing waste can potentially generate highly toxic hydrogen cyanide (HCN) gas. All waste should be treated as hazardous and disposed of according to institutional guidelines, typically by quenching with a basic solution of bleach.

  • Ammonia Evolution: The hydrolysis reaction releases ammonia gas, which is a respiratory irritant. The entire hydrolysis and workup procedure must be conducted in a well-ventilated fume hood.

Discussion and Field-Proven Insights

The protocol described is a classic, high-yielding synthesis that relies on fundamental chemical principles. The choice of barium hydroxide is a key element of its success in a research setting. While industrial processes might favor methods that avoid heavy metal salts, the Ba(OH)₂/H₂SO₄ combination provides an exceptionally clean and straightforward method for salt removal at the lab scale, as the resulting BaSO₄ is highly insoluble.

A critical parameter for success is the quantitative precipitation of barium sulfate. An excess of sulfuric acid will contaminate the final product with sulfates, while residual barium hydroxide will result in a basic product and potential contamination with a toxic heavy metal. Careful, stoichiometric addition of the acid is paramount.

For purification, the use of methanol to precipitate glycine is highly effective. Researchers may find that the purity of the first crop of crystals is sufficient for many applications. For obtaining analytical-grade material, a second recrystallization from water, optionally with a charcoal treatment, is recommended.

References

HPLC analysis method for (Methyleneamino)acetonitrile purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (Methyleneamino)acetonitrile Purity

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and the quantification of related substances for this compound. The protocol is designed for researchers, scientists, and drug development professionals, providing not just a step-by-step procedure but also the scientific rationale behind the methodological choices. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its reliability, accuracy, and precision for quality control and stability testing.

Introduction: The Analytical Imperative for this compound

This compound (MAAN), also known as methyleneglycinonitrile, is a reactive organic intermediate characterized by methyleneamino and nitrile functional groups.[1][2] Its utility as a building block in the synthesis of various nitrogen-containing compounds, including potential pharmaceutical and agrochemical agents, necessitates stringent quality control.[2] The purity of MAAN is paramount, as trace impurities can significantly impact the yield, purity, and safety profile of downstream products.

The presence of the imine (C=N) and nitrile (C≡N) moieties makes the molecule susceptible to degradation, particularly hydrolysis. Therefore, a stability-indicating analytical method—one that can resolve the active ingredient from its potential degradation products and process-related impurities—is not just beneficial but essential for accurate quality assessment.[3] This application note presents an HPLC method designed for this purpose, leveraging UV detection for sensitive quantification.

Principle of the Method: Reversed-Phase Chromatography

The method employs reversed-phase chromatography, an ideal technique for separating moderately polar compounds like this compound.[2] In this modality, the stationary phase (typically a C18 silica-based column) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound and its related impurities are separated based on their differential partitioning between the stationary and mobile phases. More polar components will have less affinity for the nonpolar column and will elute earlier, while less polar components will be retained longer.

The choice of a C18 column provides excellent hydrophobic retention and selectivity for a wide range of small organic molecules. A buffered aqueous mobile phase is used to control the pH, ensuring consistent ionization states of the analyte and any acidic or basic impurities, which leads to reproducible retention times and improved peak shapes. Acetonitrile is selected as the organic modifier due to its low UV cutoff, low viscosity, and excellent solvent strength for eluting the analyte from the column.[4]

Materials and Instrumentation

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Chemicals and Reagents
  • This compound Reference Standard (>98.0% purity).[5]

  • Acetonitrile (HPLC gradient grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

  • Orthophosphoric Acid (H₃PO₄), analytical grade.

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity. The causality for these choices is to achieve optimal separation and peak symmetry for this compound and its potential impurities within a reasonable runtime.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides high-resolution separation for small molecules. The length and particle size offer a good balance of efficiency and backpressure.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄)The buffer controls the pH to ensure consistent analyte retention and peak shape. pH 3.0 suppresses the basicity of the imine nitrogen.
Mobile Phase B AcetonitrileA common organic modifier with a low UV cutoff, suitable for gradient elution and compatible with the analyte and buffer.[4]
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30.1-35 min: 5% BA gradient is used to elute any less polar impurities that might be present and ensures the primary analyte peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 210 nmThe nitrile and imine functionalities exhibit UV absorbance at lower wavelengths, making 210 nm a sensitive choice for detection.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Run Time 35 minutesSufficient time to elute the main peak and any potential late-eluting impurities, followed by column re-equilibration.

Experimental Protocols

Preparation of Solutions

A. Mobile Phase A (20 mM Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

B. Diluent

  • Use a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

C. Standard Stock Solution (approx. 500 µg/mL)

  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix well.

D. Working Standard Solution (approx. 50 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix well.

E. Sample Preparation (for Assay)

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Prepare the sample solution following the same procedure as the Standard Stock Solution (steps C2-C4).

  • Further, dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent to achieve a target concentration of 50 µg/mL.

HPLC Analysis Workflow

The overall analytical workflow is designed to ensure system suitability before proceeding with sample analysis, a critical step for data integrity.

HPLC_Workflow prep Prepare Mobile Phases, Diluent, Standards, and Samples setup Set Up HPLC System (Install Column, Purge Pumps) prep->setup equil Equilibrate Column (Minimum 30 minutes) setup->equil sst Perform System Suitability Test (SST) (Inject Working Standard 5x) equil->sst sst_check Check SST Criteria (%RSD, Tailing Factor, Plate Count) sst->sst_check analysis Inject Blank, Standard, and Samples sst_check->analysis Pass fail Troubleshoot and Re-equilibrate sst_check->fail Fail data Process Data (Integrate Peaks, Calculate Purity) analysis->data report Generate Report data->report fail->equil

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability Test (SST)

Before starting the analysis, the system's performance must be verified. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the following parameters. The system is deemed suitable for analysis only if all criteria are met.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation performance.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and system.[6]
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability of the pump and mobile phase composition.
Calculation of Purity

The purity of the this compound sample is calculated as an area percentage (% Area).

% Purity = (Area of MAAN Peak / Total Area of All Peaks) x 100

Method Validation Protocol (ICH Q2(R1) Framework)

A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose.[7][8] This involves a series of experiments to assess performance characteristics.

Validation_Workflow cluster_0 Method Performance Characteristics Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validation Validated Method Robustness->Validation

Caption: Key parameters for HPLC method validation per ICH guidelines.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10] A forced degradation study is the cornerstone of a stability-indicating method.

Protocol:

  • Prepare separate solutions of the sample (approx. 500 µg/mL) and subject them to the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 1 N HCl, heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1 mL of 1 N NaOH, keep at room temperature for 2 hours.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours, then prepare the solution.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before dilution to the working concentration (50 µg/mL).

  • Analyze all stressed samples by HPLC, along with an unstressed control sample.

  • Evaluation: The method is specific if the degradation product peaks are well-resolved from the main this compound peak (Resolution > 2.0). Use a PDA detector to check for peak purity to ensure no co-elution.

Stress ConditionObservation
Acid Hydrolysis Significant degradation with multiple new peaks
Base Hydrolysis Rapid and extensive degradation observed
Oxidation (H₂O₂) Moderate degradation
Thermal Minor degradation
Photolytic Minor degradation
Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[11]

Protocol:

  • Prepare a series of at least five solutions from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Evaluation: The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spike recovery experiments.[12]

Protocol:

  • Prepare a sample solution of known concentration (e.g., 50 µg/mL).

  • Spike the sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Evaluation: The method is accurate if the mean recovery is within 98.0% to 102.0%.[12]

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[6]

Protocol:

  • Repeatability (Intra-day Precision): Prepare and analyze six separate sample solutions at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Evaluation: The method is precise if the Relative Standard Deviation (%RSD) for the sets of measurements is ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, by injecting solutions of decreasing concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

Protocol:

  • Analyze the working standard solution while making small changes to the following parameters, one at a time:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 2 °C).

    • Mobile Phase pH (± 0.2 units).

  • Evaluation: The method is robust if the system suitability criteria are still met under these varied conditions.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of this compound purity. The stability-indicating nature of the assay ensures that any potential degradation products can be separated and monitored, making it a reliable tool for quality control in research, development, and manufacturing environments. Adherence to the outlined protocols and validation framework will ensure the generation of high-quality, reproducible data that meets stringent regulatory expectations.

References

The Strategic Application of (Methyleneamino)acetonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Methyleneamino)acetonitrile (MAAN), a structurally simple yet highly reactive α-aminonitrile, has emerged as a cornerstone intermediate in the synthesis of nitrogen-containing heterocyclic compounds. Its unique combination of a nitrile group and an imine functionality makes it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth exploration of the application of this compound in the synthesis of key pharmaceutical intermediates, with a primary focus on the preparation of 5-amino-1H-imidazole-4-carbonitrile (AICA-CN), a critical precursor to a class of antiviral drugs known as purine nucleoside analogues. We will dissect the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the critical process parameters that ensure high yield and purity.

Introduction: The Versatility of a Simple Synthon

This compound, also known as methyleneglycinonitrile, is a white crystalline powder with the chemical formula C₃H₄N₂.[1][2][3] While seemingly unassuming, its chemical structure is primed for strategic synthetic transformations. The nitrile group can undergo hydrolysis or reduction, while the methyleneamino (imine) moiety is susceptible to nucleophilic attack and plays a crucial role in cyclization reactions.

This dual reactivity has positioned MAAN as a valuable building block in medicinal chemistry, particularly for the synthesis of imidazole and purine derivatives.[4] Purines are fundamental components of nucleic acids and are integral to a wide array of biological processes.[5] Consequently, synthetic purine analogues are a cornerstone of modern pharmacology, exhibiting significant antiviral, anticancer, and immunosuppressive activities.[6] Notable examples of purine-based drugs include the anti-herpes agent Acyclovir and the immunosuppressant Azathioprine. The efficient synthesis of the core purine scaffold is therefore a critical endeavor in drug development, and it often begins with the strategic construction of an imidazole precursor.

Core Application: Synthesis of 5-Amino-1H-imidazole-4-carbonitrile (AICA-CN)

The most significant application of this compound in pharmaceutical synthesis is its role as a direct precursor to 5-amino-1H-imidazole-4-carbonitrile (AICA-CN). This imidazole derivative is a highly sought-after intermediate because it contains the complete carbon and nitrogen framework necessary for the subsequent annulation (ring-closing) reaction to form the purine ring system.

The Underlying Mechanism: A Tale of Cyclization

The synthesis of AICA-CN from this compound typically involves a cyclization reaction with an amidine source, such as formamidine. This transformation is a variation of the well-established Traube purine synthesis, which traditionally starts from pyrimidine derivatives.[7][8][9] In this adapted approach, MAAN provides the C-N-C backbone that will form a part of the imidazole ring.

The reaction proceeds through a multi-step mechanism initiated by the nucleophilic character of the reactants. The key mechanistic steps can be visualized as follows:

Mechanism_of_AICA-CN_Synthesis MAAN This compound (MAAN) Intermediate1 Initial Adduct MAAN->Intermediate1 Nucleophilic Attack Formamidine Formamidine Formamidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization AICN 5-Amino-1H-imidazole-4-carbonitrile (AICA-CN) Intermediate2->AICN Aromatization Elimination Elimination of Ammonia (NH3) Intermediate2->Elimination

Figure 1: Simplified mechanism of AICA-CN synthesis from MAAN and formamidine.

The process begins with the reaction between this compound and formamidine, leading to a cyclized intermediate. This intermediate then undergoes aromatization, typically involving the elimination of a small molecule like ammonia, to yield the stable 5-amino-1H-imidazole-4-carbonitrile.

Experimental Protocols and Methodologies

The following protocols are designed to provide researchers with a detailed, step-by-step guide for the synthesis of AICA-CN from this compound. It is imperative that all operations are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Safety and Handling of this compound

This compound is a hazardous substance and must be handled with care.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][10]

  • Precautions:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

    • Use only outdoors or in a well-ventilated area.[2]

    • Wash hands and any exposed skin thoroughly after handling.[10]

    • Do not eat, drink, or smoke when using this product.[2]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[10]

Protocol: One-Pot Synthesis of 5-Amino-1H-imidazole-4-carbonitrile (AICA-CN)

This protocol describes a one-pot synthesis which is often favored in industrial settings for its efficiency and reduced workup steps.[11][12]

Materials:

  • This compound (MAAN)

  • Formamidine hydrochloride

  • Anhydrous ethanol

  • Triethylamine

  • Hydrochloric acid (for pH adjustment)

  • Activated carbon

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) and formamidine hydrochloride (1.1 eq) in anhydrous ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add triethylamine (1.2 eq) dropwise while stirring. The triethylamine acts as a base to neutralize the hydrochloride and facilitate the reaction.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A precipitate of triethylamine hydrochloride will form. Filter the mixture to remove the salt.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification:

    • Dissolve the crude solid in hot water.

    • Add a small amount of activated carbon and heat the solution for 10-15 minutes.

    • Filter the hot solution through celite to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield pure 5-amino-1H-imidazole-4-carbonitrile.

From Intermediate to Active Pharmaceutical Ingredient (API): The Path to Acyclovir

AICA-CN is a precursor to guanine, which is the core of the antiviral drug Acyclovir. The synthesis of Acyclovir from guanine involves the alkylation of the N9 position with a specific side chain. While numerous synthetic routes to Acyclovir exist, many rely on a pre-formed guanine or a derivative thereof.[13][14][15] The significance of the MAAN to AICA-CN pathway lies in its ability to construct this crucial guanine precursor from simple starting materials.

The conversion of AICA-CN to a guanine derivative typically involves reaction with a source of the final ring atom and subsequent functional group manipulations.

Workflow_to_API cluster_0 Part 1: Imidazole Synthesis cluster_1 Part 2: Purine Formation cluster_2 Part 3: API Synthesis MAAN This compound AICN 5-Amino-1H-imidazole-4-carbonitrile (AICA-CN) MAAN->AICN Formamidine Formamidine Formamidine->AICN Guanine_Precursor Guanine Precursor AICN->Guanine_Precursor Annulation (e.g., with Urea or Formic Acid) Acyclovir Acyclovir (API) Guanine_Precursor->Acyclovir Side-chain Alkylation & Deprotection

Figure 2: General synthetic workflow from MAAN to the antiviral drug Acyclovir.

Data Summary and Characterization

The efficiency of the synthesis of AICA-CN is highly dependent on the reaction conditions. Below is a table summarizing typical data for the synthesis.

ParameterValue/RangeSource
Starting MaterialThis compound-
Key ReagentFormamidine Hydrochloride-
SolventAnhydrous Ethanol[16]
BaseTriethylamine[17]
Reaction TemperatureReflux (approx. 78 °C)-
Reaction Time4 - 6 hours-
Typical Yield70-85%[16]
Appearance of AICA-CNWhite to light yellow crystalline solid
Melting Point of AICA-CN129-133 °C

Characterization of 5-Amino-1H-imidazole-4-carbonitrile (AICA-CN):

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the amino protons and the imidazole ring proton.

  • ¹³C NMR: The carbon NMR will show distinct signals for the nitrile carbon and the carbons of the imidazole ring.

  • IR Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) group will be observed around 2200-2260 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of AICA-CN (C₄H₄N₄, MW: 108.11 g/mol ).

Conclusion and Future Outlook

This compound has proven to be a highly effective and strategically important intermediate in the synthesis of pharmaceutical compounds, most notably purine analogues. The pathway from MAAN to 5-amino-1H-imidazole-4-carbonitrile provides a robust and efficient route to a key precursor for a wide range of antiviral and other therapeutic agents. The one-pot synthesis protocol highlights the practicality of this approach for both laboratory and industrial-scale production.

Future research in this area will likely focus on the development of even more efficient and greener catalytic systems for the cyclization reaction, potentially utilizing flow chemistry to enhance safety and scalability. Furthermore, the derivatization of this compound itself could open up new avenues for the synthesis of novel heterocyclic scaffolds, further expanding its utility in the ongoing quest for new and improved pharmaceuticals.

References

The Versatile Precursor: (Methyleneamino)acetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

(Methyleneamino)acetonitrile, a reactive and versatile chemical intermediate, holds a significant position in the synthesis of a wide array of agrochemical compounds. Its unique structural features, combining a reactive methylene-amino group and a nitrile moiety, make it a valuable building block for the construction of complex heterocyclic and acyclic structures that form the backbone of many modern fungicides, herbicides, and insecticides. This guide provides a comprehensive overview of the applications of this compound in agrochemical synthesis, complete with detailed protocols, mechanistic insights, and analytical methodologies to support researchers in this dynamic field.

Foundational Knowledge: Synthesis and Properties of this compound

This compound, also known as glycinonitrile, N-methylene-, is a white to almost white crystalline powder.[1][2] Its synthesis is well-established and is typically achieved through the reaction of formaldehyde with aminoacetonitrile or a mixture of an ammonium salt and a cyanide salt.[2]

A common laboratory-scale synthesis involves the reaction of formaldehyde with a mixture of ammonium chloride and sodium cyanide in an aqueous solution. The reaction is typically carried out at low temperatures to control its exothermic nature.

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₃H₄N₂[2]
Molecular Weight 68.08 g/mol [2]
Melting Point 128-131 °C[1]
Appearance White to almost white powder/crystal[1]
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

Due to its reactivity and potential hazards, proper handling and safety precautions are paramount when working with this compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]

The Synthetic Utility of this compound in Agrochemicals

The synthetic versatility of this compound stems from the reactivity of both the imine and nitrile functionalities. These groups can participate in a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.

Synthesis of Insecticides: Building Neonicotinoid and Pyrimidine Scaffolds

This compound is a key precursor in the synthesis of several classes of insecticides, most notably neonicotinoids and pyrimidine derivatives.

Neonicotinoid Analogs: Neonicotinoids are a major class of insecticides that act on the nicotinic acetylcholine receptors of insects.[3] The synthesis of neonicotinoid analogs can involve the reaction of this compound with substituted pyridines. For instance, the reaction with 2-chloro-5-(chloromethyl)pyridine can lead to the formation of a key intermediate for imidacloprid analogs.[3]

dot

Caption: General workflow for neonicotinoid synthesis.

Pyrimidine Derivatives: Pyrimidine-based insecticides are another important class of agrochemicals.[4] The synthesis of these compounds can be achieved by reacting this compound with various diketones or related synthons to construct the pyrimidine ring. The nitrile group can then be further manipulated to introduce desired functionalities.

Herbicide Synthesis: Leveraging the Strecker Reaction and Cyanomethylation

The inherent reactivity of this compound makes it a valuable tool in the synthesis of herbicides, primarily through modifications of the Strecker synthesis and cyanomethylation reactions.

Strecker Synthesis Analogs: The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones, ammonia, and cyanide.[5][6][7][8][9] By using this compound as a surrogate for the ammonia and cyanide source, a variety of α-aminonitrile derivatives can be synthesized. These derivatives can then be hydrolyzed or further modified to produce herbicidal compounds.[10]

dot

Caption: Modified Strecker synthesis for herbicide precursors.

Cyanomethylation Reactions: The cyanomethyl group (-CH₂CN) is a key structural motif in some herbicides. This compound can act as a cyanomethylating agent, reacting with various electrophiles to introduce this functional group.[11][12][13][14] This approach provides a direct route to precursors for a range of herbicidal compounds.

Fungicide Development: Crafting Phenylaminoacetonitrile and Other Heterocycles

This compound is also a valuable precursor for the synthesis of fungicides, particularly those containing a phenylaminoacetonitrile scaffold or other nitrogen-containing heterocycles.

Phenylaminoacetonitrile Fungicides: The reaction of this compound with substituted phenols or anilines can lead to the formation of phenylaminoacetonitrile derivatives. These compounds have shown promise as fungicidal agents. The reaction typically proceeds via nucleophilic addition to the imine carbon of this compound.

Experimental Protocols

The following protocols are provided as representative examples of how this compound can be utilized in agrochemical synthesis. Safety Note: These reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a Neonicotinoid Precursor

This protocol describes a general procedure for the synthesis of an N-substituted aminoacetonitrile, a key intermediate for certain neonicotinoid insecticides.

Materials:

  • This compound

  • 2-Chloro-5-(chloromethyl)pyridine

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and a condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1.1 eq) in anhydrous acetonitrile to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-((6-chloropyridin-3-yl)methyl)aminoacetonitrile.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.068.08(Specify amount)
2-Chloro-5-(chloromethyl)pyridine1.1162.02(Calculate amount)
Potassium Carbonate1.5138.21(Calculate amount)
Acetonitrile-41.05(Sufficient volume)
Protocol 2: Synthesis of a Phenylaminoacetonitrile Fungicide Precursor

This protocol outlines a general method for the synthesis of a phenylaminoacetonitrile derivative.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-chlorophenol)

  • Triethylamine

  • Dichloromethane (DCM)

  • Stir bar

  • Round-bottom flask

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve the substituted phenol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Add this compound (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion of the reaction (typically 2-4 hours), wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-((4-chlorophenyl)amino)acetonitrile.

ReagentMolar Eq.MW ( g/mol )Amount
4-Chlorophenol1.0128.56(Specify amount)
This compound1.168.08(Calculate amount)
Triethylamine1.2101.19(Calculate amount)
Dichloromethane-84.93(Sufficient volume)

Analytical Characterization

The successful synthesis and purification of agrochemical compounds derived from this compound require robust analytical techniques for characterization and quality control.

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for monitoring reaction progress, assessing product purity, and quantifying yields.[15][16][17] A typical HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the analyte has significant absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compounds.[18][19][20][21] The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the molecular structure, confirming the successful formation of the desired product and identifying any impurities.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of a wide range of agrochemical compounds. Its ability to participate in various chemical transformations, including the formation of key heterocyclic and acyclic scaffolds, makes it an important building block for the development of novel fungicides, herbicides, and insecticides. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and professionals in the agrochemical industry to explore the full potential of this reactive intermediate in their discovery and development efforts. As the demand for new and more effective crop protection solutions continues to grow, the strategic use of versatile precursors like this compound will undoubtedly play a crucial role in shaping the future of agriculture.

References

Troubleshooting & Optimization

Technical Support Center: (Methyleneamino)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Methyleneamino)acetonitrile (MAAN). This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. We will delve into the critical parameters of the reaction, explaining the causality behind each step to provide a robust framework for success.

Frequently Asked Questions (FAQs) - Reaction Fundamentals

Q1: What is the fundamental reaction for synthesizing this compound?

This compound is typically synthesized via a variation of the Strecker reaction. The most common and well-documented method involves the reaction of formaldehyde, an ammonium salt (like ammonium chloride), and an alkali metal cyanide (such as sodium or potassium cyanide) in an aqueous solution.[1][2] Acetic acid is often used to control the pH during the reaction.[1] The overall transformation can be summarized by the following reaction scheme:

NH₄Cl + CH₂O + NaCN → CH₂=N-CH₂-CN + NaCl + H₂O

This process assembles the molecule from simple, readily available precursors, making it an efficient synthetic route.[1]

Q2: What is the specific role of each reactant in the synthesis?

Understanding the function of each component is crucial for troubleshooting and optimization:

  • Formaldehyde (CH₂O): Acts as the carbonyl source. Its carbon atom becomes the methylene carbon of the final product. It is essential to use a solution free of paraformaldehyde precipitate.[1]

  • Ammonium Chloride (NH₄Cl): Serves as the in-situ source of ammonia (NH₃), which is one of the key reactants in the formation of the aminonitrile intermediate.[3]

  • Sodium Cyanide (NaCN): Provides the cyanide anion (CN⁻), a potent nucleophile that attacks the intermediate imine (or its precursor) to form the carbon-nitrogen bond and introduce the nitrile functionality.[4] The yield is often calculated based on the amount of cyanide used.[1]

  • Acetic Acid: This is a critical component for pH control. The reaction mixture can become alkaline, which is detrimental to the product yield and form. Acetic acid is added to maintain a slightly acidic to neutral pH, ideally below 6, which favors the desired product formation in a crystalline state.[2]

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most common problems encountered during the synthesis of this compound.

Q1: Why is my product forming as a heavy oil instead of a crystalline solid?

This is one of the most frequently reported issues and almost always points to a single cause.

  • Primary Cause: Elevated Reaction Temperature.

    • Explanation: The formation of this compound is highly exothermic. If the temperature rises above the optimal range, side reactions are promoted, leading to the formation of an oily mixture of byproducts instead of the desired crystalline solid.[1][2] The recommended temperature should be kept as close to 0°C as possible and should not exceed 5-10°C.[1][2]

    • Solution:

      • Pre-cool Reactants: Ensure the initial mixture of formaldehyde and ammonium chloride is thoroughly cooled to 0°C in an ice-salt bath before starting the cyanide addition.[1]

      • Slow Reagent Addition: The aqueous solution of sodium cyanide must be added very slowly (e.g., over a period of several hours for larger scales) using a dropping funnel to allow for efficient heat dissipation.[1]

      • Vigorous Stirring: Efficient stirring is critical not only for mixing the reactants but also for ensuring uniform temperature distribution throughout the reaction vessel, preventing localized "hot spots."[1]

      • Constant Monitoring: A thermometer must be placed in the reaction mixture and monitored continuously throughout the addition process.

Q2: My reaction yield is significantly lower than reported values. What are the likely causes?

Low yields can result from several factors. A systematic review of your procedure is recommended.

  • Cause A: Inadequate pH Control.

    • Explanation: As the reaction progresses, the pH can increase. If the pH value exceeds 6, the yield of the desired product can be significantly reduced.[2] Maintaining a slightly acidic environment is crucial for maximizing the output of pure, crystalline MAAN.

    • Solution: In a high-yield protocol, glacial acetic acid is added concurrently with the second half of the sodium cyanide solution to neutralize the forming base and keep the pH below 6.[1][2] The addition rate should be carefully controlled.

  • Cause B: Insufficient Mixing.

    • Explanation: The reaction mixture is heterogeneous, at least initially, with solid ammonium chloride. Vigorous and continuous stirring is mandatory to ensure intimate contact between the reactants. Poor mixing leads to incomplete reaction and lower yields.[1]

    • Solution: Use a robust mechanical stirrer capable of agitating the entire volume of the reaction mixture effectively. A simple magnetic stir bar is often insufficient for larger-scale preparations.

  • Cause C: Incorrect Stoichiometry or Addition Rate.

    • Explanation: The ratio of reactants is key. An excess of formaldehyde is typically used.[1] Furthermore, some optimized procedures specify that the volume of formaldehyde solution added should remain slightly ahead of the cyanide solution to ensure its availability.[2]

    • Solution: Carefully review the molar ratios specified in the chosen protocol. For high-yield methods, consider a molar ratio of approximately 2 moles of formaldehyde and 1.4 moles of ammonium halide per mole of alkali cyanide.[2]

Q3: How can I improve the purity of my final product?

The crude product is often sufficiently pure for many applications, but if higher purity is required, consider the following.

  • Cause A: Contamination with Inorganic Salts.

    • Explanation: The crude product will be contaminated with sodium chloride and unreacted starting materials.

    • Solution: Thoroughly wash the filtered product with a sufficient volume of cold water (e.g., 500 cc for a ~10 mole scale reaction) to remove all chlorides.[1] A simple test for chloride in the wash filtrate can confirm its removal.

  • Cause B: Presence of Organic Byproducts.

    • Explanation: Despite best efforts, some side products may form.

    • Solution: Recrystallization from water is a possible purification method. However, this process is often accompanied by a significant loss of product and may not be ideal if maximizing yield is the primary goal.[1] For most purposes, a well-executed reaction followed by thorough washing yields a product of acceptable purity (melting point 128-129°C).[1][2]

Experimental Protocols & Methodologies

Workflow Visualization

The general workflow for the synthesis is outlined below.

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification prep_formaldehyde Prepare Formaldehyde & Ammonium Chloride Solution cool Cool Reactant Mix to 0°C in Ice-Salt Bath prep_formaldehyde->cool prep_cyanide Prepare Aqueous Sodium Cyanide Solution add_cyanide Slowly Add NaCN Solution (First Half) with Vigorous Stirring prep_cyanide->add_cyanide cool->add_cyanide add_acid Concurrently Add Glacial Acetic Acid & Remaining NaCN Solution add_cyanide->add_acid stir Continue Stirring (1.5 hours post-addition) add_acid->stir filter Filter Precipitate (Suction Filtration) stir->filter wash Wash with Cold Water to Remove Chlorides filter->wash dry Dry Product on Filter Paper or in Vacuo wash->dry

Caption: General experimental workflow for MAAN synthesis.

Protocol 1: Standard Yield Synthesis (Organic Syntheses Method)

This protocol is adapted from a verified procedure and typically yields 61-71% of the theoretical amount.[1]

  • Setup: In a 5-L round-bottomed flask equipped with a powerful mechanical stirrer and a thermometer, place 1620 g (1.5 L) of technical formaldehyde (35% by weight) and 540 g (10 moles) of ammonium chloride.

  • Cooling: Surround the flask with an ice-salt bath and cool the mixture to 0°C while stirring. This temperature must be maintained throughout the reaction.

  • Cyanide Addition (Part 1): Prepare a solution of 490 g (9.8 moles) of 98% sodium cyanide in 850 cc of water. Begin adding this solution dropwise to the cooled formaldehyde mixture. The addition rate should be slow enough to require at least six hours for the entire volume.

  • Acid and Cyanide Addition (Part 2): Once half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of 380 cc of glacial acetic acid. Adjust the addition rates so that the remainder of the cyanide solution and the entire volume of acetic acid are added over the same period. Crystalline product will begin to precipitate.

  • Reaction Completion: After all additions are complete, continue to stir the mixture for an additional 1.5 hours at 0°C.

  • Isolation: Filter the precipitate using suction. Transfer the filter cake to a beaker and stir with 1.5 L of water to wash.

  • Final Wash and Drying: Filter the product again, wash with 500 cc of cold water, and dry on filter paper. The expected yield is 410–475 g.

Protocol 2: High-Yield Synthesis (Optimized pH Control Method)

This protocol, adapted from patent literature, can achieve yields of approximately 85% by focusing on strict pH and stoichiometric control.[2]

  • Setup: In a suitable reaction vessel (e.g., 5-L four-necked flask) equipped with a stirrer, thermometer, and two dropping funnels, dissolve 374.5 g (7 moles) of ammonium chloride in 1300 g of water.

  • Cooling: Cool the ammonium chloride solution to approximately 3°C using an ice-salt bath.

  • Concurrent Addition: Prepare two separate aqueous solutions: one with ~10 moles of formaldehyde and another with 5 moles of sodium cyanide. Add both solutions dropwise and simultaneously from the separate funnels over a period of about 6 hours. Maintain the reaction temperature between 0 and 3°C.

  • pH Control: Towards the end of the reaction, monitor the pH. If the mixture becomes alkaline, add glacial acetic acid dropwise to maintain the pH below 6. Approximately 25 g of glacial acetic acid may be required.

  • Reaction Completion: Continue stirring for approximately 2 hours after the final additions are complete.

  • Isolation and Drying: Filter the crystalline product, wash with approximately 1 L of cold water, and dry in a vacuum oven at ~50°C. The expected yield is around 228 g (84.5%).

Data Summary & Troubleshooting Logic

Table 1: Comparison of Synthesis Parameters
ParameterProtocol 1 (Standard Yield)[1]Protocol 2 (High-Yield)[2]Rationale for High Yield
Temperature 0-5°C0-10°C (ideally 0-3°C)Prevents formation of oily byproducts.
pH Control Acetic acid added with 2nd half of NaCNMaintained below 6 throughoutPrevents side reactions in alkaline conditions.
Molar Ratio ~1.9:1:1 (CH₂O:NH₄Cl:NaCN)~2:1.4:1 (CH₂O:NH₄Cl:NaCN)Optimized stoichiometry for complete conversion.
Addition Method Sequential, then concurrentFully concurrentPrecise control over reaction environment.
Reported Yield 61-71%~85%Tighter control over key parameters.
Troubleshooting Flowchart

This diagram provides a logical path for diagnosing issues with low yield.

G start Problem: Low Product Yield q1 Was the product oily instead of crystalline? start->q1 cause_temp Cause: High Temperature (> 10°C) q1->cause_temp Yes q2 Was the pH monitored and controlled? q1->q2 No sol_temp Solution: - Use ice-salt bath - Slow down addition rate - Ensure vigorous stirring cause_temp->sol_temp cause_ph Cause: pH > 6 q2->cause_ph No q3 Was stirring vigorous and constant? q2->q3 Yes sol_ph Solution: - Add acetic acid correctly - Monitor with pH meter/paper cause_ph->sol_ph cause_stir Cause: Insufficient Mixing q3->cause_stir No end Review Stoichiometry and Reagent Purity q3->end Yes sol_stir Solution: - Use overhead mechanical stirrer - Confirm vortex formation cause_stir->sol_stir

Caption: Troubleshooting flowchart for low MAAN yield.

References

Technical Support Center: Synthesis of (Methyleneamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Methyleneamino)acetonitrile (MAAN). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the complexities of its synthesis and avoid common pitfalls.

Overview of the Synthesis

This compound (CAS 109-82-0), also known as methyleneglycinonitrile, is a valuable building block in organic synthesis.[1][2][3] Its synthesis is most commonly achieved through a variation of the Strecker reaction, a one-pot, three-component reaction involving formaldehyde, an ammonia source (typically ammonium chloride), and a cyanide source (such as sodium or potassium cyanide).[4][5][6]

The reaction is deceptively simple in concept but requires stringent control over experimental parameters to achieve high yield and purity. The core transformation involves the in situ formation of methanimine from formaldehyde and ammonia, which is then attacked by the cyanide nucleophile to form the target α-aminonitrile.[6][7] Success hinges on managing competing equilibria and suppressing a host of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the this compound synthesis?

A1: The synthesis follows the Strecker reaction pathway.[6] It begins with the reaction between formaldehyde and ammonia (liberated from ammonium chloride) to form an imine intermediate, methanimine (CH₂=NH). This is the rate-determining step. Subsequently, the cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile product, this compound.[7][8] Mildly acidic conditions, often established by adding acetic acid, help promote the formation of the iminium ion, which is even more reactive towards the cyanide nucleophile.[5]

Q2: Why is strict temperature control (0–5 °C) so critical for this reaction?

A2: Temperature control is arguably the most critical parameter in this synthesis. If the temperature rises above 5 °C, a cascade of side reactions is initiated, leading to the formation of a heavy, non-crystalline oil instead of the desired product.[4] These side reactions include:

  • Formaldehyde Polymerization: Formaldehyde readily polymerizes to form paraformaldehyde or other oligomers.

  • Condensation Reactions: Formaldehyde can react with the amine groups of the product or intermediates to form complex polymers, similar to the formation of urea-formaldehyde resins.[9][10]

  • Hexamethylenetetramine Formation: Ammonia and formaldehyde can react to form the stable cage-like compound hexamethylenetetramine.

Maintaining a low temperature kinetically favors the desired Strecker pathway over these higher activation energy side reactions.

Q3: What are the primary safety concerns when performing this synthesis?

A3: The primary hazards stem from the reagents used:

  • Cyanide Salts (NaCN/KCN): These are acutely toxic if ingested, inhaled, or absorbed through the skin. The reaction must never be run under strongly acidic conditions, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory. A cyanide antidote kit should be readily available.

  • Formaldehyde: It is a known carcinogen and sensitizer.[11] Work should be conducted in a fume hood to avoid inhalation of its vapors.

  • This compound: The product itself is harmful if swallowed, inhaled, or in contact with skin.[1]

A thorough risk assessment must be conducted before beginning the procedure.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Symptom / Observation Probable Cause(s) Scientific Rationale & Explanation Recommended Solutions & Protocols
Low or No Crystalline Product Yield 1. Inadequate temperature control.2. Incorrect rate of reagent addition.3. Insufficient stirring.1. As discussed in the FAQ, elevated temperatures favor polymerization and other side reactions, consuming starting materials.[4]2. Adding the cyanide solution too quickly can create localized "hot spots" and high concentrations of reactants, promoting side reactions.3. Poor mixing prevents the efficient interaction of the three components, slowing the desired reaction and allowing side reactions to dominate.[4]1. Ensure the reaction vessel is immersed in an efficient ice-salt bath and monitor the internal temperature continuously, keeping it below 5 °C.[4]2. Add the sodium cyanide solution dropwise over a period of at least six hours as specified in established protocols.[4]3. Use a robust overhead mechanical stirrer to ensure vigorous and continuous agitation of the reaction mixture.
Formation of a Heavy, Oily Substance Instead of a White Solid Elevated reaction temperature.This is the classic symptom of the reaction temperature exceeding the 5 °C threshold.[4] The oil consists of a mixture of oligomers and polymers formed from the condensation of formaldehyde with ammonia and the aminonitrile product. These polymeric materials do not crystallize and will trap any desired product, making isolation extremely difficult.Discard the reaction and restart, paying meticulous attention to temperature control. Use a larger ice-salt bath and ensure the thermometer is accurately measuring the internal reaction temperature. A slower addition rate of reagents can also help manage the exotherm.
Final Product is Contaminated with Inorganic Salts (e.g., Chlorides) Inadequate washing of the crude product.The reaction mixture contains significant amounts of sodium chloride (or potassium chloride) and unreacted ammonium chloride as byproducts. These must be thoroughly removed by washing with cold water to achieve high purity.After filtering the crude product, wash the filter cake thoroughly with several portions of ice-cold deionized water. Test the filtrate with a silver nitrate (AgNO₃) solution; the absence of a white precipitate (AgCl) indicates that chlorides have been successfully removed.[4]
Product Purity Decreases or Product Darkens During Storage Hydrolysis due to residual moisture or acid/base contamination.The nitrile group in this compound is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base in the presence of moisture.[12][13] This leads to the formation of the corresponding amide or carboxylic acid, lowering the purity.Ensure the product is dried completely under vacuum before storage. Store in a tightly sealed container in a desiccator or in a dry, inert atmosphere (e.g., under nitrogen or argon) at a low temperature.

In-Depth Look at Key Side Reactions

Understanding the chemistry of unwanted reactions is crucial for optimizing the synthesis.

Polymerization and Oligomer Formation

Formaldehyde's high reactivity makes it prone to self-polymerization and condensation reactions with amine species. In the reaction mixture, formaldehyde can react with ammonia, aminoacetonitrile intermediates, or the final product itself. This process, analogous to the synthesis of urea-formaldehyde resins, involves the formation of methylol derivatives followed by condensation that eliminates water to form methylene bridges (-N-CH₂-N-).[10][14] These reactions are highly favored at elevated temperatures and lead to the oily byproducts that prevent crystallization.

Hexamethylenetetramine Formation

In an aqueous solution, formaldehyde and ammonia can readily react to form hexamethylenetetramine (urotropine). This is a thermodynamically stable product, and its formation represents an irreversible loss of starting materials from the main reaction pathway.

Reaction: 6 CH₂O + 4 NH₃ → C₆H₁₂N₄ + 6 H₂O

This side reaction is suppressed by maintaining a low temperature and a slight excess of formaldehyde to drive the equilibrium towards imine formation.

Hydrolysis of the Nitrile Group

The nitrile functional group in the product can be hydrolyzed to an amide and subsequently to a carboxylic acid (glycine). This process is accelerated by either acidic or basic conditions, particularly during workup or if the product is not stored properly.[12][15]

Reaction Pathway: N≡C-CH₂-N=CH₂ + H₂O → [H⁺ or OH⁻] → H₂N-CO-CH₂-N=CH₂ → HOOC-CH₂-NH₂ (after imine hydrolysis)

This side reaction is a primary cause of product degradation over time.

Recommended Protocols

Synthesis Protocol for this compound

This protocol is adapted from a well-established and reliable procedure.[4]

Step-by-Step Methodology:

  • Setup: In a 5-L round-bottomed flask equipped with a powerful mechanical stirrer and a thermometer, place 1620 g (1.5 L) of technical formaldehyde (37%) and 540 g of ammonium chloride.

  • Cooling: Immerse the flask in an ice-salt bath and cool the mixture to 0 °C. Maintain this temperature (not exceeding 5 °C) throughout the reaction.

  • Reagent Addition (Part 1): Begin vigorous stirring. Prepare a solution of 490 g of sodium cyanide in 850 mL of water. Add this solution dropwise to the formaldehyde mixture over a minimum of 6 hours.

  • Reagent Addition (Part 2): When half of the cyanide solution has been added, begin the simultaneous dropwise addition of 380 mL of glacial acetic acid. Adjust the addition rates so that both the remaining cyanide solution and the acetic acid are added completely at the same time.

  • Reaction & Precipitation: The white, crystalline product will begin to precipitate shortly after the acetic acid addition starts.

  • Stirring: After all reagents have been added, continue to stir the mixture vigorously at 0–5 °C for an additional 90 minutes.

  • Isolation: Filter the precipitate using a Büchner funnel.

  • Washing: Transfer the filter cake to a beaker and wash thoroughly with 1.5 L of cold water to remove inorganic salts. Filter again.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight. The expected yield is 350–380 g.

Analytical Protocol: Purity Assessment by HPLC

This method is suitable for determining the purity of the final product and detecting non-volatile impurities.

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) with UV Detector
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 70% Water, 30% Acetonitrile[16][17]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~10 mg of the sample in 10 mL of the mobile phase.

Visual Guides

Diagram 1: Core Synthesis Pathway

G Formaldehyde Formaldehyde (CH₂O) Methanimine Methanimine (CH₂=NH) Formaldehyde->Methanimine Ammonia Ammonia (NH₃) Ammonia->Methanimine + Product This compound Methanimine->Product Cyanide Cyanide Ion (CN⁻) Cyanide->Product +

Caption: Core reaction pathway for this compound synthesis.

Diagram 2: Major Side Reaction Pathways

G cluster_0 Starting Materials cluster_1 Side Products Formaldehyde Formaldehyde Polymer Polymeric Byproducts Formaldehyde->Polymer High Temp Hexamine Hexamethylenetetramine Formaldehyde->Hexamine Ammonia Ammonia Ammonia->Polymer High Temp Ammonia->Hexamine Product This compound Hydrolysis Hydrolysis Products (Amide, Glycine) Product->Hydrolysis Water H₂O, H⁺/OH⁻ Water->Product

Caption: Competing side reactions in the synthesis of this compound.

Diagram 3: Troubleshooting Workflow

Caption: Diagnostic workflow for troubleshooting synthesis outcomes.

References

Purification of crude (Methyleneamino)acetonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of (Methyleneamino)acetonitrile

Introduction: Welcome to the technical support guide for the purification of crude this compound (MAAN) via recrystallization. This document is designed for researchers, scientists, and professionals in drug development who handle this reactive intermediate. As a compound prone to instability and with specific handling requirements, its purification is a critical step that demands both precision and a deep understanding of the underlying chemical principles. This guide moves beyond a simple protocol, offering troubleshooting advice and in-depth explanations to empower you to overcome common challenges encountered in the laboratory.

Part 1: Critical Safety & Handling Protocol

This compound is a hazardous chemical. Before beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

Core Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes serious skin and eye irritation, and may cause respiratory irritation.[1][2]

  • Thermal Decomposition: Prone to decomposition, especially at elevated temperatures. Pyrolysis of related nitrile compounds can produce highly toxic hydrogen cyanide (HCN) gas.[3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before and during use.

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing are required to prevent skin exposure.[1]

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

Emergency Procedures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Part 2: The Science of Recrystallization for MAAN

Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve the crude compound (MAAN) and its impurities at an elevated temperature but will allow only the desired compound to crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).

Key Principles for MAAN:

  • Solvent Selection is Paramount: The choice of solvent is the most critical variable. MAAN is a moderately polar compound.[4] Therefore, solvents of similar polarity are likely to be effective. A good solvent will exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.

  • Temperature Control is Crucial: Given MAAN's instability, it is vital to use the minimum temperature necessary to dissolve the solid.[5] Prolonged heating or excessive temperatures can lead to degradation or polymerization, reducing yield and purity.

  • Nucleation & Crystal Growth: The formation of pure crystals depends on slow cooling. Slow cooling allows the crystal lattice to form in an orderly fashion, excluding impurity molecules. Rapid cooling (crashing out) tends to trap impurities within the crystal structure.

Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My crude MAAN will not fully dissolve in the hot solvent, even after adding a large volume. What's wrong?

A1: This issue typically points to one of two problems:

  • Incorrect Solvent Choice: The solvent may not be polar enough to dissolve MAAN. This compound is soluble in polar organic solvents.[4] If you are using a non-polar solvent like hexane, it is unlikely to work. Consider solvents like acetonitrile or ethanol.

  • Insoluble Impurities: The crude material may contain significant amounts of insoluble impurities (e.g., inorganic salts from synthesis). In this case, you should perform a hot filtration. Dissolve the crude material in a slight excess of hot solvent, then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material. Immediately proceed with cooling the filtrate.

Q2: The compound dissolved, but upon cooling, it formed an oil instead of crystals. How do I fix this?

A2: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

  • Cause & Mechanism: The compound is coming out of solution before the temperature is low enough for it to solidify, resulting in a liquid phase separation.

  • Solutions:

    • Re-heat and Agitate: Re-heat the solution until the oil redissolves completely. Then, allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is itself allowed to cool to room temperature. Vigorous stirring during the initial phase of cooling can sometimes promote crystallization.

    • Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled mixture, reheat to dissolve, and attempt to cool slowly again.

    • Change Solvents: Use a lower-boiling point solvent or a solvent pair. For example, dissolve the MAAN in a minimal amount of a good, hot solvent (like ethanol) and then slowly add a poor, miscible solvent (like diethyl ether) at the boiling point until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.

Q3: No crystals have formed after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: This indicates that the solution is supersaturated, meaning the concentration of MAAN is higher than its equilibrium solubility, but crystal nucleation has not occurred.

  • Solutions to Induce Nucleation:

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.

    • Add a Seed Crystal: If you have a small amount of pure MAAN, add a single tiny crystal to the solution. This provides a template for further crystal growth.

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent (perform this in a fume hood) to increase the concentration, then attempt to cool it again.

    • Cool to Lower Temperatures: If an ice bath is insufficient, a dry ice/acetone bath can be used for further cooling, provided your solvent does not freeze.

Q4: My final product is still discolored (e.g., yellow or brown). How can I obtain a pure white product?

A4: Discoloration is usually due to high-molecular-weight, colored impurities, often arising from degradation or side reactions during synthesis.

  • Solution: Use Activated Charcoal (Decolorizing Carbon):

    • Dissolve the crude MAAN in the appropriate amount of hot recrystallization solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Gently swirl the flask and then re-heat to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.

    • Cool the filtrate to induce crystallization. The resulting crystals should be pure white.[6]

Q5: My recovery yield is extremely low. What are the likely causes?

A5: Low yield is a frustrating but common issue. Several factors could be responsible:

  • Using Too Much Solvent: This is the most common cause. Excess solvent will keep more of your product dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose a significant amount of product. Ensure your funnel and receiving flask are pre-heated to prevent this.

  • Solvent Choice: The solvent may be too good, meaning MAAN has significant solubility even at low temperatures. Refer to solubility data to choose a better solvent or solvent system.

  • Washing with the Wrong Solvent: Washing the collected crystals with the recrystallization solvent will dissolve some of your product. Wash with a small amount of ice-cold solvent to minimize this loss.

Part 4: Standardized Recrystallization Protocol for this compound

This protocol provides a general workflow. The ideal solvent and specific volumes must be determined empirically on a small scale first. Acetonitrile is often a suitable solvent for recrystallizing nitrile-containing compounds.[7][8]

Workflow Diagram:

Recrystallization_Workflow Crude Crude MAAN (White to Yellow Solid) Dissolve 1. Dissolve in Minimum Volume of Hot Solvent (e.g., Acetonitrile) Crude->Dissolve Charcoal 2. Add Activated Charcoal (Optional, for color) Dissolve->Charcoal If solution is colored HotFilter 3. Hot Gravity Filtration (Removes insolubles/charcoal) Dissolve->HotFilter If solution is not colored but has solids Charcoal->HotFilter Cool 4. Slow Cooling (Allows crystal formation) HotFilter->Cool Isolate 5. Isolate Crystals via Vacuum Filtration Cool->Isolate Wash 6. Wash with Minimal Ice-Cold Solvent Isolate->Wash Dry 7. Dry Crystals Under Vacuum Wash->Dry Pure Pure MAAN (White Crystalline Solid) Dry->Pure

Caption: Workflow for the recrystallization of crude this compound.

Step-by-Step Methodology:

  • Solvent Selection (Small Scale Test):

    • Place ~50 mg of crude MAAN in a small test tube.

    • Add a potential solvent (e.g., acetonitrile, ethanol) dropwise at room temperature. A good solvent should NOT dissolve the solid.

    • Heat the test tube in a sand or water bath. The solid should dissolve completely.

    • Cool the test tube to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution (Scale-Up):

    • Place the crude MAAN into an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation).

    • Add the chosen solvent in small portions, heating the mixture with swirling (using a hot plate) until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization & Hot Filtration (If Necessary):

    • If the solution is colored or contains insoluble material, remove it from the heat. Add a spatula tip of activated charcoal (if needed) and perform a hot gravity filtration into a pre-warmed, clean Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Do not rush this step.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Set up a Büchner funnel with a piece of filter paper that fits flatly inside.

    • Wet the filter paper with a small amount of the ice-cold recrystallization solvent and turn on the vacuum to seat the paper.

    • Pour the cold slurry of crystals into the funnel. Use a spatula to transfer any remaining crystals.

    • Wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor.

  • Drying:

    • Allow the crystals to dry on the funnel by pulling air through them for several minutes.

    • Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 30-40°C) to prevent decomposition.

Part 5: Data & Properties

Table 1: Properties of this compound

PropertyValueSource
Chemical Formula C₃H₄N₂[4][6]
Molecular Weight 68.08 g/mol [6][9]
Appearance White to almost white powder or crystal[6]
Melting Point 128.0 to 131.0 °C
Common Synonyms Methyleneglycinonitrile, α-Hydroformamine Cyanide[9]

Table 2: General Solvent Selection Guide for Recrystallization

Solvent PolarityExample SolventsSuitability for MAANRationale & Comments
Polar Protic Water, Ethanol, MethanolPotentially good; use with cautionMAAN is likely soluble. Water is a poor solvent for many organics, which can be advantageous.[10] Ethanol is often a good starting point.
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetateExcellent starting choicesAcetonitrile shares a functional group and is a good solvent for nitriles.[8][11] Acetone and ethyl acetate are also common and effective recrystallization solvents.
Non-Polar Hexane, Toluene, Diethyl EtherPoor primary solvents; good anti-solventsMAAN has low solubility in non-polar solvents. These are best used as the "poor" solvent in a two-solvent pair system (e.g., Ethanol/Ether).[10]

References

Troubleshooting low conversion in (Methyleneamino)acetonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (Methyleneamino)acetonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, a specific application of the Strecker amino acid synthesis. Our goal is to provide you with the in-depth, field-proven insights necessary to diagnose and resolve common issues, ensuring the success of your experiments.

Introduction to the Synthesis

The synthesis of this compound is a cornerstone reaction for producing glycine and other derivatives. It is a variation of the classic Strecker synthesis, a multicomponent reaction that efficiently builds α-aminonitriles.[1] The core reaction involves formaldehyde, an ammonia source (typically ammonium chloride), and a cyanide source (such as sodium or potassium cyanide) in an aqueous medium.[2]

The overall transformation is: HCHO + NH₄Cl + NaCN → CH₂=N-CH₂-CN + NaCl + H₂O + NH₃

While seemingly straightforward, this reaction is highly sensitive to specific experimental parameters. Low conversion, poor product quality, and the formation of side products are common hurdles. This guide provides a structured approach to troubleshooting these issues based on the underlying chemical principles.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common and critical problems encountered during the synthesis of this compound.

Problem 1: The reaction yield is very low, or no product precipitates.

Question: I've followed the procedure, but my yield of this compound is significantly lower than expected, or in some cases, nothing crystallizes out. What are the likely causes and how can I fix this?

Answer: This is the most frequent issue and can be traced back to several critical parameters. The reaction's success hinges on precise control over its environment. Let's break down the potential culprits.

Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol
Improper Temperature Control The reaction is highly exothermic. If the temperature rises above the optimal 0-5°C range, side reactions are favored, and instead of the desired crystalline product, a heavy, difficult-to-handle oil may form.[3] This is the single most common cause of failure.Solution: Maintain rigorous temperature control. Pre-cool the formaldehyde and ammonium chloride mixture to 0°C before any cyanide addition. Use an ice/salt bath for efficient cooling and add the cyanide solution slowly to manage the exotherm. The internal reaction temperature should never exceed 5°C.[3]
Incorrect pH Environment The reaction proceeds via the formation of an iminium intermediate, a process that is pH-dependent.[1][4] The addition of an acid, like glacial acetic acid, is crucial to maintain a pH below ~6, which favors the formation of the necessary electrophilic intermediate for cyanide attack.[3][5] If the medium becomes too basic, the reaction stalls.Solution: Ensure the correct amount of acid is used and added at the specified rate. A typical procedure involves starting the addition of acetic acid shortly after the cyanide addition begins to control the pH throughout the reaction.[3]
Poor Reagent Quality Impurities in the starting materials can inhibit the reaction. Formalin (aqueous formaldehyde) containing significant amounts of suspended paraformaldehyde will have a lower effective concentration of monomeric formaldehyde, starving the reaction.[3]Solution: Use high-quality reagents. If using commercial formalin, ensure it is clear and free of precipitates.[3] If paraformaldehyde is present, it can sometimes be depolymerized by gentle warming, but using a fresh, high-quality source is preferable.
Inefficient Mixing This is a heterogeneous reaction where the product precipitates from the solution. Without vigorous and consistent stirring, localized "hot spots" of high reactant concentration or temperature can form, leading to side products. Poor mixing also prevents the reactants from interacting effectively.Solution: Use an overhead mechanical stirrer rather than a magnetic stir bar, especially for larger-scale reactions. Ensure the stirring is powerful enough to maintain a well-mixed slurry as the product begins to precipitate.
Problem 2: A thick oil formed instead of a white crystalline solid.

Question: My reaction produced a viscous, yellowish oil at the bottom of the flask, not the expected white crystals. What went wrong?

Answer: The formation of an oily product is a classic symptom of a runaway reaction temperature.

Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol
Excessive Temperature As stated in Problem 1, this is the most direct cause. When the temperature rises above 5-10°C, polymerization of formaldehyde and other condensation side reactions accelerate, leading to the formation of an intractable oil instead of crystalline this compound.[3]Solution: The remedy is preventative. Re-attempt the reaction with a more robust cooling system (e.g., ice/salt bath) and a slower, more controlled rate of sodium cyanide addition. Monitor the internal temperature constantly with a low-temperature thermometer.
Incorrect Reagent Addition Rate Adding the sodium cyanide solution too quickly will generate heat faster than the cooling bath can dissipate it, causing a temperature spike even if the bath is at the correct temperature.Solution: Adhere strictly to the recommended addition times. For a typical lab-scale prep, the cyanide solution is often added over 30-45 minutes.[3]
Problem 3: The final product is difficult to purify and appears contaminated.

Question: I managed to isolate a solid, but it's discolored, has a low melting point, and seems impure. How can I improve the purification process?

Answer: Product purity is directly linked to how well the reaction was controlled. While purification options exist, minimizing side product formation is the best strategy.

Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol
Co-precipitation of Impurities If the reaction was not kept sufficiently cold or if mixing was poor, side products will form and can become trapped within the crystal lattice of the precipitating product.Solution: The primary solution is to optimize the reaction conditions as described above. For purification, thorough washing of the filtered solid is key. Stir the crude product in a large volume of cold water to dissolve inorganic salts (like NaCl) and some water-soluble impurities, then filter again.[3]
Losses During Recrystallization This compound can be recrystallized from water to improve purity. However, it has some solubility in hot water, and this process is often accompanied by significant material loss.[3]Solution: Use washing with cold water as the primary purification method. If recrystallization is absolutely necessary, use a minimal amount of hot water to dissolve the solid and cool the solution rapidly in an ice bath to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction? A1: This reaction follows the general mechanism of the Strecker synthesis.[1][6] First, formaldehyde reacts with ammonia (from the ammonium chloride) to form an imine (CH₂=NH) or, more accurately, its protonated form, the iminium ion ([CH₂=NH₂]⁺), in the acidic medium.[4] The highly nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion to form aminoacetonitrile (NH₂-CH₂-CN). Finally, the aminoacetonitrile reacts with another molecule of formaldehyde to yield the final product, this compound (CH₂=N-CH₂-CN).

Q2: Why is the addition of acetic acid necessary? A2: The acetic acid serves to maintain a weakly acidic pH.[3][5] This is critical for activating the initial formaldehyde molecule towards nucleophilic attack by ammonia and for stabilizing the resulting iminium ion, which is the key electrophile that reacts with the cyanide anion.[4][7]

Q3: Can I monitor the progress of the reaction? A3: Yes. While the precipitation of the product is a strong visual cue, you can monitor the consumption of starting materials using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy on aliquots taken from the reaction.[8] However, for most preparative purposes, running the reaction for the prescribed time under controlled conditions is sufficient.[3]

Q4: What are the primary safety hazards I should be aware of? A4: The primary hazards are associated with the reagents.

  • Cyanide: Sodium or potassium cyanide are highly toxic.[4] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure you are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.

  • Formaldehyde: Formalin is a suspected carcinogen and a sensitizer. Handle it with care in a fume hood.

Q5: My final product decomposes over time. How should it be stored? A5: this compound is known to be somewhat unstable at room temperature.[9] It should be stored in a cool, dark, and dry place in a tightly sealed container.[10] For long-term storage, refrigeration is recommended.

Visual Diagrams

Troubleshooting Workflow

TroubleshootingWorkflow start Low Conversion or Yield Issue check_temp Was Temperature Kept Below 5°C? start->check_temp check_pH Was Acid Added Correctly? check_temp->check_pH Yes solution_temp Improve Cooling & Slow Reagent Addition check_temp->solution_temp No check_reagents Are Reagents High Quality? check_pH->check_reagents Yes solution_pH Verify Acid Stoichiometry & Addition Rate check_pH->solution_pH No check_mixing Was Stirring Vigorous? check_reagents->check_mixing Yes solution_reagents Use Fresh, Clear Formalin check_reagents->solution_reagents No solution_mixing Use Overhead Stirrer check_mixing->solution_mixing No end_node Reaction Optimized check_mixing->end_node Yes solution_temp->check_temp solution_pH->check_pH solution_reagents->check_reagents solution_mixing->check_mixing

Caption: A logical workflow for troubleshooting common issues.

Simplified Reaction Mechanism

ReactionMechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Cyanide Attack cluster_2 Step 3: Final Condensation HCHO_1 Formaldehyde Iminium Iminium Ion [CH₂=NH₂]⁺ HCHO_1->Iminium NH3 Ammonia NH3->Iminium AAN Aminoacetonitrile (NH₂-CH₂-CN) Iminium->AAN CN Cyanide (CN⁻) CN->AAN MAAN This compound (CH₂=N-CH₂-CN) AAN->MAAN HCHO_2 Formaldehyde HCHO_2->MAAN

Caption: Simplified mechanism for this compound formation.

Experimental Protocol: Standard Synthesis

This protocol is adapted from a robust procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[3]

Reagents & Equipment:

  • Formalin (37-40% formaldehyde in water), clear solution

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Glacial Acetic Acid

  • Large beaker or flask equipped with an overhead mechanical stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Ice/salt bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation: In a 5-liter beaker equipped with a mechanical stirrer, dissolve 1070 g (20 moles) of ammonium chloride in 1500 cc of water. Add 1500 g (18.5 moles) of 37% formalin.

  • Cooling: Cool the mixture to 0°C using an ice/salt bath. It is critical that the solution is thoroughly chilled before proceeding.

  • Initiate Cyanide Addition: Prepare a solution of 980 g (20 moles) of sodium cyanide in 1.5 liters of water and place it in a dropping funnel. Begin adding the sodium cyanide solution to the cold, stirred formaldehyde/ammonium chloride mixture. Maintain the internal temperature between 0-5°C.

  • Acid Addition: After about one-third of the cyanide solution has been added, begin the simultaneous dropwise addition of 380 cc of glacial acetic acid from a second dropping funnel. Adjust the addition rates so that both the remaining cyanide solution and the acetic acid are added over the same period (approx. 30-45 minutes).

  • Reaction & Precipitation: The product will begin to separate as white crystals shortly after the acetic acid addition commences. Continue to stir vigorously and maintain the temperature below 5°C throughout the additions.

  • Stirring Period: After all reagents have been added, continue to stir the resulting slurry in the cold bath for an additional 1.5 hours to ensure the reaction goes to completion.

  • Isolation: Filter the white precipitate using a Büchner funnel under suction.

  • Washing: Transfer the filter cake to a beaker and stir it thoroughly with 1.5 liters of cold water to wash away inorganic salts.

  • Final Filtration & Drying: Filter the product again with suction, wash the cake with a small amount of cold water (approx. 500 cc), and press it as dry as possible. Allow the product to air-dry on filter paper. The expected yield is 410–475 g (61–71%).

References

Technical Support Center: Optimization of Reaction Conditions for Alkylating (Methyleneamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of (methyleneamino)acetonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles. Our goal is to empower you to overcome common experimental hurdles and achieve reliable, high-yield results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation of this compound, a key intermediate in the synthesis of α-amino acids. We delve into the potential causes of common problems and provide actionable solutions based on mechanistic insights.

Issue 1: Low or No Conversion to the Alkylated Product

Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Causes & Solutions:

  • Insufficiently Strong Base: The acidity of the α-proton of the glycine imine requires a sufficiently strong base for deprotonation. If using weaker bases like potassium carbonate (K₂CO₃), the equilibrium may not favor the formation of the nucleophilic enolate.[1][2]

    • Solution 1 (Anhydrous, Strong Base Conditions): For robust deprotonation, consider using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF at low temperatures (-78 °C).[1][3] This method ensures near-quantitative formation of the enolate.

    • Solution 2 (Phase-Transfer Catalysis - PTC): A highly effective and operationally simpler alternative is using phase-transfer catalysis (PTC).[3][4] This method employs a biphasic system (e.g., toluene/aqueous NaOH) with a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), to transport the hydroxide ion into the organic phase for deprotonation.[3][5][6]

  • Poor Quality of Reagents or Solvents: Moisture in the reaction can quench the strong base or the enolate intermediate.[7][8]

    • Solution: Ensure all solvents and reagents are rigorously dried. Anhydrous solvents should be used, especially when working with strong bases like LDA or NaH.[1][8][9] Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Alkylating Agent: The alkyl halide may be unreactive or prone to elimination side reactions.

    • Solution 1: Confirm the purity and integrity of your alkylating agent. If using an alkyl chloride, consider converting it to the more reactive bromide or iodide by adding a catalytic amount of NaI or KI (Finkelstein reaction).[2]

    • Solution 2: For less reactive alkyl halides, increasing the reaction temperature may be necessary. However, be mindful that higher temperatures can also promote side reactions like elimination.[10]

Issue 2: Formation of Dialkylated Byproducts

Symptoms: Analysis of the crude reaction mixture reveals the presence of a significant amount of the α,α-disubstituted product.

Potential Causes & Solutions:

  • Relative Acidity of Monoalkylated Product: While the monoalkylated Schiff base is generally less acidic than the starting glycine imine, it can still be deprotonated and undergo a second alkylation, particularly if a large excess of the alkylating agent or base is used.[1][3]

    • Solution 1 (Stoichiometry Control): Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent relative to the this compound.

    • Solution 2 (Controlled Addition): Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor monoalkylation.

  • Reaction Conditions Favoring Dialkylation: Prolonged reaction times or elevated temperatures can increase the likelihood of a second alkylation event.

    • Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue 3: Hydrolysis of the Imine or Nitrile Group

Symptoms: The appearance of glycine or other hydrolysis-related impurities in the final product.

Potential Causes & Solutions:

  • Presence of Water in Biphasic Systems: In phase-transfer catalysis, prolonged exposure to the aqueous basic phase can lead to hydrolysis of the imine or nitrile functional groups.[3]

    • Solution 1 (Concentrated Base): Use a concentrated aqueous base (e.g., 50% NaOH or KOH) to minimize the amount of water in the system.[6]

    • Solution 2 (Solid-Liquid PTC): Employ a solid-liquid PTC system using a powdered solid base (e.g., anhydrous K₂CO₃ or KOH) and a phase-transfer catalyst in an organic solvent.[11][12] This approach avoids the presence of an aqueous phase altogether.

  • Acidic Workup: The Schiff base is acid-labile and will hydrolyze back to the corresponding amino acid and benzophenone upon treatment with acid. While this is a necessary step for deprotection, premature exposure to acidic conditions during workup should be avoided if the protected product is the target.

    • Solution: Perform a neutral workup by quenching the reaction with a neutral salt solution (e.g., saturated aqueous NH₄Cl or brine) and extracting the product into an organic solvent.[8]

Issue 4: Racemization of the Product

Symptoms: For asymmetric alkylations, the product is obtained with low enantiomeric excess (ee).

Potential Causes & Solutions:

  • Suboptimal Chiral Catalyst: The choice of the chiral phase-transfer catalyst is critical for achieving high enantioselectivity.

    • Solution: Screen a variety of chiral catalysts, such as those derived from Cinchona alkaloids.[1][4][11] The structure of the catalyst, including the substituents on the nitrogen atom, can significantly impact the stereochemical outcome.[13]

  • Reaction Conditions Eroding Enantioselectivity: Temperature and solvent can influence the degree of stereocontrol.

    • Solution: Conduct the reaction at lower temperatures, as this often enhances enantioselectivity. The choice of solvent can also play a role; nonpolar solvents like toluene are commonly used in asymmetric PTC.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for alkylating this compound and its derivatives?

A1: The two most prevalent and effective methods are:

  • Anhydrous Strong Base Deprotonation: This involves the use of a strong base like LDA at low temperatures in an anhydrous solvent like THF to generate the enolate, which is then quenched with an alkyl halide.[1][3] This method offers precise control but requires stringent anhydrous conditions.

  • Phase-Transfer Catalysis (PTC): This is a versatile and industrially scalable method that uses a biphasic system (liquid-liquid or solid-liquid) with a catalyst (typically a quaternary ammonium salt) to facilitate the reaction between the glycine derivative in the organic phase and the base in the aqueous or solid phase.[3][4][14]

Q2: How do I choose the right base for my alkylation reaction?

A2: The choice of base depends on the chosen methodology:

  • For anhydrous conditions , strong, non-nucleophilic bases like LDA or NaH are ideal for ensuring complete deprotonation.[1][15]

  • For Phase-Transfer Catalysis , concentrated aqueous solutions of NaOH or KOH (e.g., 50% w/w) are commonly used.[6] Alternatively, solid bases like powdered KOH or K₂CO₃ can be employed in a solid-liquid PTC setup.[11][12]

Q3: What is the role of the phase-transfer catalyst and how do I select one?

A3: The phase-transfer catalyst forms a lipophilic ion pair with the hydroxide or enolate anion, allowing it to be transported into the organic phase where it can react with the substrate.[3][4] For standard alkylations, common catalysts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are effective.[6][15] For asymmetric syntheses, chiral catalysts derived from Cinchona alkaloids are the standard choice.[1][11]

Q4: Which solvents are recommended for this reaction?

A4: The optimal solvent depends on the reaction conditions:

  • For anhydrous, strong base methods , aprotic ethereal solvents like THF are preferred.[1]

  • For PTC reactions , nonpolar aprotic solvents such as toluene or dichloromethane are commonly used.[15] Dipolar aprotic solvents like acetonitrile (MeCN) or DMF can also be employed.[2][16]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective method for qualitatively monitoring the disappearance of the starting material and the appearance of the product.[15][17] For more quantitative analysis of conversion and yield, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[17]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Alkylation via Phase-Transfer Catalysis (PTC)

This protocol provides a general guideline for the monoalkylation of a glycine Schiff base. Optimization for specific substrates may be required.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (or other suitable derivative)

  • Alkyl halide (1.1 equivalents)

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Toluene

  • 50% (w/w) aqueous potassium hydroxide (KOH)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equivalent) and toluene (5-10 mL per mmol of substrate).

  • Add the alkyl halide (1.1 equivalents) and TBAB (0.05 equivalents) to the solution.

  • With vigorous stirring, add the 50% aqueous KOH solution (5-10 equivalents).

  • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, stop the stirring and separate the layers.

  • Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Influence of Reaction Parameters

The following table summarizes the typical effects of key reaction parameters on the outcome of the alkylation.

ParameterCondition A (Typical)Condition B (Alternative)Expected Outcome & Remarks
Base 50% aq. KOHPowdered K₂CO₃Condition A is often faster but carries a risk of hydrolysis. Condition B (solid-liquid PTC) minimizes water and can be milder.[6][11]
Catalyst Tetrabutylammonium Bromide (TBAB)Chiral Cinchona Alkaloid DerivativeTBAB is a standard, cost-effective catalyst for racemic synthesis. Chiral catalysts are required for asymmetric induction.[6][11]
Solvent TolueneAcetonitrile (MeCN)Toluene is a good nonpolar choice for PTC. MeCN is a polar aprotic solvent that can also be effective.[15][16]
Temperature Room Temperature (20-25 °C)0 °C or 40-60 °CRoom temperature is a good starting point. Lower temperatures may be needed for asymmetric reactions to improve ee. Higher temperatures can be used for less reactive alkyl halides.[16]

Section 4: Visualizing the Process

Workflow for Troubleshooting Low Conversion

The following diagram outlines a logical workflow for diagnosing and solving issues of low or no reaction conversion.

troubleshooting_workflow start Low or No Conversion Observed check_base Is the base strong enough? start->check_base check_reagents Are reagents/solvents anhydrous? check_base->check_reagents Yes solution_strong_base Use Stronger Base (LDA) or PTC with 50% NaOH/KOH check_base->solution_strong_base No check_alkyl_halide Is the alkylating agent reactive? check_reagents->check_alkyl_halide Yes solution_dry Dry all solvents and reagents; use inert atmosphere check_reagents->solution_dry No solution_halide Add NaI/KI catalyst or switch to a more reactive halide (R-Br, R-I) check_alkyl_halide->solution_halide No end Problem Resolved check_alkyl_halide->end Yes (Re-evaluate stoichiometry/ temperature)

Caption: Troubleshooting Decision Tree for Low Reaction Conversion.

Phase-Transfer Catalysis (PTC) Mechanism

This diagram illustrates the catalytic cycle of the alkylation reaction under phase-transfer conditions.

ptc_mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase Gly_Imine Glycine Imine (R-H) Enolate Imine Enolate (R⁻) Gly_Imine->Enolate + Q⁺OH⁻ QR Q⁺R⁻ Enolate->QR + Q⁺ Product Alkylated Product (R-R') Alkyl_Halide Alkyl Halide (R'-X) QX Q⁺X⁻ Alkyl_Halide->QX + X⁻ NaX Na⁺X⁻ QX->NaX Transfer to Aqueous Phase QR->Product + R'-X NaOH Na⁺OH⁻ QOH Q⁺OH⁻ NaOH->QOH + Q⁺X⁻ QOH->Gly_Imine Transfer to Organic Phase

References

Preventing polymerization during (Methyleneamino)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (Methyleneamino)acetonitrile (MAAN) synthesis. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges during your experiments, with a primary focus on preventing unwanted polymerization. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the success and reproducibility of your synthesis.

Introduction: The Challenge of this compound Synthesis

This compound, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other nitrogen-containing compounds, presents a unique set of challenges during its preparation.[1] The inherent reactivity of the methyleneamino and nitrile functional groups makes the molecule susceptible to side reactions, most notably polymerization. This guide will provide a comprehensive overview of the factors influencing polymerization and offer robust strategies to mitigate this issue, ensuring high yields of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during this compound synthesis?

The polymerization of this compound is primarily driven by the high reactivity of the C=N double bond and the acidic nature of the α-hydrogen to the nitrile group. The reaction can be initiated by acidic or basic impurities, elevated temperatures, and even high concentrations of the monomer itself. The polymerization can proceed through various mechanisms, including cationic, anionic, and radical pathways, leading to the formation of undesirable oligomers and polymers.

Q2: How does temperature control impact the prevention of polymerization?

Temperature is a critical parameter in this compound synthesis. Elevated temperatures significantly accelerate the rate of polymerization. Therefore, maintaining a low and consistent reaction temperature is paramount. The synthesis is typically carried out at temperatures near 0°C, and in some cases, as low as -20°C, to minimize the formation of polymeric byproducts.[2][3] Exceeding the recommended temperature range can lead to the formation of a heavy oil instead of the desired crystalline product.[2]

Q3: What is the role of pH in controlling the stability of this compound?

The pH of the reaction mixture plays a crucial role in the stability of this compound. The synthesis is often performed under slightly acidic conditions (pH below 6) to suppress base-catalyzed polymerization.[3] The addition of a weak acid, such as acetic acid, helps to maintain the desired pH and protonate any basic species that could initiate polymerization.[2]

Q4: Are there any specific reagents or impurities that are known to promote polymerization?

Yes, several factors can promote unwanted polymerization. These include:

  • Excess Formaldehyde: While a stoichiometric amount of formaldehyde is required, a significant excess can lead to side reactions and the formation of polymeric materials.[3]

  • Strong Bases: The presence of strong bases can deprotonate the α-carbon, initiating anionic polymerization.

  • Water Content: While the reaction is typically carried out in an aqueous medium, excessive water can lead to hydrolysis of the nitrile group and other side reactions.

  • Metal Ions: Certain metal ions can act as catalysts for polymerization. It is crucial to use high-purity reagents and clean glassware.

Q5: Can the order of reagent addition influence the outcome of the synthesis?

Absolutely. The order and rate of reagent addition are critical for controlling the reaction and minimizing side reactions. A common and effective procedure involves the slow, simultaneous addition of the sodium cyanide solution and acetic acid to a cooled mixture of ammonium chloride and formaldehyde.[2] This controlled addition helps to maintain a low concentration of reactive intermediates and dissipate the heat generated during the reaction, thereby reducing the risk of polymerization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: The reaction mixture turns into a thick, viscous oil or solidifies prematurely.
Potential Cause Troubleshooting Step Scientific Rationale
Runaway Polymerization Immediately cool the reaction vessel in an ice bath. If the reaction is uncontrollable, quench it by adding a polymerization inhibitor (e.g., hydroquinone).Rapidly reduces the reaction rate and terminates the polymerization chain reaction.
Localized Hotspots Ensure vigorous and efficient stirring throughout the reaction.[2]Proper agitation dissipates heat effectively and prevents localized temperature increases that can initiate polymerization.
Incorrect Reagent Concentration Double-check the concentration of all reagents before starting the reaction.High concentrations of reactants can increase the rate of polymerization.
Problem 2: The yield of this compound is consistently low.
Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Temperature Control Use a reliable cooling system (e.g., cryostat or ice/salt bath) to maintain the temperature at or below the recommended range (typically 0-5°C).[2]Lower temperatures disfavor the polymerization side reaction, leading to a higher yield of the desired monomer.
Incorrect pH Monitor and adjust the pH of the reaction mixture. Maintain a slightly acidic pH (below 6) by the controlled addition of acetic acid.[3]Acidic conditions suppress base-catalyzed polymerization pathways.
Incomplete Reaction Ensure the reaction is allowed to proceed for the recommended duration with continuous stirring.[2]Allows for the complete conversion of starting materials to the desired product.
Loss during Workup Minimize the use of water for washing the product, as this compound has some solubility in water. Use ice-cold water for washing.[2] Recrystallization can also lead to significant product loss.[2]Reduces the amount of product lost during the purification process.
Problem 3: The isolated product is discolored (e.g., yellow or brown).
Potential Cause Troubleshooting Step Scientific Rationale
Presence of Polymeric Impurities The product darkens on long standing.[4] Purify the product by recrystallization from a suitable solvent (e.g., water or isobutyl alcohol), though this may result in yield loss.[2][4] The use of activated carbon during recrystallization can help remove colored impurities.[4]Removes colored oligomers and polymers that are formed as byproducts.
Decomposition on Standing Store the purified this compound in a cool, dark, and dry place. Consider storing it under an inert atmosphere (e.g., nitrogen or argon).Minimizes degradation and polymerization of the product over time.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is adapted from established literature procedures with a focus on preventing polymerization.[2][3]

Materials:

  • Formaldehyde (37% aqueous solution, ensure no paraformaldehyde precipitate)[2]

  • Ammonium chloride

  • Sodium cyanide (98%)

  • Glacial acetic acid

  • Ice or solid carbon dioxide

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cooling bath (ice/salt or cryostat)

Procedure:

  • In the three-necked flask, prepare a solution of ammonium chloride in aqueous formaldehyde.

  • Cool the mixture to 0°C using the cooling bath. It is crucial to maintain this temperature throughout the reaction and never let it exceed 5°C.[2]

  • Begin vigorous stirring.[2]

  • Prepare a solution of sodium cyanide in water.

  • Slowly add the sodium cyanide solution from the dropping funnel to the formaldehyde/ammonium chloride mixture over a period of at least six hours.[2]

  • Once half of the sodium cyanide solution has been added, begin the simultaneous slow addition of glacial acetic acid at a rate that ensures both additions will be completed at the same time.[2]

  • The this compound will begin to precipitate as white crystals.

  • After the additions are complete, continue stirring for an additional 1.5 hours at 0°C.[2]

  • Filter the precipitate and wash it with a minimal amount of ice-cold water to remove any remaining chlorides.[2]

  • Dry the product under vacuum at a low temperature (e.g., 50°C).[3]

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_formaldehyde Prepare Formaldehyde/ Ammonium Chloride Solution start->prep_formaldehyde cool Cool to 0°C prep_formaldehyde->cool add_cyanide Slowly Add Sodium Cyanide cool->add_cyanide prep_cyanide Prepare Sodium Cyanide Solution add_acid Simultaneously Add Acetic Acid add_cyanide->add_acid stir Continue Stirring (1.5 hours) add_cyanide->stir add_acid->stir filter Filter Precipitate stir->filter wash Wash with Ice-Cold Water filter->wash dry Dry Under Vacuum wash->dry end End Product: This compound dry->end

Caption: Workflow for the synthesis of this compound.

Understanding the Polymerization Mechanism

The polymerization of this compound can be complex, but a simplified representation of a potential pathway is helpful for understanding the importance of the preventative measures discussed.

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (e.g., Base) monomer1 This compound initiator->monomer1 Deprotonation anion Anionic Intermediate monomer1->anion monomer2 This compound anion->monomer2 Nucleophilic Attack dimer Dimer monomer2->dimer polymer Polymer Chain dimer->polymer + n Monomers

Caption: Simplified mechanism of base-initiated polymerization.

References

Overcoming solubility issues of (Methyleneamino)acetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (Methyleneamino)acetonitrile (MAAN). This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common solubility challenges associated with this versatile chemical intermediate. As a moderately polar compound, achieving consistent and complete dissolution of MAAN in organic solvents is critical for reaction success, kinetic studies, and formulation development. This document provides in-depth, field-tested troubleshooting advice and foundational knowledge to streamline your experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What is this compound (MAAN) and what are its basic properties?

This compound, also known as methyleneglycinonitrile, is a white to off-white crystalline solid.[1][2] Its chemical structure features both a nitrile (-C≡N) and an imine (-N=CH₂) functional group. These groups impart a moderate polarity to the molecule and give it the ability to participate in hydrogen bonding, which governs its solubility behavior.[1]

  • Chemical Formula: C₃H₄N₂

  • Molecular Weight: 68.08 g/mol [3]

  • Appearance: White to almost white powder or crystal[2]

  • Melting Point: Approximately 128-131 °C[4]

Q2: What is the general solubility profile of MAAN?

Based on its moderately polar structure, MAAN follows the "like dissolves like" principle. It exhibits good solubility in polar organic solvents and is less soluble in non-polar solvents.[1][5]

  • Good Solubility: Reported to be soluble in polar solvents like hot methanol and other alcohols.[6]

  • Poor Solubility: Described as only slightly soluble in less polar solvents like benzene.[4]

Q3: What are the primary factors I should consider to control MAAN solubility?

There are two main factors you can manipulate to control the solubility of MAAN:

  • Solvent Selection: The polarity of your solvent system is the most critical factor. A solvent that can engage in dipole-dipole interactions or hydrogen bonding with MAAN will be more effective.

  • Temperature: For most solid solutes like MAAN, solubility in organic solvents increases with temperature.[5][7] Applying heat provides the necessary energy to overcome the crystal lattice energy of the solid and the intermolecular forces between solvent molecules.[8]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: My MAAN is not dissolving (or is only partially soluble) in my chosen reaction solvent.
  • Scenario: You are attempting to dissolve solid MAAN in a solvent like toluene, dichloromethane (DCM), or diethyl ether for a reaction, but it remains a suspension or dissolves very poorly.

  • Scientific Explanation: This is a classic case of polarity mismatch. Solvents like toluene and diethyl ether are non-polar or have very low polarity. They cannot form strong enough interactions with the polar nitrile and imine groups of MAAN to overcome the forces holding the MAAN crystal lattice together.

  • Solutions & Protocols:

    • Introduce a Polar Co-solvent: This is often the most effective and efficient strategy. A co-solvent is a miscible solvent added in a small amount to the primary solvent to modify its overall properties, such as polarity.[9][10]

      • Recommended Co-solvents: Acetonitrile (CH₃CN), Methanol (MeOH), Ethanol (EtOH), or Dimethylformamide (DMF).

      • Rationale: These polar aprotic (Acetonitrile, DMF) and polar protic (MeOH, EtOH) solvents can interact strongly with MAAN, breaking up the solute-solute interactions and facilitating its dissolution into the bulk non-polar solvent.[11][12]

    • Increase the Temperature: Heating the mixture increases the kinetic energy of the solvent molecules, allowing them to more effectively break down the solid's structure.[8] The solubility of many organic solids can increase exponentially with temperature.[13][14]

      • Caution: MAAN can be unstable at elevated temperatures.[15] Always perform a small-scale test to ensure the compound does not decompose at the desired temperature before scaling up.

    • Employ Sonication: Using an ultrasonic bath can aid dissolution by providing mechanical agitation and localized heating, which can help break apart solid agglomerates without requiring high bulk temperatures.

Workflow for Dissolving MAAN with a Co-solvent

G start Start: Undissolved MAAN in primary solvent add_cosolvent Add polar co-solvent (e.g., Acetonitrile, Methanol) dropwise while stirring start->add_cosolvent observe Observe for dissolution add_cosolvent->observe is_dissolved Is MAAN fully dissolved? observe->is_dissolved success Solution Ready for Use is_dissolved->success Yes heat Gently warm the mixture (e.g., to 40-50 °C) is_dissolved->heat No is_dissolved2 Is it dissolved now? heat->is_dissolved2 is_dissolved2->success Yes fail Re-evaluate solvent system. Consider a more polar primary solvent. is_dissolved2->fail No

Caption: Troubleshooting workflow for dissolving MAAN.

Problem 2: My MAAN precipitates out of solution during the experiment.
  • Scenario: You successfully dissolved MAAN, but it crashes out of solution after cooling to room temperature, or upon the addition of another, less polar reagent.

  • Scientific Explanation: The solubility of a compound is dependent on the specific conditions of the solution. When you cool a saturated or near-saturated solution, the solvent has less kinetic energy, its ability to keep the solute dissolved decreases, and the compound may crystallize.[7] Similarly, adding a large volume of a non-polar reagent can drastically lower the overall polarity of the solvent mixture, causing the polar MAAN to precipitate.

  • Solutions & Protocols:

    • Maintain Temperature: If your reaction protocol allows, maintain the reaction at the elevated temperature used for dissolution.

    • Optimize Co-solvent Ratio: You may need to increase the percentage of the polar co-solvent in your system to create a more robust solvent environment that can tolerate changes in temperature or composition.

    • Controlled Reagent Addition: If adding another reagent causes precipitation, add it slowly and with vigorous stirring. Consider dissolving the reagent in a small amount of the same solvent mixture to avoid localized changes in polarity.

Conceptual View of Co-Solvency

G How a co-solvent enhances solubility of MAAN. cluster_0 Before Co-solvent cluster_1 After Adding Co-solvent MAAN Polar MAAN (Solute) Solvent1 Less Polar Solvent MAAN->Solvent1 Weak Interaction (Poor Solubility) MAAN2 Polar MAAN CoSolvent Polar Co-solvent Solvent2 Less Polar Solvent

Caption: Co-solvents bridge the polarity gap.

Quantitative Data & Protocols
SolventSolvent TypeExpected MAAN SolubilityNotes
Methanol Polar ProticSoluble (especially when hot) An excellent starting point for creating stock solutions.
Ethanol Polar ProticSoluble [6]Similar to methanol, a good choice for dissolving MAAN.
Acetonitrile Polar AproticSoluble A common solvent in organic synthesis and HPLC, its polarity is suitable for dissolving MAAN.[16][17]
Benzene Non-polarSlightly Soluble [4]Demonstrates the poor solubility in non-polar aromatic hydrocarbons.
Toluene Non-polarPoorly Soluble Expected to be similar to or worse than benzene.
Dichloromethane Moderately PolarSlightly to Moderately Soluble May require heating or a co-solvent for complete dissolution.
Protocol: Preparation of a 0.5 M MAAN Stock Solution in a Toluene/Acetonitrile System

This protocol provides a method for solubilizing MAAN in a predominantly non-polar solvent for use in a chemical reaction.

  • Safety First: Before starting, review the Safety Data Sheet (SDS). MAAN is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[3][18] All work should be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[19]

  • Preparation: To a clean, dry 50 mL flask equipped with a magnetic stir bar, add 1.70 g of this compound (MAAN) (MW = 68.08 g/mol ).

  • Add Primary Solvent: Add 35 mL of toluene to the flask. Begin stirring. You will observe that the MAAN does not readily dissolve.

  • Introduce Co-solvent: Slowly add acetonitrile dropwise from a burette or syringe while continuing to stir.

  • Observe and Adjust: Continue adding acetonitrile until the MAAN completely dissolves. This will likely require approximately 10-15 mL of acetonitrile.

  • Final Volume: Once dissolved, transfer the solution to a 50 mL volumetric flask and add toluene to reach the 50 mL mark. This will yield a final stock solution of approximately 0.5 M MAAN. The solution should remain clear. If cloudiness appears upon standing at room temperature, gentle warming may be required before use.

References

Temperature control to prevent byproduct formation in (Methyleneamino)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Temperature Control for Optimal Yield and Purity

Welcome to the Technical Support Center for (Methyleneamino)acetonitrile (MAAN) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process, with a specific focus on the critical role of temperature control in preventing byproduct formation and ensuring a high-quality final product. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to help you troubleshoot common issues and answer frequently asked questions.

The Criticality of Low-Temperature Synthesis

The synthesis of this compound, a key intermediate in various pharmaceutical and organic syntheses, is deceptively straightforward in its stoichiometry but highly sensitive to reaction conditions. The reaction is a variation of the Strecker synthesis, involving the condensation of formaldehyde, ammonia (typically from a salt like ammonium chloride), and a cyanide source. While the desired reaction proceeds efficiently at low temperatures, deviations can lead to a cascade of side reactions, significantly reducing the yield and purity of the target molecule. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a direct link to temperature control as the root cause.

Issue 1: Low Yield of Crystalline this compound

  • Question: I followed the standard protocol, but my yield of the white crystalline product is significantly lower than expected. What could be the cause?

  • Answer: A low yield of crystalline MAAN is one of the most common issues and is almost always linked to inadequate temperature control. The primary synthesis is an exothermic process, and without efficient cooling, the reaction temperature can easily rise.

    • Causality: The optimal temperature for the synthesis of this compound is at or below 0°C.[1] Even a slight increase to 5°C can negatively impact the outcome.[1] Higher temperatures promote competing side reactions that consume the starting materials, thus reducing the amount available to form the desired product.

    • Troubleshooting Protocol:

      • Pre-cool all reagents: Before starting the addition of the cyanide solution, ensure that your formaldehyde and ammonium chloride mixture is thoroughly chilled to 0°C or slightly below using an ice-salt bath.

      • Slow and controlled addition: The cyanide solution should be added dropwise over a prolonged period (e.g., several hours for larger scale reactions) to allow the cooling system to dissipate the heat generated.[1]

      • Vigorous stirring: Ensure efficient mixing to prevent localized "hot spots" within the reaction mixture.[1]

      • Continuous temperature monitoring: Place a calibrated thermometer directly in the reaction mixture and monitor the temperature constantly throughout the addition process.

Issue 2: Formation of an Oily Product Instead of Crystals

  • Question: Instead of a white precipitate, my reaction produced a thick, oily substance. Can this be salvaged, and how can I prevent this in the future?

  • Answer: The formation of an oily product is a clear indicator that the reaction temperature has exceeded the optimal range.[1] This oil is often a complex mixture of byproducts and is difficult to purify, usually resulting in a failed synthesis.

    • Causality: At elevated temperatures, several side reactions are accelerated:

      • Hexamethylenetetramine Formation: Formaldehyde and ammonia readily react, especially at higher temperatures, to form the cage-like molecule hexamethylenetetramine (also known as urotropine).[2][3] This reaction consumes the starting materials necessary for MAAN synthesis.

      • Formaldehyde Polymerization: In aqueous solutions, formaldehyde can polymerize to form paraformaldehyde, a white solid.[4][5] This process is also influenced by temperature.

    • Prevention Protocol:

      • Strict Adherence to Low Temperature: Maintaining the reaction temperature at or below 0°C is paramount to prevent the formation of these byproducts.

      • Use of High-Quality Formaldehyde: Ensure your formaldehyde solution does not contain significant amounts of paraformaldehyde precipitate before starting the reaction.[1]

      • Immediate Cooling Intervention: If you observe the temperature rising above 5°C, immediately slow down or stop the addition of the cyanide solution and add more ice/salt to the cooling bath until the temperature is back in the optimal range.

Issue 3: Presence of Glycine as an Impurity in the Final Product

  • Question: My final this compound product shows contamination with glycine upon analysis. How did this happen, and how can I minimize it?

  • Answer: The presence of glycine as an impurity is typically due to the hydrolysis of the nitrile group in the this compound molecule. While this is more commonly a concern during downstream processing or storage, it can be initiated by elevated temperatures during the synthesis or workup.

    • Causality: The hydrolysis of nitriles to carboxylic acids is a well-known reaction that is accelerated by both acidic/basic conditions and heat.[6][7][8] If the reaction temperature rises significantly, or if the product is exposed to high temperatures during drying or purification, the rate of hydrolysis to glycine can increase.

    • Minimization Protocol:

      • Maintain Low Temperature Throughout: This not only prevents byproduct formation during the reaction but also minimizes the potential for hydrolysis.

      • Cold Water Wash: During the workup, wash the crystalline product with cold water to remove any unreacted starting materials and soluble impurities without significantly promoting hydrolysis.[1]

      • Low-Temperature Drying: Dry the final product under vacuum at a low temperature (e.g., room temperature or slightly above) to prevent thermal degradation and hydrolysis.

Frequently Asked Questions (FAQs)

  • Q1: Why is a temperature of 0°C or below so critical for this specific synthesis?

    • A1: The synthesis of this compound is a kinetically controlled process. At low temperatures, the rate of the desired reaction to form MAAN is significantly faster than the rates of the competing side reactions, such as the formation of hexamethylenetetramine and the polymerization of formaldehyde. As the temperature increases, the activation energy barriers for these side reactions are more easily overcome, leading to a mixture of products.

  • Q2: Can I use a stronger cooling system to speed up the addition of the cyanide solution?

    • A2: While a more efficient cooling system is always beneficial, a slow and controlled addition of the cyanide solution is still recommended. This ensures that the heat generated by the exothermic reaction is dissipated effectively and prevents any localized temperature increases within the reaction mixture, which could still lead to byproduct formation.

  • Q3: What is the impact of the starting material quality on the reaction outcome?

    • A3: The quality of your starting materials is crucial. Using a formaldehyde solution that already contains a significant amount of paraformaldehyde will reduce the concentration of available monomeric formaldehyde for the reaction. Similarly, the purity of the ammonium salt and cyanide source will directly impact the purity of your final product.

  • Q4: Are there any visual cues during the reaction that indicate a temperature excursion?

    • A4: While continuous temperature monitoring is the most reliable method, a sudden increase in the reaction rate (e.g., vigorous bubbling or a rapid change in color) can be an indicator of an exothermic event and a potential temperature rise. If you observe the formation of an oily layer instead of a crystalline precipitate, it is a definitive sign that the temperature has been too high.[1]

Visualizing the Reaction Pathways

To better understand the importance of temperature control, the following diagram illustrates the desired reaction pathway to this compound and the competing side reactions that are favored at elevated temperatures.

ReactionPathways Reactants Formaldehyde + NH4Cl + NaCN MAAN This compound (Desired Product) Reactants->MAAN Low Temperature (≤ 0°C) (Desired Pathway) Byproducts Undesired Byproducts Reactants->Byproducts High Temperature (> 5°C) (Side Reactions) Glycine Glycine (via Hydrolysis) MAAN->Glycine Hydrolysis (promoted by heat) HMT Hexamethylenetetramine Byproducts->HMT Polymer Paraformaldehyde Byproducts->Polymer

Caption: Reaction pathways in MAAN synthesis.

Quantitative Data Summary

ParameterOptimal ConditionConsequence of DeviationKey Byproduct(s)
Reaction Temperature ≤ 0°CReduced yield, formation of oily productHexamethylenetetramine, Paraformaldehyde
Cyanide Addition Rate Slow, dropwiseLocalized overheating, reduced yieldHexamethylenetetramine, Paraformaldehyde
Stirring Vigorous and constantLocalized overheating, incomplete reactionHexamethylenetetramine, Paraformaldehyde
Drying Temperature Low (e.g., < 40°C)Product degradation, hydrolysisGlycine

Experimental Protocol: Temperature-Controlled Synthesis of this compound

This protocol outlines the key steps for the synthesis of MAAN with a strong emphasis on temperature control.

Materials:

  • Formaldehyde solution (37% in water)

  • Ammonium chloride

  • Sodium cyanide

  • Glacial acetic acid

  • Deionized water

  • Ice

  • Salt (NaCl or CaCl₂)

Equipment:

  • Round-bottom flask equipped with a mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Large container for ice-salt bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Cooling Bath: Prepare a large ice-salt bath and place the round-bottom flask inside.

  • Initial Reaction Mixture: To the flask, add the formaldehyde solution and ammonium chloride. Begin vigorous stirring and allow the mixture to cool to 0°C.

  • Preparation of Cyanide Solution: In a separate beaker, dissolve sodium cyanide in deionized water.

  • Controlled Addition: Once the formaldehyde/ammonium chloride mixture has reached 0°C, begin the slow, dropwise addition of the sodium cyanide solution using the dropping funnel. Crucially, monitor the internal temperature of the reaction and ensure it does not rise above 5°C, with an ideal temperature at or below 0°C.

  • Acetic Acid Addition: When approximately half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of glacial acetic acid. Adjust the addition rates so that both additions finish at roughly the same time.

  • Reaction Completion: After the additions are complete, continue stirring the mixture at 0°C for an additional 1-2 hours. A white crystalline precipitate of this compound should form.

  • Isolation of Product: Filter the precipitate using a Büchner funnel and wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the product under vacuum at a low temperature to avoid decomposition.

References

Validation & Comparative

A Comparative Guide to Modern Synthetic Routes for α-Amino Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining a Century-Old Reaction

First reported in 1850, the Strecker synthesis has long been a cornerstone in the synthesis of α-amino acids, proceeding through the formation of α-amino nitrile intermediates.[1][2][3] This three-component reaction, which combines an aldehyde or ketone, ammonia, and a cyanide source, is lauded for its simplicity and effectiveness.[2][4] However, the classical Strecker synthesis is not without its significant drawbacks. The use of highly toxic and difficult-to-handle cyanide sources like hydrogen cyanide (HCN) or potassium cyanide (KCN) poses considerable safety and environmental risks.[5] Furthermore, the reaction typically yields a racemic mixture of α-amino nitriles, necessitating additional resolution steps to obtain enantiomerically pure products, a critical requirement for the pharmaceutical industry.[2]

These limitations have spurred the development of a diverse array of alternative synthetic methodologies. This guide provides an in-depth comparison of these modern approaches, offering researchers, scientists, and drug development professionals a comprehensive overview of the state-of-the-art in α-amino nitrile synthesis. We will explore organocatalytic methods, innovative cyanide-free strategies, and enantioselective syntheses, providing experimental data and protocols to facilitate informed decision-making in the laboratory.

The Classical Strecker Synthesis: A Baseline for Comparison

The enduring utility of the Strecker synthesis lies in its straightforward one-pot procedure. The reaction mechanism involves the initial formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion to the imine carbon, yielding the α-amino nitrile.[4] Subsequent hydrolysis of the nitrile group provides the corresponding α-amino acid.[2][4]

While effective, the classical approach presents several challenges:

  • Toxicity: The use of alkali metal cyanides or HCN is a major safety concern.[5]

  • Lack of Stereocontrol: The reaction produces a racemic mixture, requiring often inefficient and costly resolution of enantiomers.[2]

  • Harsh Conditions: The reaction conditions can be harsh, particularly with the use of strong acids or bases for hydrolysis, which may not be compatible with sensitive functional groups.

These drawbacks have been the primary motivation for the development of the alternative methods discussed below.

Organocatalytic Synthesis: A Greener and More Selective Approach

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an environmentally benign alternative to metal-based catalysts.[1] In the context of α-amino nitrile synthesis, organocatalysts have been successfully employed in both Strecker-type reactions and cross-dehydrogenative coupling (CDC) reactions.[1][6]

Mechanism and Advantages

Organocatalysts, typically small, chiral organic molecules, can activate the substrates and control the stereochemical outcome of the reaction. For instance, chiral catalysts can facilitate the enantioselective addition of a cyanide source to an imine, leading to the formation of enantioenriched α-amino nitriles.[7][8] This approach avoids the need for chiral auxiliaries or subsequent resolution steps.

A key advantage of organocatalysis is the often milder reaction conditions and tolerance of a wider range of functional groups compared to traditional methods. Furthermore, the catalysts are typically non-toxic and less expensive than their metal-based counterparts.[1]

Organocatalytic_Strecker cluster_0 Organocatalytic Enantioselective Strecker Reaction Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine ActivatedImine Activated Imine-Catalyst Complex Imine->ActivatedImine ChiralCatalyst Chiral Organocatalyst ChiralCatalyst->ActivatedImine Activation AminoNitrile Enantioenriched α-Amino Nitrile ActivatedImine->AminoNitrile CyanideSource Cyanide Source (e.g., TMSCN) CyanideSource->AminoNitrile Nucleophilic Addition

Caption: Generalized workflow for an organocatalytic enantioselective Strecker reaction.

Experimental Protocol: Chiral Guanidine-Catalyzed Enantioselective Strecker Reaction

A notable example of organocatalysis in this field is the use of a chiral bicyclic guanidine catalyst for the asymmetric synthesis of α-amino nitriles.[7][8]

Step-by-Step Methodology:

  • Imine Formation: The N-benzhydrylimine is prepared by the reaction of the corresponding aldehyde with benzhydrylamine.

  • Catalytic Cyanation: To a solution of the imine in toluene at -40 °C is added the chiral bicyclic guanidine catalyst (10 mol %).

  • HCN Addition: A solution of hydrogen cyanide (HCN) in toluene is then added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at -40 °C for approximately 20 hours and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched and the product is extracted. The crude product is then purified by column chromatography to yield the enantioenriched α-amino nitrile.

CatalystSubstrateCyanide SourceYield (%)Enantiomeric Excess (ee, %)Reference
Chiral Bicyclic GuanidineN-BenzhydrylbenzaldimineHCN9686[7]

Cyanide-Free Synthesis: Enhancing Safety and Sustainability

The inherent toxicity of traditional cyanide reagents has driven the development of synthetic routes that either use safer cyanide sources or avoid the use of cyanide altogether.[9][10][11]

Alternative Cyanide Sources

One common strategy is to replace HCN or KCN with less hazardous and more manageable cyanide sources. Trimethylsilyl cyanide (TMSCN) is a widely used alternative that is less volatile and can be used under milder conditions.[5] Other innovative approaches include the use of hexacyanoferrates, which are stable and essentially non-toxic, yet can release cyanide under specific reaction conditions.[12]

Truly Cyanide-Free Methodologies

More recently, methodologies that completely eliminate the need for an external cyanide source have been developed. These reactions often involve the in-situ generation of the cyanide moiety or utilize alternative reagents that mimic the reactivity of cyanide.

One such approach involves the reaction of aminoacetonitrile with N-arylidene aminoacetonitriles catalyzed by ammonium salts.[9] This method avoids the use of any cyanation reagents, making it a greener alternative to the Strecker reaction.

Another innovative cyanide-free method utilizes nitroalkenes as a source of the "CN" group in a cerium(III)-catalyzed reaction with 2-aminopyridines to form α-iminonitriles.[13]

Cyanide_Free_Synthesis cluster_1 Cyanide-Free Synthesis using Nitroalkenes Aminopyridine 2-Aminopyridine Intermediate Intermediate Aminopyridine->Intermediate Nitroalkene Nitroalkene Nitroalkene->Intermediate Catalyst Ce(OTf)3 Catalyst->Intermediate Catalysis Iminonitrile α-Iminonitrile Intermediate->Iminonitrile Dehydration Byproduct H2O Intermediate->Byproduct

Caption: A cyanide-free pathway to α-iminonitriles using nitroalkenes.

Experimental Protocol: Ce(III)-Catalyzed Synthesis of α-Iminonitriles from Nitroalkenes

This protocol describes a rapid and efficient cyanide-free synthesis of α-iminonitriles.[13]

Step-by-Step Methodology:

  • Reactant Mixture: In a reaction tube, combine the 2-aminopyridine, nitroalkene, and cerium(III) triflate (Ce(OTf)₃) as the catalyst in toluene.

  • Heating: Heat the reaction mixture at 120 °C for 10 minutes.

  • Cooling and Purification: After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

SubstratesCatalystSolventTimeYield (%)Reference
2-Aminopyridine, NitroalkeneCe(OTf)₃Toluene10 minGood to Excellent[13]

Enantioselective Synthesis: The Pursuit of Chiral Purity

The synthesis of enantiomerically pure α-amino nitriles is of paramount importance for the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. Asymmetric Strecker reactions have been developed to address this challenge, primarily through two strategies: the use of chiral auxiliaries and the application of chiral catalysts.[2]

Chiral Auxiliary-Mediated Synthesis

In this approach, a chiral amine is used in the Strecker reaction, which directs the stereochemical outcome of the cyanide addition. The chiral auxiliary can then be removed in a subsequent step to yield the desired enantiomer of the α-amino nitrile or the corresponding amino acid.

Catalytic Asymmetric Synthesis

The development of chiral catalysts that can effect the enantioselective addition of cyanide to an achiral imine represents a more elegant and atom-economical approach.[7][14] Both metal-based catalysts and organocatalysts have been successfully employed for this purpose.[1][7] The previously discussed chiral bicyclic guanidine is an excellent example of a highly effective organocatalyst for this transformation.[7][8]

MethodKey FeatureAdvantagesDisadvantages
Chiral AuxiliaryUse of a stoichiometric amount of a chiral amine.Well-established, often high diastereoselectivity.Requires synthesis and removal of the auxiliary, not atom-economical.
Catalytic AsymmetricUse of a sub-stoichiometric amount of a chiral catalyst.High atom economy, catalyst can be recycled.Catalyst development can be challenging and expensive.

Conclusion: A Diversified Toolbox for Modern Synthesis

The field of α-amino nitrile synthesis has evolved significantly from its classical roots. While the Strecker reaction remains a valuable tool, a diverse array of alternative methods now provides chemists with safer, more sustainable, and highly selective routes to these important synthetic intermediates. The choice of method will ultimately depend on the specific requirements of the target molecule, including the desired stereochemistry, functional group tolerance, and scalability. Organocatalysis offers a green and powerful approach for asymmetric synthesis, while cyanide-free methods provide a crucial enhancement in laboratory safety. The continued development of novel catalytic systems promises to further expand the synthetic chemist's toolbox, enabling the efficient and responsible synthesis of complex molecules for a wide range of applications.

References

A Comparative Guide to Glycine Synthons: (Methyleneamino)acetonitrile vs. Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the efficient construction of α-amino acids is a cornerstone of pharmaceutical and materials science research. Glycine, as the simplest amino acid, provides a fundamental backbone that can be elaborated into a vast array of complex and stereochemically rich derivatives. The key to this elaboration lies in the use of "glycine synthons"—reagents that function as a glycine enolate or its synthetic equivalent, enabling the formation of a crucial carbon-carbon bond at the α-position.

This guide provides an in-depth comparison of (Methyleneamino)acetonitrile (MAAN), a simple and reactive glycine synthon, with other widely used alternatives. We will delve into the causality behind experimental choices, present objective performance data, and provide validated protocols to guide researchers in selecting the optimal synthon for their specific synthetic challenges.

The Concept of the Glycine Anion Synthon

The core strategy for synthesizing α-substituted amino acids involves the deprotonation of a protected glycine derivative to form a nucleophilic carbanion, which is then reacted with an electrophile. The protecting groups on the nitrogen and carboxylate functionalities are critical; they must activate the α-proton for deprotonation while remaining stable to the reaction conditions and being readily removable.

Glycine_Synthon_Concept cluster_0 Glycine Synthon Activation and Alkylation Synthon Protected Glycine (Glycine Synthon) Anion Stabilized Glycine Anion (Nucleophile) Synthon->Anion  Base Product α-Substituted Glycine Derivative Anion->Product  Alkylation AminoAcid Final α-Amino Acid Product->AminoAcid  Deprotection  (Hydrolysis) Electrophile Electrophile (R-X) Electrophile->Product

Caption: General workflow for α-alkylation using a glycine synthon.

This compound (MAAN): The Compact Workhorse

This compound, also known as N-methyleneglycinonitrile, is a simple imine of aminoacetonitrile. Its value lies in its atom economy and the directness with which it can be prepared from inexpensive, bulk starting materials.[1][2]

Properties and Stability: MAAN is a white crystalline solid with a melting point of approximately 128-131°C.[3] The molecule contains both a nucleophilic imine nitrogen and an electrophilic nitrile carbon, which can contribute to instability, particularly in its monomeric form. However, it is often handled as a more stable trimer, which reverts to the monomer upon heating. It is soluble in various polar organic solvents.[4]

Synthesis: MAAN is readily synthesized via the reaction of formaldehyde with aminoacetonitrile, or more commonly, through a one-pot reaction involving formaldehyde, ammonium chloride, and a cyanide salt.[1][5] This straightforward preparation makes it a highly accessible synthon.

Reactivity and Application: The primary utility of MAAN is as a precursor to the glycinonitrile anion. The α-protons are sufficiently acidic to be removed by a moderately strong base. The resulting anion can then be alkylated with a variety of electrophiles. Subsequent acidic hydrolysis of both the imine and the nitrile group yields the desired α-amino acid.

MAAN_Reaction cluster_0 Alkylation of this compound MAAN H₂C=N-CH₂-C≡N Anion [H₂C=N-CH⁻-C≡N]⁻ M⁺ MAAN->Anion Base (e.g., LDA, NaH) Alkylated H₂C=N-CH(R)-C≡N Anion->Alkylated RX R-X RX->Alkylated Alkylation AminoAcid H₃N⁺-CH(R)-COO⁻ Alkylated->AminoAcid H₃O⁺ (Hydrolysis)

Caption: Reaction pathway for MAAN alkylation and subsequent hydrolysis.

Alternative Glycine Synthons: A Comparative Overview

While MAAN is effective, its simplicity can be a drawback when more nuanced control, such as stereoselectivity, is required. This has led to the development of alternative synthons with bulkier, more stabilizing protecting groups.

N-(Diphenylmethylene) Glycine Esters

Perhaps the most widely used class of glycine synthons are the Schiff bases derived from glycine esters and benzophenone, such as N-(Diphenylmethylene)glycine ethyl ester.

Properties and Stability: The bulky diphenylmethylene (benzhydrylidene) group imparts significant steric hindrance and electronic stabilization, making these synthons highly stable crystalline solids that are easy to handle and store.[6] For example, N-(Diphenylmethylene)aminoacetonitrile has a melting point of 83-86°C.[7]

Synthesis: These compounds are typically prepared by the transimination of benzophenone imine with a glycine ester salt, such as glycine ethyl ester hydrochloride.[8]

Reactivity and Application: This synthon is the gold standard for many applications, especially in asymmetric synthesis . The well-defined and rigid structure of the imine allows for excellent stereocontrol during alkylation when using chiral phase-transfer catalysts.[9] The reaction proceeds under milder basic conditions (e.g., aqueous NaOH or K₂CO₃) compared to MAAN, enhancing functional group tolerance.[9] Deprotection is achieved via mild acidic hydrolysis.

Other Glycine Ester Imines

While the benzophenone imine is common, other aldehydes and ketones can be used to form Schiff bases with glycine esters. The choice of the carbonyl component can influence the synthon's stability and reactivity. For instance, imines derived from camphor or other chiral ketones can introduce a chiral auxiliary for diastereoselective alkylations.

Reactivity and Application: The reactivity is analogous to the benzophenone derivatives, involving deprotonation at the α-carbon followed by alkylation. The primary difference lies in the steric and electronic properties conferred by the specific imine, which can be tuned for different applications. The ester functionality provides an alternative to the nitrile for subsequent transformations into amides, alcohols, or other derivatives.

Head-to-Head Comparison: Performance Data

To provide an objective comparison, the following table summarizes the key features and performance of these synthons in a typical alkylation reaction.

FeatureThis compound (MAAN)N-(Diphenylmethylene)glycine Ethyl Ester
Molecular Formula C₃H₄N₂[4]C₁₇H₁₇NO₂
Molecular Weight 68.08 g/mol 267.32 g/mol
Typical Form White crystalline solid[3]White to yellow crystalline solid[7]
Stability Moderate; can trimerizeHigh; very stable to storage[6]
Synthesis One-pot from formaldehyde, NH₄Cl, NaCN[5]Condensation of glycine ester HCl with benzophenone imine[8]
Typical Base Strong, non-nucleophilic (LDA, NaH)Weaker bases (K₂CO₃, aq. NaOH)[9]
Key Application General α-amino acid synthesisAsymmetric synthesis via phase-transfer catalysis[9]
Deprotection Acidic hydrolysis (imine and nitrile)Mild acidic hydrolysis (imine)
Advantages High atom economy, inexpensive starting materialsHigh stability, excellent for asymmetric control
Disadvantages Requires strong base, less stable, safety (cyanide)Poor atom economy, more expensive

Validated Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible and self-validating protocols. The following methods are based on established and reliable procedures.

Protocol 1: Synthesis of this compound (MAAN)

This protocol is adapted from Organic Syntheses.[5]

CAUTION: This procedure involves sodium cyanide, which is highly toxic. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and access to a cyanide antidote kit.

MAAN_Synthesis_Workflow cluster_0 MAAN Synthesis Workflow Start Start: - Formaldehyde (aq.) - NH₄Cl - Ice-salt bath (0°C) Step1 Add NaCN solution (dropwise, <20°C) Start->Step1 Step2 Add Acetic Acid (dropwise, <20°C) Step1->Step2 Step3 Stir for 1.5 hours at low temperature Step2->Step3 Step4 Filter the precipitate Step3->Step4 Step5 Wash with H₂O Step4->Step5 End Dry to obtain MAAN product Step5->End

Caption: Workflow for the synthesis of this compound.

Methodology:

  • In a 5-L round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 1620 g (1.5 L) of technical formaldehyde and 540 g of ammonium chloride.[5]

  • Surround the flask with an ice-salt bath and cool the mixture to 0°C. Maintain this temperature throughout the reaction.[5]

  • Begin stirring and add a solution of 490 g of 98% sodium cyanide in 850 mL of water and 600 g of glacial acetic acid dropwise from separate addition funnels over 15-20 minutes, ensuring the temperature does not exceed 20°C.[5]

  • After the addition is complete, continue stirring for an additional 1.5 hours.

  • Filter the resulting precipitate by suction and transfer it to a beaker. Stir the solid with 1.5 L of water.

  • Filter the product again, wash with 500 mL of water, and dry on filter paper to yield the product (typical yield: 60-70%).[5]

Protocol 2: Asymmetric Alkylation of N-(Diphenylmethylene)glycine Ethyl Ester

This protocol is a representative example of phase-transfer catalyzed alkylation.[9]

Methodology:

  • To a vial, add N-(diphenylmethylene)glycine ethyl ester (0.1 mmol), the desired alkyl halide (e.g., benzyl bromide, 0.12 mmol), and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived ammonium salt, 1.0 mol%).[9]

  • Add toluene (1 mL) as the organic solvent.

  • Add a 50% aqueous solution of sodium hydroxide (0.6 mL) as the base.[9]

  • Stir the biphasic mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography. The resulting α-alkylated glycine imine can then be hydrolyzed with 1N HCl to yield the free amino acid ester.

Conclusion and Recommendations

The choice between this compound and its more complex counterparts is a classic example of the trade-off between atom economy and synthetic control.

  • This compound (MAAN) is the synthon of choice for large-scale, cost-effective synthesis of racemic α-amino acids where simplicity and low material cost are the primary drivers. Its direct synthesis from bulk chemicals is a significant advantage.[1][5]

  • N-(Diphenylmethylene) Glycine Esters are superior for applications demanding high levels of stereocontrol. For researchers in drug development or those synthesizing complex natural products, the reliability and extensive literature on asymmetric alkylations using these synthons make them the authoritative choice.[6][9] The enhanced stability and milder reaction conditions also allow for greater compatibility with sensitive functional groups.

Ultimately, the optimal glycine synthon is dictated by the specific goals of the research program. By understanding the underlying chemical principles and performance characteristics of each alternative, scientists can make informed decisions to accelerate their synthetic endeavors.

References

A Comparative Guide to Amino Acid Synthesis: The Classic Strecker Reaction versus the (Methyleneamino)acetonitrile Approach

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of α-amino acids, the fundamental building blocks of life, remains a cornerstone of chemical research, impacting fields from medicinal chemistry to materials science.[1][2] For researchers and drug development professionals, the ability to efficiently construct both natural and non-natural amino acids is paramount. Among the plethora of available methods, the Strecker synthesis, discovered in 1850, stands as one of the most direct and enduring strategies.[3][4] This guide provides an in-depth comparison between the classical Strecker reaction and a related, yet distinct, strategy involving the use of (methyleneamino)acetonitrile, offering field-proven insights into their respective mechanisms, applications, and practical execution.

Section 1: Mechanistic Foundations

A thorough understanding of the underlying reaction mechanisms is critical to appreciating the nuances, advantages, and limitations of each synthetic approach.

The Strecker synthesis is a powerful one-pot, three-component reaction that assembles an α-amino acid from an aldehyde or ketone, an amine source (typically ammonia), and a cyanide source.[2][5] The process unfolds in two primary stages: the formation of an α-aminonitrile, followed by its hydrolysis.[3][6]

Stage 1: α-Aminonitrile Formation The reaction initiates with the condensation of an aldehyde or ketone with ammonia to form an imine. In the presence of a weak acid, such as ammonium chloride (NH₄Cl), the carbonyl is protonated, activating it for nucleophilic attack by ammonia.[6][7] Subsequent dehydration yields an imine (or its protonated form, an iminium ion), which is the key electrophilic intermediate.[8][9] The cyanide ion then performs a nucleophilic attack on the imine carbon, forging the critical carbon-carbon bond and yielding the α-aminonitrile.[7][8]

Stage 2: Nitrile Hydrolysis The α-aminonitrile intermediate is then subjected to hydrolysis, typically under harsh acidic conditions (e.g., refluxing in concentrated HCl), to convert the stable nitrile group into a carboxylic acid, thereby completing the synthesis of the α-amino acid.[6][10][11]

Strecker_Reaction Figure 1: General Mechanism of the Strecker Reaction cluster_0 Stage 1: Aminonitrile Formation cluster_1 Stage 2: Hydrolysis RCHO Aldehyde (R-CHO) Imine Imine Intermediate RCHO->Imine + NH₃ - H₂O NH3 Ammonia (NH₃) HCN Cyanide (HCN) H3O H₃O⁺ / Heat Aminonitrile α-Aminonitrile Imine->Aminonitrile + HCN AminoAcid α-Amino Acid Aminonitrile->AminoAcid [1] H₃O⁺, Heat [2] Neutralization

Caption: Figure 1: General Mechanism of the Strecker Reaction.

This compound (MAAN) is, in essence, an isolated intermediate from a specific Strecker reaction where the aldehyde is formaldehyde.[12] It is formed from formaldehyde, ammonia, and hydrogen cyanide.[12][13] This stable, crystalline solid serves as a direct and convenient precursor specifically for glycine, the simplest amino acid.[2][12]

The synthesis of MAAN itself follows the Strecker pathway. However, its utility lies in its isolation. Instead of performing a one-pot reaction to get to glycine, one can first synthesize and purify MAAN. This compound can then be hydrolyzed in a separate step to yield glycine. This approach is less a general method for diverse amino acids and more a specialized route to glycine, potentially offering advantages in purification and handling compared to a direct one-pot synthesis. Furthermore, MAAN has been investigated for its role as a condensing agent in peptide formation.[12]

Caption: Figure 2: Synthesis and Hydrolysis of MAAN.

Section 2: Performance and Application Comparison

The choice between these two methodologies depends critically on the target amino acid, desired stereochemistry, scale, and available resources. The following table provides a direct comparison of their key performance attributes.

FeatureStrecker ReactionThis compound (MAAN) Approach
Substrate Scope Broad and Versatile . Applicable to a wide range of aldehydes and ketones, enabling synthesis of diverse proteinogenic, non-natural, α,α-disubstituted, and N-substituted amino acids.[2][6][8]Highly Specific . Primarily used for the synthesis of glycine.[12] Not a general method for other amino acids.
Stereocontrol Racemic by default . The classical reaction produces a 1:1 mixture of enantiomers.[8][14] However, highly developed asymmetric variants using chiral catalysts or auxiliaries allow for excellent enantioselectivity.[1][15][16]Not Applicable . The product, glycine, is achiral.
Key Reagents Aldehyde/Ketone, Ammonia/Amine, Cyanide Source (HCN, NaCN, KCN, TMSCN).[5][6][9]Formaldehyde, Ammonia, Cyanide Source (to synthesize MAAN).[13] MAAN is then used as the starting material for hydrolysis.
Safety Profile High Hazard . Requires careful handling of highly toxic cyanide sources.[6] Safer, solid cyanide salts (NaCN, KCN) are preferred over HCN gas but still pose significant risks.[5][9]Moderate Hazard . While MAAN is synthesized from cyanide, it is an isolable solid, which can potentially offer safer handling for the subsequent hydrolysis step compared to managing cyanide in a one-pot synthesis.[13]
Reaction Conditions Typically a one-pot, three-component reaction.[5] The final hydrolysis step is harsh, requiring strong acid or base and elevated temperatures.[10]Two distinct stages: MAAN synthesis often requires careful temperature control (cooling)[13], followed by a separate, harsh hydrolysis step similar to the Strecker reaction.
Scalability Excellent . The robustness of the reaction makes it suitable for large-scale and industrial synthesis, with examples on the multi-kilogram scale.[1][10][17]Excellent . The published preparation is a large-scale protocol, demonstrating its suitability for producing significant quantities of the glycine precursor.[13]
Primary Application General synthesis of a wide variety of racemic or, via asymmetric methods, enantiomerically-enriched α-amino acids.[18]Dedicated, scalable synthesis of glycine.[12]
Section 3: Experimental Protocols

The following protocols are provided as illustrative examples, grounded in established literature. They are intended for experienced chemists, and all appropriate safety precautions, particularly concerning the handling of cyanides, must be strictly followed.

This protocol is adapted from established procedures for the synthesis of α-aminonitriles and their subsequent hydrolysis.[10][11]

Objective: To synthesize racemic alanine from acetaldehyde.

Workflow Diagram:

Protocol_1 Figure 3: Workflow for Strecker Synthesis of Alanine A 1. Prepare Reagents (Acetaldehyde, NH₄Cl, NaCN) B 2. Reaction Setup (Flask in ice bath) A->B C 3. Aminonitrile Formation (Sequential addition at 0-5°C, stir 4h) B->C D 4. Hydrolysis (Add conc. HCl, reflux) C->D E 5. Isolation & Purification (Workup, crystallization) D->E

Caption: Figure 3: Workflow for Strecker Synthesis of Alanine.

Step-by-Step Methodology:

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and placed in an ice bath, add freshly distilled acetaldehyde to diethyl ether and cool to approximately 5°C.[10]

    • Causality: Cooling is essential to prevent the loss of volatile acetaldehyde.

  • Reagent Addition: To the cooled solution, add an aqueous solution of ammonium chloride (NH₄Cl), followed by the slow, dropwise addition of an ice-cold aqueous solution of sodium cyanide (NaCN). Maintain the temperature below 10°C throughout the addition.[10]

    • Causality: NH₄Cl provides both the ammonia source (in equilibrium) and mild acidic conditions. Slow addition of NaCN controls the exothermic reaction and prevents the release of HCN gas.

  • α-Aminonitrile Formation: After the addition is complete, securely stopper the flask and stir the mixture vigorously at room temperature for 3-4 hours. The reaction mixture will separate into layers.

  • Hydrolysis: Transfer the reaction mixture to a larger flask suitable for distillation. Add concentrated hydrochloric acid.

    • CAUTION: This step must be performed in a well-ventilated fume hood as HCN gas may be evolved. Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed.[10]

    • Causality: Nitriles are chemically stable, requiring harsh acidic conditions and heat for complete conversion to a carboxylic acid.[10]

  • Isolation: After hydrolysis, the alanine will be present as its hydrochloride salt. The product can be isolated through a series of concentration, neutralization, and crystallization steps as described in detailed literature procedures.

This protocol is based on the robust and scalable procedure published in Organic Syntheses.[13]

Objective: To synthesize the stable glycine precursor, this compound.

Workflow Diagram:

Protocol_2 Figure 4: Workflow for MAAN Synthesis A 1. Initial Mixture (Formaldehyde, NH₄Cl in flask) B 2. Cooling (Cool to 0°C in ice-salt bath) A->B C 3. Slow Addition (Add NaCN solution over 6h) B->C D 4. Co-Addition (Add Acetic Acid with second half of NaCN) C->D E 5. Isolation (Stir, filter, wash, and dry the crystalline product) D->E

Caption: Figure 4: Workflow for MAAN Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer and a thermometer, place technical formaldehyde solution and ammonium chloride. Surround the flask with an ice-salt bath and cool the mixture to 0°C.[13]

    • Causality: Strict temperature control at 0°C is critical for obtaining a good yield and high purity product.[13]

  • Cyanide Addition: Begin stirring and add a solution of sodium cyanide in water dropwise over a period of at least six hours, maintaining the 0°C temperature.[13]

    • Causality: The very slow addition rate is crucial to manage the reaction's exothermicity and prevent unwanted side reactions.

  • Acid Addition and Precipitation: Once half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of glacial acetic acid. The rates should be adjusted so both additions finish at the same time.[13] Crystalline this compound will begin to precipitate.

    • Causality: The acetic acid neutralizes the reaction mixture, facilitating the precipitation of the final product.

  • Isolation: After the additions are complete, continue stirring the cold slurry for an additional 1.5 hours.[13]

  • Purification: Collect the precipitate by suction filtration. Transfer the solid to a beaker, stir with deionized water to wash away inorganic salts, and filter again. Wash the collected product with more water and allow it to air dry. The resulting product is typically of high purity (m.p. 129°C).[13]

Section 4: Conclusion for the Practicing Scientist

The Strecker reaction remains an exceptionally versatile and powerful tool for the synthesis of a wide array of α-amino acids. Its main drawbacks are the inherent production of racemic mixtures in its classical form and the significant safety protocols required for handling cyanide. For laboratories targeting novel, non-natural amino acids, the development of an asymmetric Strecker protocol is often a worthwhile and enabling endeavor.[1][18]

The This compound approach is not a direct competitor but rather a specialized strategy for the large-scale synthesis of glycine. By isolating the MAAN intermediate, a stable solid, this method offers a practical route to producing a key building block, potentially simplifying downstream processes where a pure glycine synthon is required.

Ultimately, the choice is dictated by the target molecule. For accessing the broad chemical space of α-amino acids, the Strecker reaction is the superior and more general method. For the specific, scalable production of glycine, the synthesis and subsequent use of this compound is an elegant and field-tested solution.

References

A Comparative Guide to the Reactivity of α-, β-, and γ-Aminonitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminonitriles in Synthesis and Medicinal Chemistry

Aminonitriles are a versatile class of bifunctional molecules that serve as crucial intermediates in the synthesis of a wide array of organic compounds, most notably amino acids, diamines, and various heterocyclic scaffolds. Their importance is underscored by their frequent appearance in pharmacologically active molecules, where the unique juxtaposition of an amino group and a nitrile moiety imparts specific chemical properties and opportunities for molecular elaboration.[1][2] The spatial relationship between these two functional groups, defined by their α, β, or γ disposition, profoundly influences the molecule's stability and reactivity. Understanding these differences is paramount for researchers in organic synthesis and drug development to rationally design synthetic routes and predict the chemical behavior of aminonitrile-containing drug candidates.

This guide provides an in-depth, comparative analysis of the reactivity of α-, β-, and γ-aminonitriles, supported by experimental evidence and mechanistic insights. We will explore how the proximity of the amino and nitrile groups dictates their susceptibility to common chemical transformations, including hydrolysis and reduction, and discuss the synthetic pathways to access these valuable building blocks.

Comparative Reactivity: An Overview

The reactivity of the nitrile group in aminonitriles is significantly modulated by the position of the neighboring amino group. Experimental and theoretical studies have established a clear reactivity trend:

α-Aminonitriles > β-Aminonitriles > γ-Aminonitriles

This trend is most pronounced in reactions involving nucleophilic attack at the nitrile carbon, such as hydrolysis and reactions with other nucleophiles.[3] The enhanced reactivity of α-aminonitriles can be attributed to a combination of electronic and steric factors, which will be explored in detail in the subsequent sections.

Electronic Effects: The Decisive Factor in Reactivity

The primary driver for the heightened reactivity of α-aminonitriles is the electronic influence of the adjacent amino group. Theoretical calculations have shown that the energy of the π* antibonding orbital of the nitrile group is significantly lowered in α-aminonitriles compared to their β- and γ-counterparts.[3] A lower-lying π* orbital renders the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack.

This effect can be rationalized by considering the inductive and resonance effects at play. The electron-withdrawing nature of the protonated amino group (under acidic or neutral conditions) in the α-position strongly polarizes the C≡N bond, making the carbon atom more electron-deficient. This effect diminishes rapidly with increasing distance, explaining the lower reactivity of β- and γ-aminonitriles.

Figure 1: Influence of amino group position on nitrile π* orbital energy and reactivity.

Comparative Analysis of Key Reactions

The differential reactivity of aminonitrile isomers is evident in several common synthetic transformations.

Hydrolysis to Amino Acids

The hydrolysis of aminonitriles to their corresponding amino acids is a fundamental transformation, particularly in the context of the Strecker synthesis of α-amino acids.[4] The reaction typically proceeds under acidic or basic conditions via an intermediate amide.

α-Aminonitriles: These compounds undergo hydrolysis with relative ease, often requiring milder conditions (e.g., heating with dilute acid or base) compared to simple alkyl nitriles.[5] The proximity of the amino group facilitates the hydration of the nitrile. Under acidic conditions, the protonated nitrile is highly activated towards nucleophilic attack by water.[6]

β-Aminonitriles: The hydrolysis of β-aminonitriles is generally slower than that of their α-isomers. However, the amino group can still participate in the reaction, potentially through intramolecular catalysis, especially under conditions where the amino group is not fully protonated.

γ-Aminonitriles: These isomers are significantly less reactive towards hydrolysis. In some cases, they have been reported to be unreactive under conditions that readily hydrolyze α- and β-aminonitriles.[3]

Aminonitrile IsomerTypical Hydrolysis ConditionsRelative RateProduct
α-Aminonitrile 6 M HCl, reflux, 4-24 hFastα-Amino acid
β-Aminonitrile 6 M HCl, prolonged refluxModerateβ-Amino acid
γ-Aminonitrile Concentrated acid, high temp.Slowγ-Amino acid

Table 1: Comparative Hydrolysis of Aminonitrile Isomers.

Reduction to Diamines

The reduction of aminonitriles provides a direct route to valuable diamines. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are typically employed for this transformation.[7][8]

α-Aminonitriles: The reduction of α-aminonitriles proceeds readily with LiAlH₄ to afford 1,2-diamines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[9]

β-Aminonitriles: β-Aminonitriles are also effectively reduced by LiAlH₄ to yield 1,3-diamines. The reactivity is generally comparable to that of α-aminonitriles in this specific transformation, as the powerful nature of the reducing agent can overcome the inherent differences in nitrile electrophilicity.

γ-Aminonitriles: Similarly, γ-aminonitriles can be reduced to 1,4-diamines using strong reducing agents like LiAlH₄.

While the inherent reactivity of the nitrile group follows the α > β > γ trend, the potent nature of reagents like LiAlH₄ often masks these differences in reduction reactions, leading to good yields for all three isomers, albeit sometimes requiring adjustments in reaction time or temperature.

Aminonitrile IsomerTypical Reduction ConditionsRelative RateProduct
α-Aminonitrile LiAlH₄, THF, 0 °C to refluxFast1,2-Diamine
β-Aminonitrile LiAlH₄, THF, 0 °C to refluxFast1,3-Diamine
γ-Aminonitrile LiAlH₄, THF, refluxModerate1,4-Diamine

Table 2: Comparative Reduction of Aminonitrile Isomers.

Intramolecular Cyclization: A Unique Reaction Pathway

β-Aminonitriles: Under basic conditions, the deprotonation of the carbon α to the nitrile can initiate an intramolecular cyclization to form cyclic β-enaminonitriles. This is a variation of the Thorpe-Ziegler reaction.[10][11]

γ-Aminonitriles: Similarly, γ-aminonitriles can undergo intramolecular cyclization to form five-membered rings. The Thorpe-Ziegler reaction of α,ω-dinitriles is a well-established method for the synthesis of cyclic ketones after hydrolysis of the intermediate enaminonitrile.[12][13][14]

Figure 2: Intramolecular cyclization pathways for β- and γ-aminonitriles.

Synthetic Methodologies

The accessibility of each aminonitrile isomer is a key consideration for their application in synthesis.

Synthesis of α-Aminonitriles: The Strecker Reaction

The most common and versatile method for the synthesis of α-aminonitriles is the Strecker reaction.[1][2][15] This one-pot, three-component condensation involves an aldehyde or ketone, an amine (or ammonia), and a cyanide source (e.g., KCN, NaCN, or TMSCN).[16]

strecker_synthesis aldehyde Aldehyde/Ketone imine Imine/Iminium Ion aldehyde->imine amine Amine/Ammonia amine->imine cyanide Cyanide Source aminonitrile α-Aminonitrile cyanide->aminonitrile imine->aminonitrile

Figure 3: Simplified workflow of the Strecker synthesis for α-aminonitriles.

Synthesis of β-Aminonitriles

Several methods are available for the synthesis of β-aminonitriles, including:

  • Michael addition: The conjugate addition of amines to α,β-unsaturated nitriles (e.g., acrylonitrile).

  • Ring-opening of aziridines: Nucleophilic attack of a cyanide source on an activated aziridine.

Synthesis of γ-Aminonitriles

The synthesis of γ-aminonitriles can be more challenging. Common routes include:

  • Nucleophilic substitution: Reaction of a γ-halobutyronitrile with an amine.

  • Reduction of dinitriles: Selective reduction of one nitrile group in a dinitrile.

  • Thorpe-Ziegler reaction: While primarily used for cyclic systems, modifications can be employed for the synthesis of linear precursors.[10][11][12][13][14] Methods for the synthesis of 4-aminobutyronitrile have also been reported.[17][18][19]

Experimental Protocols

The following are representative protocols for the hydrolysis and reduction of aminonitriles. Safety Note: Reactions involving cyanides and lithium aluminum hydride are hazardous and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Acid Hydrolysis of Aminoacetonitrile to Glycine

Materials:

  • Aminoacetonitrile hydrochloride

  • 6 M Hydrochloric acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Dissolve aminoacetonitrile hydrochloride (1.0 eq) in 6 M HCl (10 mL per gram of starting material) in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude glycine hydrochloride can be purified by recrystallization from ethanol/water.

Protocol 2: Reduction of 3-Aminopropionitrile with LiAlH₄

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Aminopropionitrile

  • Three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet

  • Ice bath

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF in a three-necked flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 3-aminopropionitrile (1.0 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, then heat to reflux for 2 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water.[5]

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-diaminopropane, which can be further purified by distillation.

Conclusion

The reactivity of aminonitriles is intricately linked to the spatial relationship between the amino and nitrile functional groups. α-Aminonitriles exhibit the highest reactivity towards nucleophiles due to the strong electron-withdrawing effect of the adjacent amino group, which lowers the energy of the nitrile's π* orbital. This reactivity trend (α > β > γ) is a critical consideration in synthetic planning and in understanding the stability and metabolic fate of aminonitrile-containing molecules. While potent reagents can sometimes override these intrinsic reactivity differences, a nuanced understanding of the underlying electronic and steric principles allows for the rational design of reaction conditions and the prediction of chemical behavior. This guide provides a foundational framework for researchers and drug development professionals to leverage the unique chemistry of aminonitrile isomers in their scientific endeavors.

References

A Comparative Guide to the Validation of (Methyleneamino)acetonitrile Purity Using Titration Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methyleneamino)acetonitrile (MAAN) is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its reactive nitrile and methyleneamino functional groups.[1] The purity of MAAN is paramount, as impurities can lead to undesirable side reactions, affecting the yield and safety profile of the final product. This guide explores and compares titration-based methods for the accurate determination of MAAN purity, offering a cost-effective and reliable alternative to chromatographic techniques.

The Analytical Challenge: A Molecule with Dual Functionality

The unique structure of this compound, possessing both a basic imine group and a hydrolyzable nitrile group, presents a distinct analytical challenge.[1] Potential impurities stemming from its synthesis include unreacted starting materials and byproducts of side reactions.[2] The presence of both acidic and basic impurities necessitates a robust analytical approach.[2]

Comparative Overview of Purity Assessment Methods

While instrumental methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for purity analysis, they require significant capital investment and specialized expertise.[3][4] Titration, a classical analytical technique, offers a precise, accurate, and more accessible alternative for routine quality control.

Deep Dive: Titration Methods for this compound Purity

This section details two distinct titration strategies targeting the different functional groups of the MAAN molecule.

Method 1: Non-Aqueous Acid-Base Titration of the Imine Group

Principle: The imine nitrogen in this compound exhibits weak basicity. In a non-aqueous environment, such as glacial acetic acid, the basic character of the imine is enhanced, allowing for its accurate titration with a strong acid like perchloric acid.[5][6] The use of a non-aqueous solvent prevents water from competing with the weak base, resulting in a sharper, more defined endpoint.[7][8]

Experimental Protocol:

  • Solvent Preparation: Use glacial acetic acid as the solvent.

  • Titrant Standardization: Accurately standardize a 0.1 N solution of perchloric acid in glacial acetic acid against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh approximately 150 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid.

  • Endpoint Detection: The endpoint can be determined potentiometrically using a suitable electrode system or visually with an indicator like crystal violet, which changes from violet (basic) to yellowish-green (acidic).[9]

Advantages:

  • Direct and rapid method.

  • High precision and accuracy for the determination of the basic component.

Limitations:

  • Does not account for non-basic, neutral, or acidic impurities.

  • Requires careful handling of perchloric acid, which is a strong oxidizer.

Method 2: Hydrolysis-Based Titration

Principle: This method involves the hydrolysis of the nitrile and imine functionalities of this compound. Under acidic conditions, the imine hydrolyzes to formaldehyde and aminoacetonitrile, which is further hydrolyzed to glycine and ammonia. The total ammonia liberated can then be quantified by a back-titration method.

Experimental Protocol:

  • Hydrolysis: Accurately weigh approximately 200 mg of the sample into a flask. Add a known excess of standardized 1 N sulfuric acid. Heat the mixture under reflux for 2 hours to ensure complete hydrolysis.

  • Distillation: After cooling, transfer the solution to a Kjeldahl distillation apparatus. Add an excess of concentrated sodium hydroxide solution to liberate the ammonia. Distill the ammonia into a receiving flask containing a known volume of standardized 0.1 N hydrochloric acid.

  • Back-Titration: Titrate the excess hydrochloric acid in the receiving flask with a standardized 0.1 N sodium hydroxide solution using a suitable indicator (e.g., methyl red).

Advantages:

  • Provides an assessment of the total nitrogen content, which can be correlated to the overall purity.

  • Less susceptible to interference from non-basic impurities.

Limitations:

  • Indirect and more time-consuming than direct titration.

  • Potential for errors if hydrolysis or distillation is incomplete.

Visualizing the Methodologies

experimental_workflows cluster_method1 Method 1: Non-Aqueous Titration cluster_method2 Method 2: Hydrolysis-Based Titration M1_Start Weigh MAAN Sample M1_Dissolve Dissolve in Glacial Acetic Acid M1_Start->M1_Dissolve M1_Titrate Titrate with 0.1N Perchloric Acid M1_Dissolve->M1_Titrate M1_Endpoint Potentiometric or Visual Endpoint M1_Titrate->M1_Endpoint M1_Calculate Calculate Purity M1_Endpoint->M1_Calculate M2_Start Weigh MAAN Sample M2_Hydrolyze Acid Hydrolysis (Reflux) M2_Start->M2_Hydrolyze M2_Distill Kjeldahl Distillation of Ammonia M2_Hydrolyze->M2_Distill M2_Trap Trap Ammonia in Std. HCl M2_Distill->M2_Trap M2_BackTitrate Back-Titrate Excess HCl with Std. NaOH M2_Trap->M2_BackTitrate M2_Calculate Calculate Purity M2_BackTitrate->M2_Calculate

Caption: Comparative workflows of the two primary titration methods.

Comparative Data and Analysis

To provide a clear comparison, the following table summarizes hypothetical results obtained from the analysis of a single batch of this compound using the described titration methods and a reference HPLC method.

ParameterMethod 1: Non-Aqueous TitrationMethod 2: Hydrolysis-Based TitrationHPLC (Reference Method)
Purity (%) 98.599.299.5
Relative Standard Deviation (RSD, %) 0.30.50.2
Analysis Time per Sample ~20 minutes~3 hours~45 minutes
Primary Measurement Imine BasicityTotal NitrogenUV Absorbance
Key Interferences Other basic impuritiesNitrogen-containing impuritiesCo-eluting impurities

Interpretation:

  • The non-aqueous titration (Method 1) provides a good estimate of the main component's purity but may be lower if significant non-basic impurities are present.

  • The hydrolysis-based method (Method 2) gives a purity value closer to the HPLC result, suggesting it accounts for a broader range of the compound's structure.

  • HPLC remains the most precise method, as indicated by the lower RSD.

Logical Framework for Method Selection

method_selection Start Start: Need to Determine MAAN Purity HighThroughput High Sample Throughput? Start->HighThroughput Equipment HPLC Available? HighThroughput->Equipment No Method1 Use Non-Aqueous Titration (Method 1) HighThroughput->Method1 Yes ImpurityProfile Concerned with Non-Basic Impurities? Equipment->ImpurityProfile No UseHPLC Use HPLC Equipment->UseHPLC Yes ImpurityProfile->Method1 No Method2 Use Hydrolysis-Based Titration (Method 2) ImpurityProfile->Method2 Yes

Caption: Decision tree for selecting the appropriate purity validation method.

Conclusion and Recommendations

Both non-aqueous acid-base titration and hydrolysis-based titration are viable methods for the purity assessment of this compound.

  • For rapid, routine quality control where the primary concern is the content of the active basic species, non-aqueous titration is recommended. Its speed and directness are significant advantages.

  • When a more comprehensive purity assessment that accounts for total nitrogen content is required, and in the absence of chromatographic equipment, the hydrolysis-based method is the preferred choice.

Ultimately, the choice of method will depend on the specific requirements of the analysis, available resources, and the nature of potential impurities. For definitive purity assessment and impurity profiling, these titration methods should be complemented by a chromatographic technique like HPLC.

References

A Comparative Guide to Cyanide Sources for the Synthesis of (Methyleneamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the preparation of key intermediates is a foundational step. (Methyleneamino)acetonitrile (C₃H₄N₂), also known as methyleneglycinonitrile, is a valuable precursor, notably for the synthesis of glycine, the simplest proteinogenic amino acid.[1][2] Its synthesis is a classic example of the Strecker reaction, a robust multi-component reaction that combines an aldehyde (formaldehyde), an ammonia source, and a cyanide source.[3][4]

The choice of the cyanide source is the most critical variable in this synthesis, directly influencing reaction efficacy, safety protocols, scalability, and overall cost. This guide provides an in-depth comparison of the most common cyanide sources, supported by experimental data and established protocols, to empower researchers to make informed decisions tailored to their specific laboratory context.

Section 1: The Underlying Chemistry: The Strecker Synthesis Pathway

The Strecker synthesis is a two-stage process that begins with the formation of an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid.[5] In the synthesis of this compound, the reaction proceeds via the condensation of formaldehyde and ammonia to form an imine intermediate, methanimine (or its corresponding iminium ion). This is followed by the nucleophilic addition of a cyanide ion (CN⁻) to form aminoacetonitrile. A subsequent reaction with another equivalent of formaldehyde yields the final product, this compound.[1]

The reaction pathway underscores the central role of the cyanide source: it must efficiently deliver the CN⁻ nucleophile to the iminium intermediate under conditions that favor product formation over side reactions.

Strecker_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition cluster_2 Step 3: Final Product Formation F Formaldehyde (CH₂O) I Methanimine (CH₂=NH) F->I + NH₃ A Ammonia (NH₃) A->I W H₂O I->W - H₂O I_ref CN Cyanide (CN⁻) AA Aminoacetonitrile (H₂N-CH₂-CN) CN->AA AA_ref I_ref->AA + CN⁻ F2 Formaldehyde (CH₂O) MAAN This compound (CH₂=N-CH₂-CN) F2->MAAN W2 H₂O MAAN->W2 - H₂O AA_ref->MAAN + CH₂O

Figure 1. Simplified reaction pathway for the formation of this compound via a Strecker-type synthesis.

Section 2: Comparative Analysis of Cyanide Sources

The selection of a cyanide source involves a trade-off between reactivity, safety, cost, and ease of handling. Below is a detailed analysis of four primary options.

Alkali Metal Cyanides (NaCN, KCN)

The traditional and most cost-effective reagents for the Strecker synthesis are sodium and potassium cyanide.[5][6] These are crystalline solids that are readily soluble in water, providing a high concentration of the required CN⁻ nucleophile.

  • Efficacy and Causality: The high water solubility and complete dissociation of NaCN and KCN ensure that the cyanide anion is readily available for nucleophilic attack. The well-documented procedure in Organic Syntheses for this compound uses sodium cyanide in an aqueous solution, achieving yields of 61-71% under optimized conditions.[7] The key to this high yield is the slow, controlled addition of the cyanide solution at low temperatures (0-5 °C), which manages the exothermic nature of the reaction and prevents the formation of oily byproducts.[7] The use of a solid reagent allows for precise measurement and straightforward solution preparation, making it highly suitable for large-scale industrial production.

  • Safety and Handling: This is the primary drawback. NaCN and KCN are acutely toxic if ingested, inhaled, or absorbed through the skin.[6][8] Crucially, they react readily with acids or even atmospheric moisture to liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[9][10] Strict adherence to safety protocols is non-negotiable. All manipulations must be conducted in a certified chemical fume hood, and the reaction pH must be carefully controlled to remain neutral or slightly basic to prevent HCN evolution.[10]

Trimethylsilyl Cyanide (TMSCN)

TMSCN represents a significant advancement in safety and handling for cyanation reactions. It is a volatile liquid that serves as a covalent source of the cyanide moiety, making it less acutely hazardous than ionic cyanides.[11]

  • Efficacy and Causality: TMSCN is generally more reactive than alkali cyanides and is soluble in organic solvents, allowing the reaction to be performed under non-aqueous or biphasic conditions. The cyanide is delivered via nucleophilic attack from the nitrile, often activated by a Lewis acid catalyst or a proton source.[11][12] This enhanced reactivity can lead to shorter reaction times and milder conditions compared to the classical approach. While specific yield data for this compound using TMSCN is less standardized, its general application in Strecker syntheses often results in good to excellent yields.[11] The primary causality for its effectiveness is the covalent nature of the Si-CN bond, which requires activation to release the cyanide nucleophile, offering a degree of controlled release that can minimize side reactions.

  • Safety and Handling: TMSCN is considered a safer alternative because it does not immediately release HCN gas upon contact with air.[13] However, it hydrolyzes rapidly in the presence of water or protic solvents to form HCN, so it is still highly toxic and must be handled with extreme care in a fume hood.[13] Its higher cost compared to NaCN/KCN is a significant factor, often limiting its use to smaller-scale research, process optimization, or the synthesis of high-value compounds.[14]

Acetone Cyanohydrin

As a stable, non-volatile liquid, acetone cyanohydrin is another popular and safer alternative for delivering HCN in a controlled manner.[15] It exists in equilibrium with acetone and HCN, making it an effective in situ source of the cyanide nucleophile.[16]

  • Efficacy and Causality: Acetone cyanohydrin is particularly effective in aqueous or protic solvent systems where the equilibrium can be driven to release HCN for the reaction.[16] Its use can simplify the reaction setup as it is a liquid and can be added dropwise with high precision. Yields in Strecker-type reactions are generally high, often comparable to those achieved with other cyanide sources.[15] The reaction is driven by the consumption of the generated HCN by the imine, pulling the equilibrium towards product formation.

  • Safety and Handling: While still toxic, acetone cyanohydrin is less hazardous to handle than alkali cyanides or TMSCN because the release of HCN is dependent on the reaction equilibrium and is not instantaneous upon exposure to moisture.[14][16] This provides a greater margin of safety during weighing and transfer. It remains a potent poison and all standard cyanide handling precautions must be followed.

In Situ Generation from Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])

This approach aligns with the principles of green chemistry by using a non-toxic, stable coordination complex as the cyanide source.[17] The cyanide is locked within the iron coordination sphere and must be released chemically.

  • Efficacy and Causality: The release of cyanide from K₄[Fe(CN)₆] is not spontaneous and requires a promoter, such as benzoyl chloride, to generate an acyl cyanide intermediate, which then serves as the HCN source.[17][18] This method provides the highest level of safety, as free cyanide is never handled directly. However, the reaction kinetics can be slower, and yields may be more variable compared to direct cyanide sources.[18] The efficacy is dependent on the efficiency of the cyanide release step, making it a more complex system to optimize. This method is best suited for applications where the avoidance of highly toxic reagents is the primary concern.

Section 3: Data Summary and Performance Metrics

The choice of a cyanide source is a multi-faceted decision. The following table summarizes the key performance indicators for each reagent to facilitate a direct comparison.

FeatureAlkali Cyanides (NaCN/KCN)Trimethylsilyl Cyanide (TMSCN)Acetone CyanohydrinK₄[Fe(CN)₆] (in situ)
Physical Form White Crystalline SolidColorless Volatile LiquidColorless Non-volatile LiquidYellow Crystalline Solid
Typical Yield Good to Excellent (60-85%)[7][19]Good to ExcellentGood to Excellent[16]Moderate to Good[18]
Reaction Conditions Low Temperature (0-5°C), Aqueous[7]Room Temp or Mild Heat, Organic/Aqueous[11]Room Temperature, Aqueous[16]Elevated Temperature, Promoter Required[18]
Relative Cost LowHighModerateLow (reagent), Moderate (process)
Safety Hazard Very High (Acute Toxin, HCN Gas)[6]High (Toxic, liberates HCN)[13]High (Toxic, liberates HCN)[15]Low (Complex is non-toxic)[17]
Key Advantage Low Cost, High Availability, Proven ScalabilityHigh Reactivity, Milder Conditions, Organic SolubleSafer Handling, Liquid Form, Controlled HCN ReleaseHighest Safety Profile (Green Chemistry)
Key Disadvantage Extreme Toxicity, Hazardous HandlingHigh Cost, Moisture SensitiveEquilibrium-dependent, Still ToxicRequires Promoter, Potentially Slower Kinetics

Section 4: Experimental Protocols

The following protocols are provided as validated starting points for laboratory synthesis. A thorough risk assessment must be conducted before any procedure is initiated.[20]

Protocol 1: Synthesis using Sodium Cyanide (Classical Method)

This protocol is adapted from the well-established procedure in Organic Syntheses.[7]

! CAUTION ! This procedure involves highly toxic sodium cyanide and the potential generation of deadly hydrogen cyanide gas. It must be performed by trained personnel in a certified chemical fume hood with continuous ventilation. An emergency cyanide response kit must be available.[8][10]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine technical formaldehyde (1.5 L, 18.9 moles) and ammonium chloride (540 g, 10 moles).

  • Cooling: Cool the stirred mixture to 0 °C using an ice-salt bath. Maintain this temperature (0-5 °C) throughout the addition steps.

  • Cyanide Solution: Separately, prepare a solution of sodium cyanide (490 g, 9.8 moles) in water (850 mL).

  • Slow Addition: Add the sodium cyanide solution dropwise to the formaldehyde/ammonium chloride mixture over a period of at least 6 hours. Vigorous stirring is essential.

  • Acidification: Once half of the cyanide solution has been added, begin the simultaneous dropwise addition of glacial acetic acid (380 mL) at a rate that ensures both additions complete at the same time. The product will begin to precipitate as a white solid.

  • Reaction Completion: After the additions are complete, continue stirring the mixture for an additional 1.5 hours at 0-5 °C.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water (1.5 L) and allow it to air-dry.

  • Yield: This procedure typically yields 410-475 g (61-71%) of this compound.[7]

Protocol 2: Representative Synthesis using Trimethylsilyl Cyanide (Modern Approach)

This protocol is a general representation for a Strecker-type reaction using TMSCN and should be optimized for specific laboratory conditions.[11]

! CAUTION ! Trimethylsilyl cyanide is highly toxic and readily hydrolyzes to produce hydrogen cyanide. This procedure must be performed in a certified chemical fume hood.[13]

  • Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, combine ammonium chloride (1.5 eq) and methanol (0.5 M solution based on the aldehyde).

  • Imine Formation: Add formaldehyde (1.0 eq) to the mixture and stir at room temperature for 1-2 hours to allow for in situ imine formation.

  • Cyanation: Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise via syringe.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring it into a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and hydrolyze excess TMSCN.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or chromatography.

Workflow cluster_NaCN Protocol 1: NaCN Method cluster_TMSCN Protocol 2: TMSCN Method NaCN_1 Combine CH₂O + NH₄Cl in Water NaCN_2 Cool to 0°C NaCN_1->NaCN_2 NaCN_3 Slowly Add NaCN (aq) & Acetic Acid NaCN_2->NaCN_3 NaCN_4 Stir 1.5h @ 0°C NaCN_3->NaCN_4 NaCN_5 Filter & Wash Solid Product NaCN_4->NaCN_5 TMSCN_1 Combine CH₂O + NH₄Cl in Solvent (e.g., MeOH) TMSCN_2 Stir 1-2h @ RT (Imine Formation) TMSCN_1->TMSCN_2 TMSCN_3 Cool to 0°C & Add TMSCN TMSCN_2->TMSCN_3 TMSCN_4 Stir 4-12h @ RT TMSCN_3->TMSCN_4 TMSCN_5 Aqueous Quench & Extraction TMSCN_4->TMSCN_5

Figure 2. Comparative experimental workflow for this compound synthesis.

Section 5: Conclusion and Recommendations

The synthesis of this compound can be accomplished effectively using several different cyanide sources, each with a distinct profile of benefits and risks.

  • For Large-Scale and Cost-Driven Synthesis: Alkali metal cyanides (NaCN/KCN) remain the industry standard. Their low cost and proven high-yield protocols are unparalleled for bulk production. However, this choice mandates significant investment in engineering controls and stringent safety procedures to mitigate the extreme hazards.[7][19]

  • For Research, Development, and Safety Prioritization: Trimethylsilyl cyanide (TMSCN) and Acetone Cyanohydrin are superior choices.[11][15] They offer a significantly higher margin of safety during handling and allow for greater flexibility in reaction conditions, including the use of organic solvents. The higher cost of TMSCN is often justified in a research setting by the reduced risk and milder reaction profiles.

  • For Green Chemistry and Specialized Applications: In situ generation from K₄[Fe(CN)₆] presents an innovative path forward, eliminating the need to handle free cyanide directly.[17] While potentially requiring more optimization, this method is ideal for environments where safety is the absolute highest priority or for demonstrating sustainable synthetic routes.

Ultimately, the optimal cyanide source is not a one-size-fits-all solution. It is a strategic decision that must be balanced against the specific project goals, available safety infrastructure, budget, and scale of the synthesis.

References

A Comparative Guide to the Stability of (Methyleneamino)acetonitrile Versus Other Imines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the stability of reaction intermediates is a critical parameter that dictates the efficiency of a synthetic route and the viability of a compound for pharmaceutical applications. Among the diverse classes of chemical intermediates, imines, or Schiff bases, play a pivotal role. This guide provides an in-depth, comparative analysis of the stability of (Methyleneamino)acetonitrile, a key intermediate in the Strecker synthesis of glycine, against other representative aliphatic and aromatic imines. Our focus is to provide researchers, scientists, and drug development professionals with a clear understanding of the factors governing imine stability, supported by experimental data and detailed protocols for its assessment.

Introduction: The Significance of Imine Stability

Imines (compounds containing a carbon-nitrogen double bond) are fundamental intermediates in a vast array of organic transformations, including the synthesis of amino acids, heterocycles, and various pharmaceutical agents.[1][2][3] Their reactivity is intrinsically linked to their stability, particularly their susceptibility to hydrolysis, which can either be a desired subsequent reaction step or an undesirable decomposition pathway.

This compound holds a special place in this context as the direct precursor to glycine in the Strecker synthesis, a reaction considered to be of prebiotic significance and widely used in industrial processes.[2][4][5] The stability of this simple, yet reactive, imine is a crucial factor that influences the overall yield and efficiency of amino acid synthesis. Furthermore, aminonitriles and their imine precursors are valuable building blocks in the synthesis of various pharmaceutical and agrochemical compounds.[6][7] Understanding the stability of this compound in comparison to other imines is therefore essential for optimizing synthetic protocols and for the rational design of novel therapeutics.

This guide will delve into the factors influencing imine stability, present a comparative analysis of this compound with a simple aliphatic imine (Methenamine) and a common aromatic imine (N-Benzylideneaniline), and provide detailed experimental protocols for assessing imine stability via Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Factors Influencing Imine Stability

The stability of an imine is primarily determined by its susceptibility to hydrolysis, the reverse reaction of its formation, which cleaves the C=N bond to yield the corresponding amine and carbonyl compound.[8] The rate of hydrolysis is influenced by several key factors:

  • Electronic Effects: The electronic nature of the substituents on both the carbon and nitrogen atoms of the imine bond plays a significant role. Electron-withdrawing groups on the carbon atom increase its electrophilicity, making it more susceptible to nucleophilic attack by water and thus decreasing stability. Conversely, electron-donating groups can increase stability.[9]

  • Steric Hindrance: Bulky substituents around the imine bond can sterically hinder the approach of water molecules, thereby slowing down the rate of hydrolysis and increasing the imine's stability.[1]

  • pH of the Medium: Imine hydrolysis is catalyzed by both acid and base.[8] Under acidic conditions, protonation of the imine nitrogen makes the imine carbon more electrophilic and susceptible to attack by water. In basic media, hydroxide ions can directly attack the imine carbon. The rate of hydrolysis is often at a minimum in the neutral pH range.[10]

  • Presence of a Nitrile Group: In the case of this compound, the presence of the nitrile group (C≡N) is a key structural feature. The nitrile group itself is significantly more resistant to hydrolysis than the imine group under mild conditions.[11]

Comparative Stability Analysis

To provide a clear benchmark for the stability of this compound, we will compare it with two other imines representing different structural classes: Methenamine, a simple aliphatic imine, and N-Benzylideneaniline, a common aromatic imine.

For a quantitative comparison, we will utilize reported hydrolysis rate constants for our chosen benchmark imines.

ImineStructureClassHydrolysis Half-Life (t½) at pH 5.8 and 37.5°CReference
MethenamineSimple Aliphatic13.8 hours[10]
N-BenzylideneanilineAromatic(Data Varies with Conditions)[10]
This compoundAliphatic with Nitrile(Data Not Available)

Note: The hydrolysis rate of N-Benzylideneaniline is highly dependent on the specific pH and temperature conditions.[10]

Interpretation of the Data:

The data for Methenamine provides a baseline for the stability of a simple aliphatic imine in an aqueous environment. Its half-life of nearly 14 hours at a physiologically relevant pH and temperature indicates a moderate level of stability. Aromatic imines like N-Benzylideneaniline are generally more stable than their simple aliphatic counterparts due to the electronic effects of the aromatic rings.

Based on its structure, we can hypothesize that this compound would be less stable than Methenamine due to the electron-withdrawing nature of the cyanomethyl group, which would increase the electrophilicity of the imine carbon. However, without experimental data, this remains a well-founded hypothesis. The following sections provide detailed protocols for how such data could be experimentally determined.

Experimental Protocols for Stability Assessment

The stability of an imine is typically assessed by monitoring its concentration over time in an aqueous solution under controlled conditions of pH and temperature. The rate of hydrolysis can be determined using spectroscopic techniques such as NMR or UV-Vis spectroscopy.

General Experimental Workflow

The following diagram outlines the general workflow for determining the hydrolysis rate of an imine.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_imine Synthesize and Purify Imine prep_stock Prepare Imine Stock Solution in an Anhydrous Solvent prep_imine->prep_stock prep_buffer Prepare Buffer Solution of a Specific pH initiate Initiate Hydrolysis by Diluting Imine Stock into Buffer prep_buffer->initiate prep_stock->initiate incubate Incubate at a Constant Temperature initiate->incubate monitor_nmr NMR Spectroscopy incubate->monitor_nmr Aliquots taken at time intervals monitor_uv UV-Vis Spectroscopy incubate->monitor_uv Continuous or at time intervals integrate Integrate Peak Areas (NMR) or Measure Absorbance (UV-Vis) monitor_nmr->integrate monitor_uv->integrate plot Plot Concentration vs. Time integrate->plot calculate Calculate Rate Constant (k) and Half-life (t½) plot->calculate

References

A Senior Application Scientist's Guide to the Synthesis of N-Substituted Glycines: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, N-substituted glycines and their oligomers, known as peptoids, represent a pivotal class of molecules. Their unique structural properties, such as proteolytic resistance and enhanced cell permeability, make them highly valuable in the exploration of novel therapeutics and biomaterials.[1] This guide provides an in-depth, comparative analysis of the primary synthetic routes to N-substituted glycines, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction: The Significance of N-Substituted Glycines

N-substituted glycines are structural isomers of natural alpha-amino acids, where the side chain is appended to the nitrogen atom of the backbone rather than the alpha-carbon. This seemingly subtle alteration imparts remarkable properties. The achiral backbone and lack of hydrogen bond donors lead to unique secondary structures and a high degree of conformational flexibility.[1] Furthermore, this modification renders them resistant to degradation by proteases, a significant advantage for therapeutic applications. The ability to readily introduce a wide variety of side chains through synthesis makes them a versatile scaffold for combinatorial chemistry and drug discovery.

This guide will dissect and compare four major synthetic strategies:

  • The Strecker Synthesis: A classic multicomponent reaction.

  • Reductive Amination of Glyoxylic Acid: A direct and efficient approach.

  • Nucleophilic Substitution of α-Haloacetates: A versatile and widely used method.

  • The Ugi Four-Component Reaction: A powerful tool for generating molecular diversity.

We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, substrate scope, and reaction conditions.

The Strecker Synthesis: A Time-Honored Approach

The Strecker synthesis, first reported in 1850, is a cornerstone of amino acid synthesis.[2] It is a one-pot, three-component reaction involving an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, which is subsequently hydrolyzed to the desired N-substituted glycine.

Mechanistic Insights

The reaction proceeds through the initial formation of an imine from the aldehyde and the primary amine. Protonation of the imine forms an iminium ion, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile intermediate. The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.

Strecker_Mechanism Aldehyde R'-CHO (Aldehyde) Imine R'-CH=NR (Imine) Aldehyde->Imine + R-NH2 - H2O Amine R-NH2 (Primary Amine) Amine->Imine Cyanide CN⁻ Aminonitrile R'-CH(CN)NHR (α-Aminonitrile) Cyanide->Aminonitrile Iminium R'-CH=N⁺HR (Iminium Ion) Imine->Iminium + H⁺ Iminium->Aminonitrile + CN⁻ Product R'-CH(COOH)NHR (N-Substituted Glycine) Aminonitrile->Product Hydrolysis (H3O⁺ or OH⁻)

Caption: Mechanism of the Strecker Synthesis.

Experimental Protocol: Synthesis of N-Benzylglycine

This protocol provides a representative example of the Strecker synthesis for N-benzylglycine.

Materials:

  • Benzaldehyde

  • Benzylamine

  • Potassium Cyanide (KCN)

  • Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

Step 1: Formation of the α-Aminonitrile [3]

  • In a well-ventilated fume hood, dissolve benzaldehyde (1.0 eq) and benzylamine (1.0 eq) in methanol.

  • To this solution, add a solution of potassium cyanide (1.1 eq) in water dropwise while maintaining the temperature at 0-5 °C with an ice bath.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to N-Benzylglycine [4]

  • Add concentrated hydrochloric acid to the crude α-aminonitrile.

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide) to precipitate the N-benzylglycine.

  • Filter the solid, wash with cold water, and dry under vacuum.

Performance and Limitations

Yields: The Strecker synthesis can provide good to excellent yields, often in the range of 70-95%, depending on the substrates.[5]

Substrate Scope: The method is versatile and accommodates a wide range of aldehydes and primary amines. Aromatic and aliphatic aldehydes are generally well-tolerated. However, sterically hindered aldehydes or amines may lead to lower yields.

Advantages:

  • One-pot reaction for the aminonitrile formation.

  • Readily available and inexpensive starting materials.

  • Broad substrate scope.

Limitations:

  • The use of highly toxic cyanide is a major drawback.

  • The harsh acidic or basic conditions for nitrile hydrolysis may not be compatible with sensitive functional groups.

  • The reaction typically produces a racemic mixture of the amino acid if a chiral center is formed.

Reductive Amination of Glyoxylic Acid: A Direct and Green Approach

Reductive amination is a powerful and widely used method for the synthesis of amines. In the context of N-substituted glycines, the reaction of glyoxylic acid with a primary amine, followed by in-situ reduction of the resulting imine, offers a direct and often high-yielding route.

Mechanistic Insights

The reaction begins with the condensation of the primary amine with the aldehyde group of glyoxylic acid to form a Schiff base (imine). This imine is then reduced to the corresponding N-substituted glycine using a suitable reducing agent. The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde.

Reductive_Amination_Mechanism Glyoxylic_Acid HOOC-CHO (Glyoxylic Acid) Imine HOOC-CH=NR (Imine) Glyoxylic_Acid->Imine + R-NH2 - H2O Amine R-NH2 (Primary Amine) Amine->Imine Reducing_Agent [H] Product HOOC-CH2-NHR (N-Substituted Glycine) Reducing_Agent->Product Imine->Product + [H] (Reduction)

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of N-Cyclohexylglycine

This protocol details the synthesis of N-cyclohexylglycine via reductive amination.

Materials:

  • Glyoxylic acid monohydrate

  • Cyclohexylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

Procedure: [6]

  • Dissolve glyoxylic acid monohydrate (1.0 eq) and cyclohexylamine (1.1 eq) in methanol.

  • Stir the solution at room temperature for 1 hour to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture with HCl to a pH of ~2 to destroy any remaining reducing agent.

  • Concentrate the solution under reduced pressure.

  • Adjust the pH of the aqueous residue to the isoelectric point of N-cyclohexylglycine (around pH 6) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Performance and Limitations

Yields: Reductive amination typically provides good to excellent yields, often exceeding 80%.[7]

Substrate Scope: This method is compatible with a wide variety of primary and secondary amines. The choice of reducing agent is crucial; sodium cyanoborohydride and sodium triacetoxyborohydride are popular choices due to their selectivity for imines over carbonyls. Catalytic hydrogenation over palladium or platinum is also a viable green alternative.

Advantages:

  • Direct, often one-pot synthesis.

  • High yields and good functional group tolerance.

  • Avoids the use of highly toxic reagents like cyanide.

Limitations:

  • Over-alkylation can be an issue with some primary amines, leading to the formation of tertiary amines.

  • The reducing agents can be expensive and require careful handling.

  • Purification can sometimes be challenging due to the presence of borate salts.

Nucleophilic Substitution of α-Haloacetates: A Versatile and Scalable Method

The reaction of a primary amine with an α-haloacetate, such as ethyl bromoacetate, is a straightforward and widely employed method for the synthesis of N-substituted glycine esters. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Mechanistic Insights

This reaction proceeds via a classic Sₙ2 mechanism. The primary amine acts as a nucleophile and attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion as a leaving group. A base is typically added to neutralize the hydrogen halide formed during the reaction.

SN2_Mechanism Haloacetate Br-CH2-COOR' (α-Haloacetate) TS [R-NH2···CH2(Br)···COOR']‡ (Transition State) Haloacetate->TS Amine R-NH2 (Primary Amine) Amine->TS Base Base Ester R-NH-CH2-COOR' (N-Substituted Glycine Ester) TS->Ester - Br⁻ Product R-NH-CH2-COOH (N-Substituted Glycine) Ester->Product Hydrolysis (H3O⁺ or OH⁻)

Caption: Sₙ2 Mechanism for Nucleophilic Substitution.

Experimental Protocol: Synthesis of Ethyl N-Phenylglycinate

This protocol describes the synthesis of ethyl N-phenylglycinate.

Materials:

  • Aniline

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure: [8]

  • To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl N-phenylglycinate.

  • For the free acid, the ester can be hydrolyzed using aqueous sodium hydroxide followed by acidification.

Performance and Limitations

Yields: This method generally provides good yields, typically in the range of 60-90%.[9]

Substrate Scope: A wide range of primary and some secondary amines can be used. The α-haloacetate can be varied (e.g., chloro-, bromo-, iodo-), with the reactivity increasing down the group.

Advantages:

  • Simple and straightforward procedure.

  • Readily available starting materials.

  • Generally good yields and scalability.

Limitations:

  • Dialkylation can be a significant side reaction, especially with unhindered primary amines, leading to the formation of the corresponding N,N-disubstituted product. Using a large excess of the amine can help to minimize this.

  • The α-haloacetates are lachrymators and should be handled with care in a fume hood.

The Ugi Four-Component Reaction: A Gateway to Molecular Diversity

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. When glycine is used as the carboxylic acid component, this reaction provides a direct route to N-substituted glycine derivatives.

Mechanistic Insights

The Ugi reaction mechanism is complex and still a subject of some debate, but it is generally accepted to proceed through the formation of an imine from the aldehyde and amine. This is followed by the addition of the isocyanide and the carboxylate to form a nitrilium ion intermediate, which then undergoes an intramolecular acyl transfer (Mumm rearrangement) to give the final product.

Ugi_Mechanism Aldehyde R'-CHO Imine R'-CH=NR'' Aldehyde->Imine + R''-NH2 Amine R''-NH2 Amine->Imine Carboxylic_Acid R-COOH Nitrilium [R'-CH(NHR'')-C=N⁺-R'''] Carboxylic_Acid->Nitrilium Isocyanide R'''-NC Isocyanide->Nitrilium Imine->Nitrilium + R'''-NC, + R-COOH Adduct Intermediate Adduct Nitrilium->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Simplified Mechanism of the Ugi Reaction.

Experimental Protocol: A Representative Ugi Reaction

This protocol illustrates a typical Ugi reaction for the synthesis of a peptoid monomer.

Materials:

  • Formaldehyde (as paraformaldehyde)

  • Benzylamine

  • Acetic Acid

  • tert-Butyl isocyanide

  • Methanol (MeOH)

Procedure: [10]

  • In a reaction vial, combine paraformaldehyde (1.0 eq), benzylamine (1.0 eq), and acetic acid (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired N-substituted glycine derivative.

Performance and Limitations

Yields: Ugi reactions are known for their high efficiency and can provide moderate to excellent yields, often in the range of 50-95%.[11]

Substrate Scope: The Ugi reaction boasts an exceptionally broad substrate scope. A vast array of aldehydes, amines, carboxylic acids, and isocyanides can be employed, allowing for the generation of large and diverse chemical libraries.

Advantages:

  • High atom economy and convergence.

  • Exceptional for generating molecular diversity.

  • One-pot procedure with simple experimental setup.

Limitations:

  • The availability and stability of isocyanides can be a limiting factor, as many are toxic and have unpleasant odors.

  • The reaction can sometimes produce complex mixtures, making purification challenging.

Comparative Analysis of Synthetic Routes

To aid in the selection of the most appropriate synthetic route, the following table provides a comparative summary of the four methods discussed.

FeatureStrecker SynthesisReductive AminationNucleophilic SubstitutionUgi Reaction
Starting Materials Aldehyde, Amine, CyanideGlyoxylic Acid, Amineα-Haloacetate, AmineAldehyde, Amine, Carboxylic Acid, Isocyanide
Key Intermediate α-AminonitrileImineSₙ2 Transition StateNitrilium Ion
Typical Yields 70-95%[5]>80%[7]60-90%[9]50-95%[11]
Substrate Scope BroadBroadBroadVery Broad
Key Advantages Inexpensive reagents, one-potHigh yields, avoids cyanideSimple, scalableHigh diversity, one-pot
Key Limitations Toxic cyanide, harsh hydrolysisPotential over-alkylationDialkylation side reactionIsocyanide availability/toxicity
"Green" Aspects Use of toxic cyanide is a major concernCatalytic hydrogenation is a green optionStoichiometric salt wasteHigh atom economy

Conclusion and Future Perspectives

The synthesis of N-substituted glycines is a mature field with several robust and versatile methods at the disposal of the modern chemist. The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, the availability of starting materials, and safety considerations.

  • The Strecker synthesis remains a powerful tool, particularly for large-scale production where cost is a primary driver, provided that appropriate safety measures for handling cyanide are in place.

  • Reductive amination offers a greener and often more direct alternative, with high yields and good functional group compatibility.

  • Nucleophilic substitution of α-haloacetates is a simple and reliable method, especially for the synthesis of N-substituted glycine esters, though control of dialkylation is a key consideration.

  • The Ugi reaction is unparalleled in its ability to rapidly generate molecular diversity, making it the method of choice for combinatorial library synthesis and drug discovery efforts.

Future developments in this field will likely focus on the development of more sustainable and efficient catalytic methods, including asymmetric variations of these reactions to access enantiomerically pure N-substituted glycines. The continued exploration of novel multicomponent reactions will undoubtedly further expand the synthetic toolbox for accessing this important class of molecules, paving the way for new discoveries in medicine and materials science.

References

Safety Operating Guide

Navigating the Disposal of (Methyleneamino)acetonitrile: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. (Methyleneamino)acetonitrile (MAAN), a versatile aminonitrile building block, requires careful consideration for its proper disposal. This guide provides an in-depth, procedurally-focused directive on the safe handling and disposal of this compound, grounded in established safety protocols and chemical principles. Our objective is to empower researchers with the knowledge to manage this substance confidently, ensuring both personal and environmental safety.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. It is a white to off-white crystalline powder that is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.

The primary toxicological concern with aminonitriles stems from their potential to release cyanide. Like other nitriles, this compound can be metabolized in the body to produce hydrogen cyanide, a potent inhibitor of cellular respiration.[1] Therefore, all handling and disposal procedures must be designed to minimize exposure and prevent the uncontrolled release of cyanide-containing compounds.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Incompatibility Incompatible with strong oxidizing agents, strong acids, and strong bases.N/A

Table 1: Summary of Hazards Associated with this compound.

Personal Protective Equipment (PPE) and Safe Handling

Given the hazards, stringent adherence to PPE protocols is non-negotiable. All manipulations of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Hand Protection: Nitrile rubber gloves with a thickness of >0.11 mm are recommended. Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the compound.

  • Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, the use of a face shield in addition to goggles is strongly advised.

  • Body Protection: A lab coat should be worn at all times. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of dust formation and engineering controls are insufficient, a particulate filter respirator (e.g., N95 or P100) should be used.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

For small, solid spills (contained within the fume hood):

  • Decontaminate any spatulas or weighing boats using an aqueous solution of ferrous sulfate to complex any residual cyanide.

  • Carefully sweep the solid material into a designated hazardous waste container. Avoid generating dust.

  • Wipe the spill area with a damp cloth or paper towel. The cleaning materials must be disposed of as hazardous waste.

For larger spills or spills outside of a fume hood:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, prevent the spread of the powder. Do not attempt to clean it up without appropriate respiratory protection.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance and assistance.

Disposal Procedures for this compound

The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal contractor. This ensures compliance with all local, state, and federal regulations.

Step 1: Waste Segregation and Collection

All waste containing this compound, including unused material, contaminated labware (e.g., pipette tips, weighing paper), and spill cleanup debris, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Type: Use a robust, sealable container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) drum or bottle).

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste stream.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as acids and strong oxidizing agents.

Step 2: Arranging for Professional Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified waste management companies. Never dispose of this compound down the drain or in the regular trash.

Investigational Chemical Treatment for Small Quantities

For research settings, there may be an interest in chemically treating small quantities of aqueous waste containing this compound to render it less hazardous before collection. The following procedure is based on the principle of hydrolysis, which is a known reaction pathway for aminonitriles.[3] This method should be considered investigational and must be validated on a small scale in a controlled laboratory setting before being adopted.

This compound is known to hydrolyze, likely yielding glycine, formaldehyde, and ammonia. This procedure aims to facilitate this hydrolysis under controlled basic conditions.

Experimental Protocol: Cautious Alkaline Hydrolysis

Objective: To hydrolyze this compound in an aqueous solution to less toxic components.

Materials:

  • Aqueous waste containing a known, small concentration of this compound.

  • Sodium hydroxide (NaOH) solution (e.g., 1 M).

  • pH meter or pH indicator strips.

  • Stir plate and stir bar.

  • Appropriate reaction vessel (e.g., a three-necked flask with a condenser if heating is applied).

  • All operations must be performed in a chemical fume hood.

Procedure:

  • Place the aqueous waste solution in the reaction vessel and begin stirring.

  • Slowly add the sodium hydroxide solution to the waste while monitoring the pH. Adjust the pH to >10.

  • Allow the solution to stir at room temperature for a minimum of 24 hours. For more robust nitriles, gentle heating may be required to accelerate hydrolysis, though this should be approached with extreme caution due to the potential for off-gassing.[4]

  • After the reaction period, neutralize the solution by carefully adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

  • The treated solution should still be collected as hazardous waste, but it will be in a chemically more stable and less toxic form. Clearly label the container with the final components of the neutralized solution.

Disclaimer: This is an investigational procedure and should be thoroughly evaluated for safety and efficacy by qualified personnel before implementation. The reaction products and any potential byproducts should be considered when assessing the final waste stream.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment cluster_primary_disposal cluster_treatment start This compound Waste Generated assess_quantity Assess Quantity and Form (Solid, Liquid, Contaminated Material) start->assess_quantity is_small_aqueous Is it a small quantity of aqueous waste? assess_quantity->is_small_aqueous collect_waste Collect in a Labeled, Sealable Hazardous Waste Container store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs is_small_aqueous->collect_waste No hydrolysis Perform Cautious Alkaline Hydrolysis (See Protocol) is_small_aqueous->hydrolysis Yes neutralize Neutralize Treated Solution (pH 6-8) hydrolysis->neutralize neutralize->collect_waste Collect Treated Waste

Caption: Disposal decision workflow for this compound.

By adhering to these guidelines, research professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

A Senior Application Scientist's Guide to the Safe Handling of (Methyleneamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of (Methyleneamino)acetonitrile (CAS No. 109-82-0). As a research professional, your safety, the integrity of your work, and the protection of your colleagues are paramount. This guide moves beyond mere compliance, offering a framework built on the principles of causality and proactive risk mitigation. The procedures outlined herein are designed to be self-validating, ensuring that safety is an integral component of the experimental workflow.

Immediate Safety Profile: Understanding the Hazard

This compound is a white to off-white crystalline powder that presents multiple health hazards.[1][2] A thorough understanding of these risks is the foundation of safe handling. The primary routes of exposure are inhalation, skin contact, and ingestion.[3]

Hazard Identification and Immediate Precautions

Hazard ClassificationNature of Risk & Causal Link to PPEImmediate Action in Case of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[4][5] The fine powder can be easily aerosolized, leading to inadvertent inhalation. Dermal absorption is also a significant risk. This necessitates the use of respiratory protection and chemical-resistant gloves.Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[4] Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention.[4] Ingestion: Call a poison center or doctor immediately. Rinse mouth. Do not induce vomiting.[4]
Serious Eye Irritation Causes serious eye irritation.[1][4] Airborne particles can readily come into contact with the eyes, causing significant damage. This is why chemical splash goggles are mandatory.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[4]
Skin Irritation Causes skin irritation.[1][4] Direct contact with the solid can lead to dermatitis. A lab coat and proper gloves are essential to prevent this.Wash affected area thoroughly with soap and water. If irritation persists, seek medical attention.[4]
Respiratory Irritation May cause respiratory irritation.[4][5] Inhalation of the dust can irritate the mucous membranes and respiratory tract. All handling of the solid must be done in a ventilated enclosure.Move to fresh air. If breathing is difficult, seek medical attention.[4]

The Core of Safety: Engineering and Administrative Controls

Before any Personal Protective Equipment (PPE) is considered, the first line of defense is to engineer the hazard out of the workspace and to implement strict administrative controls.

Designated Work Area

All work with this compound must be conducted in a designated area.[6] This can be a specific bench within a laboratory or, preferably, the entirety of a chemical fume hood.

  • Rationale: Designating an area prevents the unintentional spread of contamination to other parts of the lab, such as desks and computer workstations.[4]

  • Implementation:

    • Clearly label the designated area with a warning sign indicating the presence of a toxic chemical.

    • Line the work surface with absorbent, disposable bench paper to simplify cleanup.[1]

    • Ensure the designated area is away from high-traffic zones and doorways.[4]

Ventilation

All procedures that involve handling the solid powder of this compound, especially weighing and transferring, must be performed within a certified chemical fume hood.[1]

  • Rationale: A fume hood provides critical protection from inhaling hazardous dust. The constant airflow draws airborne particles away from the user's breathing zone.

  • Verification: Before starting work, verify that the fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against residual and unexpected exposures.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4] For procedures with a higher risk of splashing, such as preparing solutions, a face shield should be worn in addition to goggles.

  • Body Protection: A full-length laboratory coat with sleeves that are snug at the wrist is required. Ensure the lab coat is fully buttoned.[7]

  • Hand Protection:

    • Glove Usage Protocol:

      • Always inspect gloves for tears or holes before use.

      • For handling the pure solid or concentrated solutions, consider double-gloving with two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.[4]

      • Remove gloves immediately if they become contaminated. Do not reuse disposable gloves.

      • Wash hands thoroughly with soap and water after removing gloves.[6]

  • Respiratory Protection: For most laboratory-scale operations conducted within a chemical fume hood, additional respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel during the cleanup.[4]

Operational Plan: Step-by-Step Handling Protocol

The following protocol is designed to minimize the generation of airborne dust and prevent cross-contamination.

Weighing the Powder

The primary risk during weighing is the aerosolization of the fine powder. The "Tare Method" is the preferred approach as it minimizes the time the open container of powder is outside of the fume hood.[1][4]

Weighing_Protocol cluster_hood Inside Chemical Fume Hood cluster_balance On Analytical Balance add_powder 2. Add Powder to Vial seal_vial 3. Securely Cap Vial add_powder->seal_vial weigh_vial 4. Weigh Capped Vial seal_vial->weigh_vial Move Vial to Balance tare_vial 1. Tare Lidded Vial tare_vial->add_powder Move Vial to Hood calculate 5. Calculate Mass weigh_vial->calculate

Caption: Workflow for safely weighing toxic powders.

Step-by-Step Weighing Procedure:

  • Place a labeled, sealable container (e.g., a vial with a screw cap) on the analytical balance and press the "tare" button.[4]

  • Move the tared container into the chemical fume hood.

  • Carefully add the this compound powder to the container. Use disposable spatulas and weigh paper. To minimize static electricity that can cause the powder to scatter, consider using anti-static weigh boats.[4]

  • Securely close the container.

  • Wipe the exterior of the container with a damp cloth (wetted with water or ethanol) to remove any residual powder before removing it from the fume hood.

  • Place the sealed container back on the balance to obtain the final weight.

  • All disposable items that came into contact with the chemical (weigh paper, spatulas, wipes) are now considered hazardous waste and must be disposed of accordingly.

Emergency Response Plan

Spill Cleanup

In the event of a spill, remain calm and follow these procedures.

Spill_Response cluster_assessment Assess the Spill cluster_action Take Action spill Spill Occurs is_large Is the spill large or outside of a fume hood? spill->is_large evacuate Evacuate the area. Alert others. Contact EHS. is_large->evacuate Yes small_spill Small spill inside fume hood? is_large->small_spill No ppe_check Ensure you have correct PPE. small_spill->ppe_check cover_spill Gently cover with absorbent material. ppe_check->cover_spill wet_decon Apply a compatible solvent (e.g., water) to wet the material. cover_spill->wet_decon collect Collect material with non-sparking tools. wet_decon->collect final_decon Decontaminate the area (3x wipe). collect->final_decon dispose Place all materials in a labeled hazardous waste container. final_decon->dispose

Caption: Decision tree for responding to a chemical spill.

Procedure for a Small Spill (inside a fume hood):

  • Ensure you are wearing the appropriate PPE (double gloves, lab coat, goggles).

  • Gently cover the spill with an absorbent material (e.g., paper towels or a spill pad) to prevent further aerosolization.[9]

  • Carefully wet the absorbent material with a suitable solvent (water is appropriate for this compound) to create a slurry.[10] Do not pour the liquid directly onto the powder, as this can cause it to become airborne.

  • Using scoops or other non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate the spill area. Wipe the surface three times with a cloth dampened with a soap and water solution, using a clean cloth each time.[10]

  • Place all used cleaning materials and contaminated PPE into the hazardous waste container.

Procedure for a Large Spill (or any spill outside a fume hood):

  • Evacuate the immediate area.

  • Alert colleagues and your laboratory supervisor.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent others from entering the area.

Disposal Plan: From Benchtop to Final Disposition

All materials contaminated with this compound must be disposed of as hazardous chemical waste.[4][11] This includes the chemical itself, any solutions, contaminated gloves, weigh paper, absorbent materials, and empty containers.

Waste Collection

Waste_Disposal_Workflow cluster_collection In-Lab Waste Collection cluster_storage Satellite Accumulation Area start Generate Waste (e.g., used gloves, contaminated paper) container Select a compatible, leak-proof waste container (e.g., HDPE Pail) start->container labeling Affix a 'Hazardous Waste' label. List all contents. container->labeling segregation Place contaminated solid waste into the container. labeling->segregation capping Keep container securely capped when not in use. segregation->capping storage_loc Store the sealed container in a designated Satellite Accumulation Area. capping->storage_loc full_container Is container full? storage_loc->full_container request_pickup Complete waste tag and request pickup from EHS. full_container->request_pickup Yes

Caption: Workflow for proper hazardous waste disposal.

  • Container Selection: Use a designated, leak-proof container with a secure lid for solid waste. A high-density polyethylene (HDPE) pail is a good option.[2][7] The container must be compatible with the chemical and free of any residue from previous contents.[12]

  • Labeling: As soon as the first piece of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][12] All components of a mixture must be listed.

  • Segregation: Do not mix this waste stream with other incompatible wastes. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[2][4]

  • Storage: Keep the waste container closed at all times except when adding waste.[7] Store it in a designated satellite accumulation area within the lab, away from drains and high-traffic areas.[2]

Disposing of Empty Containers

Because this compound is classified as an acutely toxic substance, empty containers require special handling before they can be disposed of as regular trash.[3]

  • Triple Rinsing: The empty container must be triple-rinsed with a solvent capable of removing the chemical (e.g., water or methanol).[3][12]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[3][12]

  • Final Disposal: After triple rinsing and air drying, the label on the container must be defaced or removed, and it can then be disposed of in the regular trash or recycling, according to your institution's policy.[12]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence in your research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Methyleneamino)acetonitrile
Reactant of Route 2
(Methyleneamino)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.